Nuak1-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H30N6O |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
8-cyclopentyl-5-methyl-2-[4-(6-methyl-3,6-diazabicyclo[3.1.1]heptan-3-yl)anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H30N6O/c1-16-11-23(32)31(19-5-3-4-6-19)24-22(16)13-26-25(28-24)27-17-7-9-18(10-8-17)30-14-20-12-21(15-30)29(20)2/h7-11,13,19-21H,3-6,12,14-15H2,1-2H3,(H,26,27,28) |
InChI-Schlüssel |
LIUOHDYYNCNQLT-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Nuak1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuak1 (NUAK family, SNF1-like kinase, 1), also known as AMPK-related protein kinase 5 (ARK5), is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] It is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is primarily activated by the tumor suppressor kinase LKB1.[3][4] Dysregulation of Nuak1 activity has been implicated in various pathologies, including cancer, neurodevelopmental disorders, and Alzheimer's disease.[5] This has led to the development of small molecule inhibitors targeting Nuak1, among which Nuak1-IN-1 has emerged as a potent and valuable research tool. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound and Other Key Nuak1 Inhibitors: Quantitative Data
The development of selective inhibitors has been crucial for elucidating the cellular functions of Nuak1. This compound, along with other well-characterized inhibitors such as HTH-01-015 and WZ4003, provides researchers with powerful tools to probe Nuak1 signaling. The following tables summarize the key quantitative data for these compounds.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Nuak1 | 5.012 | [5] |
| HTH-01-015 | Nuak1 | 100 | [1][6] |
| Nuak2 | >10,000 | [6] | |
| WZ4003 | Nuak1 | 20 | [3][7] |
| Nuak2 | 100 | [3][7] |
Table 1: Biochemical Potency of Nuak1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in biochemical assays.
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| HTH-01-015 | Mouse Embryonic Fibroblasts (MEFs) | Proliferation | Inhibition | 10 µM | [6] |
| U2OS | Proliferation | Inhibition | 10 µM | [6] | |
| U2OS | Invasion (3D Matrigel) | Inhibition | 10 µM | [6] | |
| WZ4003 | Mouse Embryonic Fibroblasts (MEFs) | Migration (Wound Healing) | Inhibition | Not Specified | [3] |
| U2OS | Proliferation | Inhibition | Not Specified | [3] | |
| WPMY-1 | Proliferation | 24% inhibition | 2.5 µM | [8] | |
| WPMY-1 | Proliferation | 71% inhibition | 10 µM | [8] |
Table 2: Cellular Activity of Nuak1 Inhibitors. This table highlights the functional consequences of Nuak1 inhibition in various cell-based assays.
Core Signaling Pathways Regulated by Nuak1
Nuak1 is a critical node in several signaling pathways that govern fundamental cellular processes. Its activation by LKB1 and subsequent phosphorylation of downstream targets mediate its diverse functions. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
The tumor suppressor kinase LKB1 is the primary upstream activator of Nuak1.[3][4] LKB1 phosphorylates Nuak1 at Threonine 211 (Thr211) in its T-loop, leading to its activation.[9] This phosphorylation event is essential for the catalytic activity of Nuak1.[10]
A well-established downstream target of Nuak1 is the Myosin Phosphatase Targeting Subunit 1 (MYPT1), a regulatory subunit of the Protein Phosphatase 1β (PP1β) complex.[11] Nuak1 phosphorylates MYPT1 at Serine 445, Serine 472, and Serine 910.[11] This phosphorylation inhibits the phosphatase activity of the PP1β complex towards Myosin Light Chain (MLC), leading to increased MLC phosphorylation and promoting cell detachment and migration.[11] Inhibition of this pathway by compounds like HTH-01-015 has been shown to suppress cell migration.[6]
Nuak1 directly interacts with and phosphorylates the tumor suppressor p53 at Serine 15 and Serine 392.[9][10] This phosphorylation event contributes to the activation of p53 and the subsequent transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to cell cycle arrest at the G1/S boundary.[10][12] Furthermore, Nuak1 has been shown to phosphorylate LATS1 (Large Tumor Suppressor 1) at Serine 464, which controls its stability and plays a role in cellular senescence and the maintenance of cellular ploidy.[13][14]
Recent studies have unveiled a novel role for Nuak1 in regulating the immune checkpoint protein PD-L1.[15][16] Nuak1 promotes the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at Serine 9, leading to its inactivation.[15] Inactivated GSK3β is unable to phosphorylate β-catenin, resulting in its stabilization, nuclear accumulation, and subsequent transcriptional upregulation of PD-L1.[15][16] This mechanism suggests that inhibiting Nuak1 could be a strategy to reduce tumor immune evasion.
Experimental Protocols for Key Assays
A comprehensive understanding of this compound's mechanism of action relies on robust experimental methodologies. Below are detailed descriptions of key assays used to characterize Nuak1 activity and its inhibition.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Nuak1 and its inhibition by compounds like this compound.
-
Principle: The assay quantifies the transfer of a radioactive phosphate (B84403) group from [γ-³²P]ATP to a specific substrate peptide by Nuak1.
-
Materials:
-
Recombinant active Nuak1 protein.[17]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[17]
-
[γ-³²P]ATP.[7]
-
This compound or other inhibitors at various concentrations.
-
P81 phosphocellulose paper.[7]
-
1% phosphoric acid solution.[17]
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the substrate peptide, and the recombinant Nuak1 enzyme.
-
Add this compound or vehicle control to the reaction mixture and incubate for a short period.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[7][17]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[17]
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) / NanoBRET™ Target Engagement Assay
These assays confirm that a compound binds to Nuak1 within a cellular context.
-
Principle (NanoBRET™): This assay measures the binding of a fluorescent tracer to a NanoLuciferase (NanoLuc®)-tagged Nuak1 protein in live cells. A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[19]
-
Materials:
-
Procedure (NanoBRET™):
-
Seed HEK293 cells expressing NanoLuc®-Nuak1 into a multi-well plate.
-
Add the NanoBRET™ Tracer to the cells.
-
Add varying concentrations of this compound.
-
Incubate for a specified time (e.g., 1 hour).[19]
-
Measure the BRET signal using a plate reader.
-
A decrease in the BRET signal indicates target engagement by the inhibitor.
-
Western Blotting for Downstream Target Phosphorylation
This method is used to assess the effect of Nuak1 inhibition on the phosphorylation status of its downstream substrates in cells.
-
Principle: Western blotting uses specific antibodies to detect the total and phosphorylated forms of a target protein (e.g., MYPT1, p53). A decrease in the phosphorylated form of the protein upon treatment with a Nuak1 inhibitor indicates on-target activity.
-
Materials:
-
Cell lines of interest (e.g., U2OS, HEK293).
-
This compound or other inhibitors.
-
Lysis buffer.
-
Primary antibodies against total and phosphorylated forms of downstream targets (e.g., anti-p-MYPT1 (Ser445), anti-total MYPT1, anti-p-p53 (Ser15)).
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation.
-
Cell Migration (Wound Healing) Assay
This assay assesses the impact of Nuak1 inhibition on cell motility.
-
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time in the presence or absence of a Nuak1 inhibitor.
-
Materials:
-
Cells that form a monolayer (e.g., MEFs).
-
Culture plates.
-
Pipette tip or a specialized wound-making tool.
-
This compound or other inhibitors.
-
Microscope with a camera.
-
-
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a scratch or "wound" in the monolayer.
-
Wash with media to remove detached cells.
-
Add fresh media containing this compound or vehicle control.
-
Capture images of the wound at time zero and at subsequent time points.
-
Measure the area of the wound at each time point to quantify the rate of cell migration.
-
Conclusion
This compound is a potent and valuable chemical probe for investigating the multifaceted roles of Nuak1 in cellular signaling. Its mechanism of action involves the direct inhibition of Nuak1's kinase activity, leading to the modulation of numerous downstream pathways that control cell adhesion, migration, proliferation, and immune responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of Nuak1 biology and explore its potential as a therapeutic target in various diseases. The continued use of specific inhibitors like this compound will undoubtedly be instrumental in advancing our understanding of these critical cellular processes.
References
- 1. HTH-01-015 | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 9. Reactome | NUAK1 phosphorylates TP53 [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new role of NUAK1: directly phosphorylating p53 and regulating cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of ploidy and senescence by the AMPK-related kinase NUAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of ploidy and senescence by the AMPK-related kinase NUAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NUAK1 acts as a novel regulator of PD-L1 via activating GSK-3β/β-catenin pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NUAK1 acts as a novel regulator of PD-L1 via activating GSK-3β/β-catenin pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. reactionbiology.com [reactionbiology.com]
NUAK1 Kinase: A Comprehensive Technical Guide on its Core Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
NUAK family SNF1-like kinase 1 (NUAK1), also known as AMPK-related protein kinase 5 (ARK5), is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes. As a member of the AMP-activated protein kinase (AMPK)-related kinase family, it is intrinsically linked to cellular energy homeostasis. However, its functions extend far beyond metabolism, implicating it in cell adhesion, polarity, senescence, and centrosome duplication.[1][2][3] Growing evidence highlights NUAK1's role in the progression of various diseases, particularly cancer, where its overexpression often correlates with poor prognosis, metastasis, and therapeutic resistance.[1][4][5][6] This guide provides an in-depth exploration of NUAK1's molecular functions, its role in key signaling pathways, and the methodologies used to study it, offering a valuable resource for researchers and drug development professionals.
Molecular Structure and Activation
NUAK1, like other members of its family, possesses a conserved N-terminal catalytic kinase domain, a ubiquitin-associated (UBA) domain, and a C-terminal regulatory region.[7][8] The UBA domain is crucial for its activation by the master upstream kinase, Liver Kinase B1 (LKB1).[7][8]
Canonical Activation: The primary mechanism for NUAK1 activation involves the tumor suppressor kinase LKB1, which, in complex with STRAD and MO25, phosphorylates a conserved threonine residue (Thr211) within the activation T-loop of the NUAK1 catalytic domain.[7][9][10] This phosphorylation event dramatically increases NUAK1's kinase activity.[11]
Alternative Activation: NUAK1 is unique among the AMPK-related kinases as it can also be activated through phosphorylation by Protein Kinase B (AKT) at Serine 600 (Ser600), which leads to a threefold increase in its enzymatic activity.[7][11] This links NUAK1 signaling directly to the PI3K/AKT pathway, a central node in cell survival and proliferation. Additionally, NUAK1 can be activated by oxidative stress, though the precise mechanism is still under investigation.[12][13]
Key Signaling Pathways and Cellular Functions
NUAK1 exerts its influence over a wide array of cellular functions by phosphorylating a specific set of downstream substrates. These activities are integral to both normal physiology and disease pathology.
A recently uncovered role for NUAK1 is in the regulation of centrosome replication, a process critical for maintaining genomic stability.[1] NUAK1 governs the levels of Polo-like kinase 4 (PLK4), the master regulator of centriole duplication. It achieves this by phosphorylating and inhibiting the MYPT1/PP1β phosphatase complex.[1] This inhibition prevents the dephosphorylation and subsequent activation of Glycogen Synthase Kinase 3β (GSK3β), a kinase that promotes PLK4 degradation. By suppressing GSK3β activity, NUAK1 stabilizes PLK4, thereby controlling centrosome number.[1] Depletion or inhibition of NUAK1 leads to supernumerary centrosomes and genomic instability, highlighting its importance in accurate cell division.[1]
NUAK1 is a key regulator of cellular senescence, an irreversible state of cell-cycle arrest.[2][14] Its expression levels are upregulated during senescence, and ectopic expression of NUAK1 can trigger premature senescence.[2][15] This function is mediated through its interaction with the Hippo pathway kinase, Large Tumor Suppressor Kinase 1 (LATS1). NUAK1 directly phosphorylates LATS1 at Serine 464 (S464), leading to LATS1 destabilization and degradation.[2][14] The resulting decrease in LATS1 levels can cause aneuploidy and promote a senescent phenotype.[2] Conversely, depletion of NUAK1 extends the replicative lifespan of normal human fibroblasts.[2][15]
References
- 1. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of ploidy and senescence by the AMPK-related kinase NUAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulation and function of the NUAK family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytosolic NUAK1 Enhances ATP Production by Maintaining Proper Glycolysis and Mitochondrial Function in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK1 NUAK family kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. portlandpress.com [portlandpress.com]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
NUAK1 Signaling Pathways in Cancer: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Novel (Nua) Kinase 1 (NUAK1), also known as AMP-activated protein kinase (AMPK)-related kinase 5 (ARK5), is a serine/threonine kinase that has emerged as a critical regulator in cancer biology.[1][2] As a member of the AMPK-related kinase family, NUAK1 is implicated in a spectrum of cellular processes fundamental to cancer progression, including cell survival, proliferation, migration, and metabolic reprogramming.[2] Dysregulation of NUAK1 signaling has been documented in numerous malignancies, positioning it as an attractive therapeutic target for the development of novel anti-cancer agents.[2][3] This technical guide provides a comprehensive overview of NUAK1 signaling pathways in cancer, presenting key preclinical data in structured tables, detailing experimental methodologies for its study, and illustrating core signaling cascades through detailed pathway diagrams.
The NUAK1 Signaling Network in Cancer
NUAK1 is a key node in a complex signaling network that integrates cellular stress and growth signals to regulate cancer cell pathophysiology. Its activity is primarily governed by the tumor suppressor kinase LKB1, which phosphorylates and activates NUAK1.[2][4] Once activated, NUAK1 phosphorylates a diverse array of downstream substrates, thereby modulating multiple signaling cascades crucial for cancer cell survival and metastasis.
Upstream Regulation of NUAK1
The primary activator of NUAK1 is the LKB1 (Liver Kinase B1) tumor suppressor, which phosphorylates NUAK1 on Threonine 211 in its T-loop, a critical step for its activation.[5][6] This activation occurs in a complex with STRAD and MO25.[7] Beyond LKB1, other upstream inputs can modulate NUAK1 activity. Under conditions of cellular stress, such as glucose starvation, NUAK1 can be activated to promote cell survival.[8] Additionally, growth factor signaling pathways can influence NUAK1. For instance, Akt can phosphorylate NUAK1 at Serine 600, contributing to its pro-survival functions.[5] Calcium signaling, via Protein Kinase C (PKC), has also been shown to activate NUAK1.[1]
Downstream Signaling Pathways
Activated NUAK1 orchestrates a range of cellular responses by phosphorylating key downstream effector proteins. These interactions place NUAK1 at the crossroads of several major signaling pathways implicated in cancer.
The LKB1-AMPK signaling pathway is a central regulator of cellular energy homeostasis. While LKB1 activates both AMPK and NUAK1, these kinases can have distinct and sometimes opposing roles in cancer.[9][10] In some contexts, the LKB1-NUAK1 axis functions as a tumor suppressor by restraining growth in pre-neoplastic lesions.[9] However, in established tumors, this pathway can paradoxically enhance resistance to metabolic stress.[9]
NUAK1 is intricately linked with the PI3K/Akt and mTOR signaling pathways, which are central regulators of cell growth, proliferation, and survival. NUAK1 can be activated downstream of Akt and has been shown to interact with components of the mTORC2 complex, but not mTORC1.[1][5] This interaction regulates the subcellular localization of mTOR and promotes mTORC2-dependent phosphorylation of Akt at Serine 473.[1][11] Furthermore, NUAK1 can directly phosphorylate Akt at Ser473.[1] This activation of Akt by NUAK1 leads to the phosphorylation of downstream targets like FOXO1/3a, subsequently regulating the expression of cell cycle inhibitors p21 and p27.[1] The NUAK1-mediated inhibition of the phosphatase PP1β, through phosphorylation of its regulatory subunit MYPT1, is also required for efficient inhibition of GSK3β by Akt signaling.[11] In some cancer types, NUAK1/2 enhances mTOR activity by suppressing p53.[12]
The Hippo pathway is a critical tumor suppressor pathway that controls organ size and cell proliferation. NUAK1 and its close homolog NUAK2 can negatively regulate the Hippo pathway by inhibiting the LATS1/2 kinases.[13] NUAK1 directly phosphorylates LATS1 at Serine 464, which can affect its stability.[8][14] By inhibiting LATS1/2, NUAKs prevent the phosphorylation of the oncogenic transcriptional co-activators YAP and TAZ, leading to their nuclear translocation and the activation of pro-proliferative and anti-apoptotic genes.[15][16]
NUAK1 plays a crucial role in maintaining genomic integrity by regulating centrosome replication during mitosis.[8] It achieves this by phosphorylating MYPT1, which in turn leads to the phosphorylation and inactivation of GSK3β.[8] This inactivation of GSK3β promotes the turnover of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication.[8] Inhibition of NUAK1 leads to the accumulation of PLK4, resulting in centrosome amplification, mitotic defects, and ultimately, reduced cancer cell viability.[8]
Quantitative Data on NUAK1 in Cancer
NUAK1 Expression in Various Cancers
Elevated expression of NUAK1 has been observed in a wide range of human cancers and often correlates with poor prognosis.
| Cancer Type | NUAK1 Expression Status | Correlation with Prognosis | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated in tumor vs. normal tissue | Positive correlation with tumor stage | [1][8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Upregulated in tumor vs. normal tissue | High expression associated with poor prognosis | [8][13] |
| Hepatocellular Carcinoma (HCC) | Upregulated in tumor vs. normal tissue | Negative correlation with survival | [1] |
| Ovarian Cancer | Elevated expression | Associated with decreased overall and progression-free survival | [17][18] |
| Breast Cancer | Overexpressed | Increased tumor growth and metastasis | [1] |
| Prostate Cancer | Upregulated in tumor vs. normal tissue | High expression correlated with lower survival rate | [14] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Highly expressed in tumor tissues | Associated with poor prognosis | [19] |
| Stomach Adenocarcinoma (STAD) | Elevated in tumor tissues | Correlated with poorer overall survival | [20] |
In Vitro Efficacy of NUAK1 Inhibitors
Several small molecule inhibitors targeting NUAK1 have been developed and have demonstrated potent anti-cancer effects in preclinical studies.
| Inhibitor | Target(s) | IC50 | Cell Line(s) | Effect(s) | Reference(s) |
| WZ4003 | NUAK1/2 | Not specified | MDA-MB-231, MCF7, A549, NCI-H460, NCI-H522 | Reduced proliferation, altered morphology, decreased glucose metabolism | [1][8] |
| HTH-01-015 | NUAK1 | ~10 µM (for MYPT1 phosphorylation inhibition) | Mia PaCa-2, DAN-G | Induces mitotic defects, reduces cell viability | [13] |
| MRT68921 | NUAK1/ULK1 | 1.76 - 8.91 µM | Various cancer cell lines | Induces apoptosis, elevates ROS | [2][17] |
| XMD-17-51 | NUAK1 | 1.5 nM (biochemical) | Not specified | Potent NUAK1 inhibition | [21] |
| KI-301670 | NUAK1 | 1.7 µM (MIA PaCa-2), 2.6 µM (AsPC-1) | Mia PaCa-2, AsPC-1 | Induces G0/G1 cell cycle arrest, inhibits invasion | [4][8] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the in vitro potency (IC50) of a compound against purified NUAK1 kinase.
Materials:
-
Purified active NUAK1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[22]
-
Test compound dissolved in DMSO
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing Kinase Assay Buffer, NUAK1 enzyme, and substrate peptide.
-
Add the diluted test compound or DMSO (vehicle control) to the respective reactions.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Assay:
Immunoblotting for NUAK1 and Downstream Targets
This protocol describes the detection of NUAK1 and the phosphorylation status of its downstream targets in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-NUAK1, anti-phospho-MYPT1 (Ser445), anti-phospho-Akt (Ser473), anti-total MYPT1, anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cultured cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For phosphorylation studies, strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Workflow for Immunoblotting:
Conclusion
NUAK1 is a multifaceted kinase that plays a significant role in the progression of numerous cancers by influencing key signaling pathways that control cell survival, proliferation, and metabolism. Its frequent upregulation in tumors and association with poor clinical outcomes underscore its potential as a valuable therapeutic target. The development of specific and potent NUAK1 inhibitors holds promise for novel anti-cancer strategies. This technical guide provides a foundational overview of the current understanding of NUAK1 signaling in cancer, offering quantitative data and detailed experimental protocols to support further research and drug development efforts in this exciting field. A deeper understanding of the context-dependent functions of NUAK1 and the development of next-generation inhibitors will be crucial for translating the therapeutic potential of targeting NUAK1 into clinical reality.
References
- 1. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Terminal axon branching is regulated by the LKB1-NUAK1 kinase pathway via presynaptic mitochondrial capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NUAKs facilitate mTOR-mediated NSCLC proliferation and metastasis by modulating glucose metabolism and inhibiting p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A feed forward loop enforces YAP/TAZ signaling during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
The Role of NUAK1 in Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUAK1 (NUAK family kinase 1), also known as ARK5, is a serine/threonine kinase and a member of the AMP-activated protein kinase (AMPK)-related kinase family. Initially recognized for its role in cellular stress responses and survival, a growing body of evidence has firmly established NUAK1 as a critical regulator of cell migration and invasion, processes fundamental to cancer metastasis. Overexpression of NUAK1 is frequently associated with poor prognosis and increased metastatic potential in a variety of human cancers. This technical guide provides an in-depth analysis of the signaling pathways governed by NUAK1, summarizes key quantitative data, details common experimental protocols for its study, and presents visual representations of its molecular interactions and experimental workflows.
Introduction to NUAK1
NUAK1 is a multifaceted kinase involved in diverse cellular processes, including cell adhesion, metabolism, and cell cycle regulation.[1][2] Its activation is primarily mediated by the tumor suppressor kinase LKB1, which phosphorylates NUAK1 at a conserved threonine residue (Thr211) within its catalytic domain.[3][4] However, NUAK1 activity can also be stimulated by other upstream signals, including Akt and protein kinase C (PKC).[4][5] The functional consequences of NUAK1 activation are context-dependent, but a recurring theme is its profound impact on the migratory and invasive capacity of cells, particularly in the context of malignancy.
NUAK1 Signaling Pathways in Cell Migration and Invasion
NUAK1 exerts its influence on cell motility through a complex network of signaling pathways, often culminating in cytoskeletal rearrangements, altered cell-matrix adhesion, and the induction of a mesenchymal phenotype.
Upstream Regulation of NUAK1
Several key upstream kinases and signaling pathways converge to regulate NUAK1 activity:
-
LKB1: As the primary activator, LKB1 phosphorylates and activates NUAK1, particularly in response to cellular stress.[6]
-
Akt: The survival kinase Akt can phosphorylate NUAK1 at Serine 600, leading to a threefold increase in its enzymatic activity.[4][7] This links growth factor signaling directly to NUAK1-mediated motility.
-
TGF-β: Transforming growth factor-β can induce the expression of NUAK1.[4][8]
-
PKCα: In some contexts, particularly in tumor cells lacking LKB1, NUAK1 activity can be maintained through a calcium-dependent activation of PKCα.[5]
Downstream Effectors and Mechanisms
Activated NUAK1 orchestrates cell migration and invasion by modulating a variety of downstream targets and pathways:
-
Cytoskeletal Dynamics via MYPT1/PP1β: One of the best-characterized substrates of NUAK1 is MYPT1 (Myosin Phosphatase Target Subunit 1), a regulatory subunit of the PP1β phosphatase complex.[2][9] NUAK1 phosphorylates MYPT1, leading to the inhibition of myosin phosphatase activity.[9] This results in increased phosphorylation of myosin light chain, promoting actomyosin (B1167339) contractility, which is essential for cell movement.[9] This pathway is crucial for cell detachment and migration.[9][10]
-
Epithelial-Mesenchymal Transition (EMT): NUAK1 is a potent inducer of EMT, a key process in cancer invasion and metastasis.[1][11] It promotes the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin, Vimentin (B1176767), and Fibronectin.[1][11] In esophageal squamous cell carcinoma, NUAK1 has been shown to promote EMT by activating the JNK/c-Jun pathway, which in turn upregulates the transcription of the EMT-inducing transcription factor Slug.[11]
-
Extracellular Matrix Remodeling: NUAK1 influences the tumor microenvironment by regulating the expression and activity of matrix metalloproteinases (MMPs). Specifically, NUAK1 has been shown to increase the expression of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, thereby facilitating cancer cell invasion.[4][12] In ovarian cancer, NUAK1 promotes metastasis by regulating the production of fibronectin, a key component of the extracellular matrix.[3][13]
-
Regulation of mTOR Signaling: NUAK1 can modulate the activity of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[4][14] This interaction can influence the metabolic reprogramming that supports cancer cell migration and invasion.[4]
-
Interaction with p53: NUAK1 can directly phosphorylate the tumor suppressor p53, suggesting a role in regulating cell proliferation and survival in the context of migration.[15]
Quantitative Data on the Role of NUAK1 in Cell Migration and Invasion
The following tables summarize the observed effects of NUAK1 modulation on cell migration and invasion across various cancer types.
| Cancer Type | Cell Lines | NUAK1 Modulation | Effect on Migration | Effect on Invasion | Key Downstream Effects/Pathways | Reference(s) |
| Prostate Cancer | DU145, PC-3 | Knockdown (siNUAK1) | Inhibition | Inhibition | Inhibition of EMT (increased E-cadherin, decreased vimentin and fibronectin) | [1][16] |
| Ovarian Cancer | OVCAR8 | Knockout (NUAK1KO) | - | - | Reduced spheroid integrity, decreased fibronectin expression | [3][13] |
| Ovarian Cancer | HEY | Silencing | Reduced | - | Upregulation of EMT markers via downregulation of miR-1181 | [12] |
| Esophageal Squamous Cell Carcinoma | EC109, KYSE510 | Overexpression | Enhanced | Enhanced | Upregulation of Slug via JNK/c-Jun pathway, induction of EMT | [11] |
| Esophageal Squamous Cell Carcinoma | KYSE30, KYSE150 | Knockdown (shNUAK1) | Abolished | Decreased | - | [11] |
| Gastric Cancer | - | Knockdown | Suppressed | Suppressed | - | [17] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, NCI-H460 | Genetic Inhibition | Reduced | - | - | [4] |
| Glioblastoma | LN-229 | Knockdown (siRNA) | Decreased | Decreased | Reduced F-actin polymerization, decreased MMP-2 and MMP-9 expression | [4] |
| Hepatocellular Carcinoma (HCC) | Huh-7, HepG2, SNU-368, SNU-739 | Overexpression | Promoted | - | - | [4] |
| Hepatocellular Carcinoma (HCC) | SNU-387, HepG2 | Inhibition (HTH-01-015) | Decreased | Decreased | Decreased EMT markers (Vimentin, N-cadherin), decreased MMP-2 and MMP-9 | [4] |
| Breast Cancer | SKBR3, MCF-7 | Overexpression | Increased | - | Increased Vimentin, decreased E-cadherin and β-catenin | [4] |
| Pancreatic Cancer | Mia PaCa-2 | Inhibition (KI-301670) | Inhibited | Inhibited | Inhibition of PI3K/AKT pathway | [4][18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NUAK1's role in cell migration and invasion. Below are generalized protocols for key experiments.
Western Blotting for NUAK1 and EMT Markers
Objective: To determine the protein expression levels of NUAK1 and key EMT markers (E-cadherin, N-cadherin, Vimentin).
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NUAK1, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Transwell Migration and Invasion Assays
Objective: To quantify the migratory and invasive potential of cells in vitro.
Methodology:
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
-
Chamber Preparation:
-
Migration Assay: Use Transwell inserts with an 8 µm pore size.
-
Invasion Assay: Coat the Transwell inserts with a layer of Matrigel to mimic the basement membrane.
-
-
Cell Seeding: Seed a defined number of cells (e.g., 5 x 104) in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for a period that allows for cell migration/invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.[1][11]
Wound Healing (Scratch) Assay
Objective: To assess collective cell migration.
Methodology:
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a linear "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Incubation: Add fresh medium (typically low serum to minimize proliferation) and incubate the cells.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours) until the wound is closed.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[11]
Visualizing NUAK1 Signaling and Experimental Workflows
Signaling Pathways
Caption: NUAK1 signaling pathways in cell migration and invasion.
Experimental Workflow
Caption: Experimental workflow for studying NUAK1's role.
Conclusion and Future Directions
NUAK1 has emerged as a significant pro-metastatic kinase, playing a pivotal role in promoting cell migration and invasion across a spectrum of cancers. Its intricate signaling network, involving cytoskeletal regulation, EMT induction, and ECM remodeling, presents multiple avenues for therapeutic intervention. The development of specific NUAK1 inhibitors, such as HTH-01-015 and KI-301670, holds promise for targeting metastatic disease.[4][18] Future research should focus on further elucidating the context-specific upstream regulation and downstream substrates of NUAK1, understanding its role in therapy resistance, and advancing NUAK1 inhibitors into clinical trials. A deeper comprehension of the NUAK1 signaling axis will be instrumental in developing novel anti-metastatic strategies for cancer treatment.
References
- 1. NUAK1 knockdown suppresses prostate cancer cell epithelial-mesenchymal transition, migration, and invasion through microRNA-30b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signalling links MYC to NUAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. NUAK1 promotes tumor metastasis through upregulating slug transcription in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A novel role for NUAK1 in promoting ovarian cancer metastasis through regulation of fibronectin production in spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NUAK1 knockdown suppresses prostate cancer cell epithelial-mesenchymal transition, migration, and invasion through microRNA-30b-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a novel NUAK1 inhibitor against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
NUAK1: Substrates and Downstream Effectors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK family SNF1-like kinase 1 (NUAK1), also known as AMPK-related kinase 5 (ARK5), is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] Canonically activated by the tumor suppressor kinase LKB1, NUAK1 is a critical node in cellular signaling, implicated in a diverse array of processes including cell proliferation, survival, migration, metabolism, and the response to cellular stress.[1][2][3] Dysregulation of NUAK1 signaling is frequently associated with cancer progression, making it an attractive target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the established substrates of NUAK1, its downstream effectors, and the key signaling pathways it modulates. It includes summaries of quantitative data, detailed experimental protocols for studying NUAK1 activity, and visualizations of its core signaling networks.
Core Signaling Pathways
NUAK1 is activated by LKB1 through phosphorylation at Threonine 211 (Thr211) in its catalytic domain T-loop.[1][6] Other upstream activators include Protein Kinase B (AKT), which phosphorylates NUAK1 at Serine 600 (Ser600), and Protein Kinase C (PKC) in response to calcium signaling.[2][4] Once active, NUAK1 phosphorylates a range of downstream substrates to orchestrate complex cellular responses.
Verified NUAK1 Substrates
NUAK1 exerts its biological functions through the direct phosphorylation of a growing list of protein substrates. These interactions are central to its role in regulating diverse cellular activities.
Myosin Phosphatase Target Subunit 1 (MYPT1)
MYPT1 is a well-characterized substrate of NUAK1.[7] It is the regulatory subunit of the Protein Phosphatase 1β (PP1β) complex. NUAK1 phosphorylates MYPT1 at multiple serine residues (Ser445, Ser472, and Ser910), which attenuates the phosphatase activity of the PP1β-MYPT1 complex.[4][7] This leads to increased phosphorylation of downstream targets like the myosin light chain (MLC), promoting the stabilization of actin stress fibers.[8] This pathway is crucial for regulating cell adhesion, migration, and centrosome replication.[4][7]
p53
Under conditions of cellular stress, such as glucose starvation, LKB1-activated NUAK1 directly phosphorylates the tumor suppressor p53 at Serine 15 (Ser15) and Serine 392 (Ser392).[4][6] This phosphorylation event activates p53, leading to the induced expression of the cyclin-dependent kinase inhibitor p21/WAF1 and subsequent cell cycle arrest at the G1/S border.[6][8]
Large Tumor Suppressor Kinase 1 (LATS1)
NUAK1 regulates genomic stability and cellular senescence by phosphorylating LATS1, a core component of the Hippo signaling pathway, at Serine 464 (S464).[4][9] This phosphorylation event stabilizes the LATS1 protein.[9] The regulation of LATS1 by NUAK1 has been shown to be important in preventing replicative senescence in normal diploid fibroblasts.[5][9]
Protein Kinase B (AKT)
Recent evidence indicates that NUAK1 can directly phosphorylate AKT at Serine 473 (Ser473), a key activating phosphorylation site.[2] This action appears to be compartmentalized, with NUAK1 residing at early endosomes.[2] This phosphorylation promotes the activation of specific downstream AKT substrates, such as FOXO1/3a, while not affecting others like TSC2, thereby fine-tuning the output of growth factor signaling.[2][5]
Other Substrates
-
PNUTS (Protein Phosphatase 1 Nuclear Targeting Subunit): In the nucleus, NUAK1 phosphorylates the PP1β regulatory subunit PNUTS at Serine 313, inhibiting nuclear PP1β complexes and promoting spliceosome activity.[5][10]
-
NADK (Nicotinamide Adenine Dinucleotide Kinase): NUAK1 phosphorylates NADK, the key enzyme in NADP+ synthesis.[11] This enhances NADK activity, leading to increased NADPH production and mitigation of reactive oxygen species (ROS), which contributes to osimertinib (B560133) resistance in non–small cell lung carcinoma.[11][12]
Downstream Signaling and Cellular Effects
The phosphorylation of specific substrates by NUAK1 initiates cascades that influence major cellular processes.
Regulation of Cell Proliferation and Genomic Stability
NUAK1 plays a dual role in cell cycle control. Through p53, it can induce cell cycle arrest.[6] Conversely, it also governs centrosome duplication during the S phase by regulating a MYPT1/PP1β and GSK3β-dependent pathway that controls the stability of Polo-like kinase 4 (PLK4).[7] Inhibition of NUAK1 leads to mitotic defects and supernumerary centrosomes.[4]
Control of Cell Survival and Stress Response
NUAK1 is a key factor in cancer cell survival under metabolic and oxidative stress.[3] By inhibiting GSK3β (via the PP1β/MYPT1 axis), NUAK1 facilitates the nuclear translocation of NRF2, a master regulator of the antioxidant response.[3][4] This enhances the expression of antioxidant genes, protecting cells from ROS-induced damage.[12] Furthermore, NUAK1 promotes cell survival during glucose deprivation through AKT-dependent signaling.[2][13]
Regulation of Cell Migration and Invasion
Both NUAK1 and NUAK2 are involved in processes that facilitate cancer cell dissemination.[3] NUAK1-mediated phosphorylation of MYPT1 regulates the disassembly of actin stress fibers, a process critical for cell motility.[4] Overexpression of NUAK1 has been shown to increase the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the extracellular matrix and promote invasion.[4][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to NUAK1 substrates and the effects of its inhibition.
Table 1: Validated NUAK1 Substrates and Phosphorylation Sites
| Substrate | Phosphorylation Site(s) | Downstream Effect |
| MYPT1 | Ser445, Ser472, Ser910[4] | Inhibition of PP1β phosphatase activity, regulation of cell adhesion and mitosis.[4][7] |
| p53 | Ser15, Ser392[4][6] | Activation of p53, induction of p21, and G1/S cell cycle arrest.[6] |
| LATS1 | Ser464[4][9] | Stabilization of LATS1 protein, regulation of senescence and ploidy.[5][9] |
| AKT | Ser473[2][4] | Substrate-specific activation of AKT, regulation of FOXO1/3a.[2][5] |
| PNUTS | Ser313[10] | Inhibition of nuclear PP1β, regulation of spliceosome activity.[5][10] |
| NADK | Not specified[11] | Increased NADP+ synthesis, mitigation of ROS.[11][12] |
Table 2: Quantitative Analysis of NUAK1-Mediated Events
| Analysis | Experimental System | Quantitative Metric | Value |
| NUAK1 Activation by AKT | In vitro | Enzymatic Activity | ~3-fold increase[4] |
| NUAK1 Activation by AMP | In vitro | Enzymatic Activity | ~2 to 3-fold increase[4] |
| NUAK1 Inhibition (HTH-01-015) | Mia PaCa-2 cells | Cell Viability | Reduction[4] |
| NUAK1 Inhibition (WZ4003) | U2OS cells | S-Phase Population | ~50% reduction[14] |
| CTx-0294885 vs. NUAK1 | HEK293 cells (NanoBRET) | IC50 | 7.47 nM[15] |
| XMD-17-51 vs. NUAK1 | Biochemical Assay | IC50 | 1.5 nM[16] |
Experimental Protocols
Studying NUAK1 requires robust biochemical and cellular assays. Below are methodologies for key experiments.
In Vitro Radiometric Kinase Assay
This protocol measures the direct phosphorylation of a peptide substrate by purified NUAK1.
-
Objective: To determine the in vitro potency (IC50) of a compound against purified NUAK1.
-
Materials:
-
Purified, active recombinant NUAK1 enzyme.
-
Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Peptide substrate (e.g., CHKtide or Sakamototide, 1 mg/mL).[17][18]
-
[γ-³²P]ATP or [γ-³³P]ATP.[17]
-
P81 phosphocellulose paper.[17]
-
1% Phosphoric acid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[18]
-
In a microcentrifuge tube on ice, prepare the reaction mixture: 10 µL Kinase Solution (NUAK1 diluted in Kinase Dilution Buffer), 5 µL Substrate Solution, and 5 µL of test inhibitor or vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.[17]
-
Initiate the kinase reaction by adding 5 µL of the γ-³³P-ATP Assay Cocktail. The final reaction volume is 25 µL.
-
Incubate the reaction for 15-45 minutes at 30°C.[18]
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the binding of an inhibitor to NUAK1 within living cells.
-
Objective: To measure the apparent affinity of a compound for NUAK1 in a cellular context.
-
Materials:
-
Procedure:
-
Transfect HEK293 cells with the NUAK1-NanoLuc® fusion plasmid and plate them in 384-well assay plates. Culture for 18-24 hours.[17]
-
Prepare serial dilutions of the test compound.
-
Pre-treat the cells with the NanoBRET™ Tracer, then add the diluted test compound.[15]
-
Equilibrate the plate at 37°C in a CO₂ incubator for 1-2 hours.[15][17]
-
Prepare and add the detection reagent containing the Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).[17]
-
Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.[15]
-
Workflow for Substrate Phosphorylation Analysis
Analyzing the phosphorylation status of a putative NUAK1 substrate in cells typically involves immunoprecipitation followed by immunoblotting.
-
Protocol for Immuno-analysis of MYPT1 Phosphorylation:
-
Culture cells (e.g., HeLa or U2OS) and treat with a NUAK1 inhibitor (e.g., HTH-01-015) or vehicle control for the desired time.[16]
-
To induce NUAK1 activity, promote cell detachment using an EDTA-based buffer.[16]
-
Lyse the collected cells immediately with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate ~0.5 mg of protein lysate with an anti-MYPT1 antibody overnight at 4°C to form an immune complex.[16]
-
Capture the immune complex by adding Protein A/G beads for 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein from the beads using SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform immunoblotting using a phospho-specific antibody, such as anti-phospho-MYPT1 (Ser445).[16]
-
After imaging, strip the membrane and re-probe with an anti-total-MYPT1 antibody to confirm equal loading and immunoprecipitation efficiency.[16]
-
Quantify band intensity to determine the change in MYPT1 phosphorylation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of ploidy and senescence by the AMPK-related kinase NUAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
The LKB1-NUAK1 Signaling Axis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the Liver Kinase B1 (LKB1) - NUAK Family Kinase 1 (NUAK1) signaling axis, a critical pathway implicated in a diverse range of cellular processes, including cell adhesion, migration, metabolism, and axon guidance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core components, regulatory mechanisms, and functional outputs of this pathway.
Executive Summary
The LKB1-NUAK1 signaling axis is a highly conserved pathway initiated by the tumor suppressor serine/threonine kinase LKB1. LKB1 acts as a master upstream kinase, phosphorylating and activating NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] Once activated, NUAK1 orchestrates a variety of cellular responses by phosphorylating a specific set of downstream substrates. Dysregulation of this pathway has been linked to various pathologies, including cancer and neurological disorders, making it an attractive target for therapeutic intervention. This guide will detail the molecular mechanics of the LKB1-NUAK1 axis, present key quantitative data, provide detailed experimental protocols for its study, and visualize the pathway and associated workflows.
The Core Signaling Pathway
The canonical LKB1-NUAK1 signaling cascade is initiated by the direct phosphorylation of NUAK1 by LKB1.
-
Activation of NUAK1: LKB1, in a complex with the accessory proteins STRAD and MO25, phosphorylates a conserved threonine residue in the activation T-loop of the NUAK1 catalytic domain.[3][4] This phosphorylation event, specifically at Threonine 211 (Thr211), is the primary mechanism for NUAK1 activation.[5] The activities of endogenous NUAK1 have been shown to be 7- to 40-fold lower in LKB1-deficient cells compared to cells expressing wild-type LKB1.[1]
-
Downstream Effectors of NUAK1: Activated NUAK1 propagates the signal by phosphorylating a range of downstream targets, thereby modulating their activity and function. Key substrates include:
-
Myosin Phosphatase Target Subunit 1 (MYPT1): NUAK1 phosphorylates MYPT1 at multiple serine residues (Ser445, Ser472, and Ser910).[6][7] This phosphorylation promotes the binding of 14-3-3 proteins to MYPT1, which in turn suppresses the activity of the associated protein phosphatase 1β (PP1β).[7][8] This leads to increased phosphorylation of myosin light chain 2 and has been shown to regulate cell adhesion and detachment.[7]
-
p53: NUAK1 can directly phosphorylate the tumor suppressor protein p53 at Serine 15 and Serine 392, particularly under conditions of glucose starvation.[9] This phosphorylation is dependent on the prior activation of NUAK1 by LKB1.[9]
-
Large Tumor Suppressor Kinase 1 (LATS1): NUAK1 can phosphorylate and regulate the stability of LATS1, a key component of the Hippo signaling pathway.
-
Cyclin-dependent kinase inhibitor 1A (CDKN1A/p21): In response to UV-induced DNA damage, LKB1 and NUAK1 can phosphorylate CDKN1A, leading to its degradation.[10]
-
Data Presentation
Quantitative Analysis of NUAK1 Inhibition
The development of specific small molecule inhibitors has been crucial for elucidating the function of NUAK1. The following table summarizes the in vitro inhibitory concentrations (IC50) of two widely used NUAK1 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Assay Conditions | Reference |
| WZ4003 | NUAK1 | 20 | 0.1 mM ATP, in vitro | [11][12][13][14] |
| NUAK2 | 100 | 0.1 mM ATP, in vitro | [11][12][13] | |
| HTH-01-015 | NUAK1 | 100 | 0.1 mM ATP, in vitro | [11][15] |
| NUAK2 | >10,000 | 0.1 mM ATP, in vitro | [11] |
Impact of LKB1 on NUAK Kinase Activity
The essential role of LKB1 in activating NUAK family kinases is demonstrated by the significant reduction in their activity in LKB1-deficient cells.
| Kinase | Fold Decrease in Activity in LKB1-/- Cells | Cell Type | Reference |
| NUAK1 | 7- to 40-fold | MEFs and HeLa cells | [1] |
| NUAK2 | 20- to 40-fold | MEFs and HeLa cells | [1] |
| QIK | 20- to 40-fold | MEFs and HeLa cells | [1] |
| QSK | 20- to 40-fold | MEFs and HeLa cells | [1] |
| SIK | 20- to 40-fold | MEFs and HeLa cells | [1] |
| MARK1 | ~35-fold | MEFs | [1] |
| MARK2/3 | ~3-fold | MEFs | [1] |
| MARK4 | ~7-fold | MEFs | [1] |
Experimental Protocols
In Vitro Kinase Assay for LKB1-mediated NUAK1 Phosphorylation
This protocol describes a method to measure the direct phosphorylation of NUAK1 by the LKB1 complex using a radioactive isotope.
Materials:
-
Recombinant active LKB1/STRAD/MO25 complex
-
Recombinant inactive GST-NUAK1 (wild-type and T211A mutant)
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
[γ-³²P]ATP (specific activity ~500 cpm/pmol)
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the reaction mixture in a total volume of 25-50 µL containing kinase assay buffer, recombinant LKB1 complex, and GST-NUAK1 substrate.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, terminate the reaction by adding SDS-PAGE loading buffer, resolve the proteins by SDS-PAGE, and visualize the phosphorylated NUAK1 by autoradiography.
Co-Immunoprecipitation of LKB1 and NUAK1
This protocol details the co-immunoprecipitation of LKB1 and NUAK1 from cell lysates to demonstrate their physical interaction.
Materials:
-
Cell line expressing tagged versions of LKB1 and/or NUAK1 (e.g., HA-NUAK1, Flag-LKB1)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Antibody against the tag of the "bait" protein (e.g., anti-HA antibody)
-
Protein A/G-agarose beads
-
Wash Buffer (Lysis buffer with a lower concentration of detergent)
-
SDS-PAGE loading buffer
-
Antibodies for immunoblotting (e.g., anti-Flag, anti-HA)
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G-agarose beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the immune complexes.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by SDS-PAGE and immunoblotting with antibodies against the "prey" protein and the "bait" protein.
Mandatory Visualizations
LKB1-NUAK1 Signaling Pathway
Caption: The LKB1-NUAK1 signaling cascade.
Experimental Workflow for In Vitro Kinase Assay
References
- 1. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. [PDF] Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
Regulation of NUAK1 Activity by Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a critical regulator of various cellular processes, including cell adhesion, proliferation, senescence, and the response to cellular stress.[1][2] The functional activity of NUAK1 is intricately controlled by a series of phosphorylation events, which dictate its kinase activity, stability, and interaction with downstream substrates. This technical guide provides an in-depth overview of the core mechanisms governing NUAK1 phosphorylation, methodologies for its study, and the functional consequences of these modifications.
Upstream Kinases and Phosphorylation-Mediated Regulation
The activity of NUAK1 is predominantly regulated by direct phosphorylation by several upstream kinases. These phosphorylation events can either activate or prime the kinase for degradation, highlighting a complex regulatory network.
Activation by LKB1
The tumor suppressor kinase LKB1 is the primary upstream activator of NUAK1.[1][3] LKB1-mediated activation is a canonical step for many AMPK-related kinases.[4]
-
Phosphorylation Site: LKB1 phosphorylates NUAK1 on Threonine 211 (Thr211) within the T-loop of the kinase domain.[1][4][5]
-
Functional Consequence: This phosphorylation is essential for NUAK1's catalytic activity.[1][6] Mutation of Thr211 to alanine (B10760859) (T211A) results in a complete loss of kinase activity.[6] The LKB1-NUAK1 signaling axis is crucial for processes such as p53-mediated cell cycle arrest and the cellular response to glucose starvation.[1][7] LKB1-mediated phosphorylation has also been shown to stabilize the NUAK1 protein.[8]
Modulation by AKT (Protein Kinase B)
AKT, a key node in growth factor signaling, also directly phosphorylates and activates NUAK1.
-
Phosphorylation Site: AKT phosphorylates NUAK1 at Serine 600 (Ser600).[3][9]
-
Functional Consequence: This phosphorylation leads to a significant increase in NUAK1's enzymatic activity, estimated to be around 3-fold.[3][7] This positions NUAK1 as a downstream effector of growth factor and insulin (B600854) signaling pathways.[3][10] Interestingly, a Ser600 to alanine (S600A) mutant of NUAK1 retains its ability to block cell growth, suggesting that while this site contributes to full activation, it may not be absolutely required for all of NUAK1's functions.[6]
Regulation by Cell Cycle Kinases: CDK1 and PLK1
NUAK1 expression and activity are tightly controlled throughout the cell cycle, in part through phosphorylation by Cyclin-dependent kinase 1 (CDK1) and Polo-like kinase 1 (PLK1).
-
Phosphorylation Sites:
-
Functional Consequence: The sequential phosphorylation by CDK1 and PLK1 creates a binding site for the βTrCP subunit of the SCF E3 ubiquitin ligase complex.[4] This leads to the ubiquitination and subsequent proteasomal degradation of NUAK1 during the G2/M phase of the cell cycle.[4][9] This regulatory mechanism ensures that NUAK1 levels are kept low when PLK1 is most active.[4]
Other Regulatory Phosphorylation Events
-
NDR2: Nuclear Dbf2-related kinase 2 (NDR2) has been reported to phosphorylate NUAK1 at Threonine 211, the same site as LKB1.[3]
-
mTORC2: NUAK1 interacts with components of the mTORC2 complex and regulates its activity. In turn, NUAK1 can be influenced by mTOR signaling, creating a complex feedback loop.[10][11] NUAK1 helps control the subcellular localization of mTOR and its association with lysosomes.[10][12][13]
Downstream Targets and Functional Outcomes
Activated NUAK1 phosphorylates a diverse array of downstream substrates, thereby mediating its biological effects.
-
p53: In the presence of functional LKB1, NUAK1 directly phosphorylates the tumor suppressor p53 at Serine 15 and Serine 392, particularly under conditions of glucose starvation.[1][3] This phosphorylation is required for LKB1-dependent p53 activation and subsequent cell cycle arrest.[1]
-
LATS1: NUAK1 phosphorylates Large Tumor Suppressor Kinase 1 (LATS1) at Serine 464, which regulates the stability of LATS1 and is involved in cellular senescence and the control of ploidy.[6][14]
-
MYPT1: NUAK1 phosphorylates Myosin Phosphatase Target Subunit 1 (MYPT1) at Serine 445, Serine 472, and Serine 910.[3] This phosphorylation inhibits the associated PP1β phosphatase activity, leading to increased phosphorylation of myosin light chain and regulation of cell adhesion and migration.[15][16]
-
AKT: In a feedback mechanism, NUAK1 can directly phosphorylate AKT at Serine 473, contributing to its full activation.[10][11] This highlights a reciprocal relationship between NUAK1 and AKT.
-
NADK: NUAK1 phosphorylates nicotinamide (B372718) adenine (B156593) dinucleotide kinase (NADK) at Serine 64. This action helps to mitigate the accumulation of reactive oxygen species (ROS) and has been implicated in resistance to osimertinib (B560133) in non-small cell lung carcinoma.[17]
Quantitative Data on NUAK1 Phosphorylation
The following tables summarize key quantitative findings related to the regulation of NUAK1 activity by phosphorylation.
| Upstream Kinase | Phosphorylation Site on NUAK1 | Fold Change in NUAK1 Activity | Reference(s) |
| LKB1 | Thr211 | Essential for activity | [1][6] |
| AKT | Ser600 | ~3-fold increase | [3][7] |
| NDR2 | Thr211 | Activates | [3] |
| Downstream Substrate | Phosphorylation Site by NUAK1 | Functional Consequence | Reference(s) |
| p53 | Ser15, Ser392 | Activation, cell cycle arrest | [1][3] |
| LATS1 | Ser464 | Regulates protein stability | [6] |
| MYPT1 | Ser445, Ser472, Ser910 | Inhibition of PP1β phosphatase activity | [3] |
| AKT | Ser473 | Activation | [10][11] |
| NADK | Ser64 | Mitigation of ROS accumulation | [17] |
Signaling Pathway and Regulatory Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships in the regulation of NUAK1.
Caption: Upstream activation pathways of NUAK1.
Caption: Cell cycle-dependent degradation of NUAK1.
Experimental Protocols
Studying the phosphorylation-dependent regulation of NUAK1 involves a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of an upstream kinase to phosphorylate NUAK1 or the ability of NUAK1 to phosphorylate a downstream substrate.
Objective: To determine if a kinase can directly phosphorylate a substrate and to quantify the enzymatic activity.
Methodology:
-
Reagents and Materials:
-
Purified recombinant active upstream kinase (e.g., LKB1, AKT).
-
Purified recombinant NUAK1 (wild-type or mutant).
-
Purified recombinant substrate (e.g., a peptide containing the target phosphorylation site like CHKtide, or a full-length protein like p53).[2]
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric detection) or unlabeled ATP (for non-radiometric detection).[18]
-
ADP-Glo™ Kinase Assay kit (for luminescence-based detection of ADP production).[2]
-
Phospho-specific antibodies for western blot detection.
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents.
-
Phosphorimager or luminescence plate reader.
-
-
Procedure (Radiometric Example): a. Prepare a reaction mixture containing the kinase assay buffer, the substrate, and the kinase to be tested (e.g., LKB1 and NUAK1). b. Initiate the reaction by adding ATP mix (unlabeled ATP plus [γ-³²P]ATP). c. Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes). d. Stop the reaction by adding SDS-PAGE loading buffer. e. Separate the reaction products by SDS-PAGE. f. Transfer the proteins to a PVDF or nitrocellulose membrane. g. Expose the membrane to a phosphor screen and visualize the incorporated radioactivity using a phosphorimager. The intensity of the band corresponding to the phosphorylated substrate is proportional to the kinase activity.
-
Procedure (Luminescence-based Example using ADP-Glo™): [2] a. Set up the kinase reaction in a 96-well plate with the kinase, substrate, and ATP. b. Incubate at 30°C for the desired time. c. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. d. Add Kinase Detection Reagent to convert the generated ADP back to ATP and to provide luciferase and luciferin. Incubate for 30 minutes at room temperature. e. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Mass Spectrometry-Based Phosphoproteomics
This powerful technique allows for the unbiased, large-scale identification and quantification of phosphorylation sites.
Objective: To identify novel phosphorylation sites on NUAK1 or its substrates and to quantify changes in phosphorylation in response to specific stimuli or perturbations.
Methodology:
-
Sample Preparation: a. Lyse cells or tissues under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors). b. Digest the proteins into peptides using an enzyme such as trypsin. c. Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) chromatography, Immobilized Metal Affinity Chromatography (IMAC), or immunoprecipitation with pan-phospho-tyrosine/serine/threonine antibodies.[19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): a. Separate the enriched phosphopeptides by reverse-phase liquid chromatography. b. Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[20] c. The mass spectrometer will perform data-dependent or data-independent acquisition (DIA) to fragment the peptides and generate tandem mass spectra (MS/MS).[21]
-
Data Analysis: a. Use specialized software (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the MS/MS data against a protein database to identify the peptide sequences and localize the phosphorylation sites. b. For quantitative studies (e.g., using SILAC, TMT, or label-free quantification), the software will calculate the relative abundance of each phosphopeptide across different samples.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This method is used to verify protein-protein interactions (e.g., between an upstream kinase and NUAK1) and to detect the phosphorylation status of a specific protein.
Objective: To determine if two proteins interact in a cellular context and to assess the phosphorylation state of a target protein.
Methodology:
-
Cell Lysis: a. Lyse cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors. b. Clarify the lysate by centrifugation to remove cellular debris.
-
Immunoprecipitation: a. Pre-clear the lysate with protein A/G beads. b. Incubate the lysate with an antibody specific to the "bait" protein (e.g., anti-NUAK1). c. Add protein A/G beads to capture the antibody-protein complexes. d. Wash the beads several times to remove non-specific binding proteins.
-
Western Blotting: a. Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with an antibody against the "prey" protein (e.g., anti-LKB1) to check for interaction. d. To assess phosphorylation, probe a parallel blot of total cell lysates or the immunoprecipitated protein with a phospho-specific antibody (e.g., anti-phospho-NUAK1 Thr211).
Cell-Based NUAK1 Activity Assays
These assays measure NUAK1 activity within a cellular context, providing insights into its regulation by signaling pathways.
Objective: To assess the activity of NUAK1 in living cells in response to various treatments.
Methodology (NanoBRET™ Target Engagement Assay Example): [22]
-
Principle: This assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged kinase in live cells. Competitive displacement of the tracer by a test compound results in a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure: a. Transiently transfect HEK293 cells with a vector expressing a NanoLuc-NUAK1 fusion protein. b. Seed the cells into a 384-well plate. c. Pre-treat the cells with a NanoBRET™ tracer. d. Add the test compound (e.g., a potential NUAK1 inhibitor) and incubate for 1 hour. e. Measure the BRET signal on a plate reader. f. A decrease in the BRET signal indicates that the test compound is binding to NUAK1. This can be used to screen for inhibitors that might modulate NUAK1 activity.
Caption: Workflow for studying NUAK1 phosphorylation.
Conclusion
The regulation of NUAK1 by phosphorylation is a multi-faceted process involving a network of upstream kinases that control its activity, stability, and function. Key activators like LKB1 and AKT, along with cell cycle-dependent regulation by CDK1 and PLK1, fine-tune NUAK1's role in critical cellular pathways. Understanding these phosphorylation events is paramount for elucidating the physiological and pathological roles of NUAK1. The experimental methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this complex regulatory landscape, paving the way for potential therapeutic interventions targeting NUAK1 in diseases such as cancer.[15][17]
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | STK11 (LKB1) phosphorylates NUAK1 [reactome.org]
- 6. Regulation of ploidy and senescence by the AMPK-related kinase NUAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Terminal axon branching is regulated by the LKB1-NUAK1 kinase pathway via presynaptic mitochondrial capture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
The Discovery and Development of NUAK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1] Activated by the tumor suppressor kinase LKB1, NUAK1 is implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2][3] Its dysregulation is linked to various pathologies, most notably cancer, where it often promotes tumor progression and metastasis.[4][5][6] This has positioned NUAK1 as a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the discovery and development of NUAK1 inhibitors, focusing on key compounds, signaling pathways, and the experimental methodologies used for their characterization.
NUAK1 Signaling Pathway
NUAK1 is a critical node in a signaling cascade initiated by the master kinase LKB1.[2][4] Upon activation by LKB1, NUAK1 phosphorylates several downstream substrates, thereby modulating various cellular functions.[4] A well-characterized substrate is Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of Protein Phosphatase 1 (PP1).[1][7][8] Phosphorylation of MYPT1 at Ser445 by NUAK1 inhibits the phosphatase activity of the PP1-MYPT1 complex.[2][7] This leads to increased phosphorylation of Myosin Light Chain 2 (MLC2), which in turn regulates cell adhesion and detachment.[8]
Furthermore, the NUAK1 pathway intersects with other critical signaling networks, including the Hippo pathway. NUAK1 and the related NUAK2 can phosphorylate and inhibit the core Hippo kinase LATS1, leading to the activation of the oncogenic transcriptional co-activators YAP and TAZ.[4][9] This positions NUAK1 as a key regulator of the Hippo pathway's tumor-suppressive functions. Dysregulation of NUAK1 has also been linked to chemotherapy resistance, in part through signaling involving NRF2.[4]
Below is a diagram illustrating the core LKB1-NUAK1 signaling pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NUAK Inhibitors as Therapeutics for Cancer and Fibrosis | Research & Innovation [research.utoronto.ca]
The Multifaceted Roles of NUAK1: A Technical Guide to its Physiological Functions Across Tissues
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Abstract
NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5, is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family. Initially identified for its role in cancer cell survival and proliferation, emerging evidence has unveiled its diverse and critical physiological functions across a spectrum of tissues.[1] Activated by the master kinase LKB1, NUAK1 is a key signaling node implicated in metabolic regulation, cellular senescence, cell adhesion and polarity, and neuronal development.[2][3][4] Its dysregulation is associated with numerous pathologies, including cancer, metabolic disorders, neurodevelopmental diseases, and fibrosis, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides an in-depth exploration of the physiological roles of NUAK1 in various tissues, complete with summaries of quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.
NUAK1 in Metabolic Tissues: A Regulator of Glucose Homeostasis and Steatohepatitis
NUAK1 plays a significant, albeit complex, role in metabolic tissues such as skeletal muscle and the liver. Its functions are often intertwined with insulin (B600854) signaling and cellular stress responses.
Skeletal Muscle: A Negative Regulator of Insulin-Mediated Glucose Uptake
In skeletal muscle, a primary site for glucose disposal, NUAK1 acts as a suppressor of insulin-mediated glucose uptake.[7] This function is particularly relevant in the context of high-fat diet-induced glucose intolerance.[7][8][9]
Muscle-specific knockout of NUAK1 in mice (MNUAK1KO) leads to improved glucose homeostasis, characterized by lower fasting blood glucose levels, greater glucose tolerance, and higher insulin sensitivity, particularly when challenged with a high-fat diet.[7][8] This phenotype is attributed to enhanced insulin signaling.[7][8] Phosphoproteomic analyses have revealed that in the absence of NUAK1, the phosphorylation of IRS1 at serine 1097 is markedly decreased.[7][8] This leads to increased phosphorylation of key downstream effectors in the insulin signaling pathway, including IRS1 at tyrosine 608, AKT at threonine 308, and TBC1D4 at threonine 649.[7][8]
Table 1: Phenotypic Effects of Muscle-Specific NUAK1 Knockout in Mice on a High-Fat Diet
| Parameter | Control Mice | MNUAK1KO Mice | Reference |
| Fasting Blood Glucose | Higher | Lower | [7][8] |
| Glucose Tolerance | Impaired | Improved | [7][8] |
| Insulin Sensitivity | Lower | Higher | [7][8] |
| Muscle Glycogen | Lower | Higher | [7][8] |
| p-IRS1 (Ser1097) | Increased | Decreased | [7][8] |
| p-IRS1 (Tyr608) | Decreased | Increased | [7][8] |
| p-AKT (Thr308) | Decreased | Increased | [7][8] |
| p-TBC1D4 (Thr649) | Decreased | Increased | [7][8] |
Liver: A Promoter of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
In the liver, NUAK1 expression is upregulated in patients with metabolic dysfunction-associated steatohepatitis (MASH).[10][11][12] Inhibition of NUAK1 has been shown to ameliorate the development of steatohepatitis in mouse models, leading to a reduction in hepatic steatosis and fibrosis.[10][11] The mechanism underlying this pro-fibrotic role involves the activation of Caspase 6-driven pyroptosis and inflammation.[10][11] NUAK1 facilitates the activation of Caspase 6, which in turn triggers an inflammatory cascade.[10] This signaling axis also involves the interaction between TAK1 and RIPK1, which is crucial for controlling pyroptosis and the progression of MASH.[10][11]
Diagram 1: LKB1-NUAK1 Signaling in Skeletal Muscle Insulin Resistance
References
- 1. portlandpress.com [portlandpress.com]
- 2. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuak kinase signaling in development and disease of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscle-specific Knock-out of NUAK Family SNF1-like Kinase 1 (NUAK1) Prevents High Fat Diet-induced Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscle-specific knock-out of NUAK family SNF1-like kinase 1 (NUAK1) prevents high fat diet-induced glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscle-specific knock-out of NUAK family SNF1-like kinase 1 (NUAK1) prevents high fat diet-induced glucose intolerance. | Sigma-Aldrich [merckmillipore.com]
- 10. NUAK1 promotes metabolic dysfunction-associated steatohepatitis progression by activating Caspase 6-driven pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NUAK1 promotes metabolic dysfunction-associated steatohepatitis progression by activating Caspase 6–driven pyroptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Genetic Alterations of NUAK1 in Human Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK family kinase 1 (NUAK1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell adhesion, proliferation, migration, senescence, and metabolic regulation.[1] Dysregulation of NUAK1 has been increasingly implicated in the pathogenesis of various human diseases, most notably cancer, where its overexpression often correlates with poor prognosis and chemoresistance.[2][3][4] This technical guide provides a comprehensive overview of the genetic alterations of NUAK1 in human diseases, with a focus on its role in cancer. It details the signaling pathways involving NUAK1, summarizes quantitative data on its alterations, and provides detailed protocols for key experimental methodologies used to study this kinase.
Data Presentation: Quantitative Analysis of NUAK1 Alterations
The following tables summarize the quantitative data regarding NUAK1 genetic alterations and inhibitor potency.
Table 1: Frequency of NUAK1 Genetic Alterations in Human Cancers
| Cancer Type | Alteration Frequency (%) | Predominant Alteration Type(s) |
| Colorectal Cancer | High | Mutation |
| Endometrial Cancer | High | Mutation |
| Melanoma | High | Mutation |
| Breast Cancer | Moderate | Amplification |
| Brain Cancer | 0.6 | Amplification, Deletion, Mutation |
Data sourced from cBioPortal.[5]
Table 2: NUAK1 Expression in Various Cancers Compared to Normal Tissue
| Cancer Type | NUAK1 Expression Level |
| Nasopharyngeal Carcinoma | Elevated mRNA expression in 31 samples compared to 10 normal samples.[3] |
| Non-Small Cell Lung Cancer | Increased protein in cancerous samples compared with normal lung samples.[2] |
| Gastric Cancer | Higher IHC expression in 117 gastric tumors than in 46 adjacent normal tissues.[3] |
| Pancreatic Ductal Adenocarcinoma | Elevated protein in patient samples compared to paired normal tissue.[3] |
| Esophageal Squamous Cell Carcinoma | Elevated protein in cancerous tissues compared to normal esophageal tissues by IHC.[3] |
| Stomach Adenocarcinoma | Elevated levels in STAD samples relative to normal samples in both TCGA and TCGA + GTEx cohorts.[6] |
Table 3: Inhibitory Activity of NUAK1 Small Molecule Inhibitors
| Inhibitor | Target(s) | IC50 (nM) |
| WZ4003 | NUAK1, NUAK2 | 20 (NUAK1), 100 (NUAK2)[1][7][8] |
| HTH-01-015 | NUAK1 | 100[7][9] |
Signaling Pathways Involving NUAK1
NUAK1 is a key node in several critical signaling pathways that are often dysregulated in disease. Its activity is primarily regulated by the upstream kinases LKB1 and AKT.
LKB1-NUAK1-p53 Signaling Pathway
Under conditions of cellular stress, the tumor suppressor kinase LKB1 activates NUAK1 by phosphorylating it at Threonine 211.[10] Activated NUAK1 can then directly phosphorylate the tumor suppressor protein p53 at Serine 15 and Serine 392.[11] This phosphorylation event enhances p53 stability and activity, leading to the transcription of target genes like p21/WAF1, which in turn induces cell cycle arrest at the G1/S checkpoint.[10] This pathway highlights a tumor-suppressive role for NUAK1 in certain contexts.
AKT-NUAK1 Signaling Pathway
In contrast to its tumor-suppressive role in the LKB1 pathway, NUAK1 can also promote cell survival and proliferation through the AKT signaling pathway. AKT can directly phosphorylate and activate NUAK1, which in turn can regulate various downstream effectors to promote cell survival, migration, and chemoresistance.[12] For instance, activated NUAK1 can phosphorylate Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of myosin light chain phosphatase, leading to alterations in cell adhesion and migration.[13]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of NUAK1 are provided below.
In Vitro Kinase Assay
This protocol is for measuring the kinase activity of NUAK1 in vitro using a radioactive filter-binding method or a luminescence-based assay.
Materials:
-
Purified active GST-NUAK1 enzyme
-
Substrate peptide (e.g., CHKtide or Sakamototide)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[14]
-
[γ-³²P]ATP or ATP
-
10 mM MgCl₂
-
NUAK1 inhibitors (e.g., WZ4003, HTH-01-015) or DMSO (vehicle control)
-
P81 phosphocellulose paper (for radioactive assay)
-
75 mM phosphoric acid (for radioactive assay)
-
Scintillation counter (for radioactive assay)
-
ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Luminometer (for luminescence-based assay)
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, MgCl₂, substrate peptide, and purified GST-NUAK1 enzyme.
-
Add varying concentrations of the NUAK1 inhibitor or DMSO to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP (for radioactive assay) or ATP (for luminescence-based assay).
-
Incubate the reaction at 30°C for a defined period (e.g., 20-45 minutes).[15][16]
-
For radioactive assay:
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[16]
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For luminescence-based assay:
-
Terminate the reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP.
-
Measure the luminescent signal using a luminometer.[15]
-
siRNA-Mediated Knockdown of NUAK1
This protocol describes the transient knockdown of NUAK1 expression in a human cell line.
Materials:
-
NUAK1 siRNA (e.g., a pool of 3 target-specific siRNAs, Santa Cruz Biotechnology, sc-60203)[17][18]
-
Control (scrambled) siRNA
-
siRNA Transfection Reagent (e.g., Santa Cruz Biotechnology, sc-29528)[18]
-
siRNA Transfection Medium (e.g., Santa Cruz Biotechnology, sc-36868)[18]
-
Target cell line (e.g., U2OS, HEK293)
-
6-well plates
-
Standard cell culture media and reagents
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in 6-well plates to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Transfection Complex Formation: Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 30 minutes.[17]
-
Transfection:
-
Wash the cells once with siRNA Transfection Medium.
-
Add 0.8 ml of siRNA Transfection Medium to each well.
-
Add the 200 µl of the siRNA-transfection reagent complex to each well.[17]
-
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blot, qPCR).
Western Blot Analysis
This protocol is for detecting NUAK1 and its phosphorylated substrates in cell lysates.
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Immunoprecipitation
This protocol is for isolating NUAK1 and its interacting proteins from cell lysates.
Materials:
-
Immunoprecipitation (IP) Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)[21]
-
Anti-NUAK1 antibody for IP
-
Protein A/G beads
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in IP Lysis Buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-NUAK1 antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with Wash Buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blot.
Conclusion
Genetic alterations in NUAK1, particularly its overexpression, are frequently observed in a variety of human cancers and are often associated with aggressive tumor behavior and poor patient outcomes. The multifaceted role of NUAK1 in key signaling pathways, such as those governed by LKB1 and AKT, underscores its importance as a potential therapeutic target. The development of specific NUAK1 inhibitors and the detailed understanding of its regulatory mechanisms provide a strong foundation for future research aimed at translating these findings into clinical applications for the treatment of cancer and other diseases where NUAK1 signaling is dysregulated. The experimental protocols provided in this guide offer a practical resource for researchers to further investigate the function and therapeutic potential of targeting NUAK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of NUAK1 is associated with disease-free survival and overall survival in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic significance of NUAK1 and its association with immune infiltration in stomach adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ptglab.co.jp [ptglab.co.jp]
- 11. biocompare.com [biocompare.com]
- 12. Anti-NuaK1 Antibody (pThr211) (SPC-1036) - Rabbit Polyclonal | StressMarq Biosciences Inc. [stressmarq.com]
- 13. biocompare.com [biocompare.com]
- 14. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 15. nsjbio.com [nsjbio.com]
- 16. content.protocols.io [content.protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. aimg.as-1.co.jp [aimg.as-1.co.jp]
- 20. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. brd.nci.nih.gov [brd.nci.nih.gov]
The Role of NUAK1 in Tauopathy and Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tauopathies, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP), are a class of neurodegenerative diseases characterized by the intracellular accumulation of hyperphosphorylated tau protein. Recent evidence has identified NUAK1 (NUAK family SNF1-like kinase 1), an AMPK-related kinase, as a critical regulator of tau stability and a promising therapeutic target. This technical guide provides an in-depth overview of the role of NUAK1 in tauopathy, detailing the underlying signaling pathways, quantitative data from key studies, and comprehensive experimental protocols for its investigation.
The NUAK1-Tau Signaling Axis
NUAK1 is a serine/threonine kinase that directly phosphorylates tau protein, leading to its stabilization and subsequent accumulation, a key pathological event in tauopathies.[1][2] The canonical upstream activator of NUAK1 is the tumor suppressor kinase LKB1.[3][4][5][6][7]
The primary mechanism involves the specific phosphorylation of tau at serine 356 (Ser356) by NUAK1.[1][2] This phosphorylation event is significant as it is located within the microtubule-binding domain of tau. Phosphorylation at this site is thought to inhibit the interaction of tau with the E3 ubiquitin ligase CHIP, thereby preventing its proteasomal degradation and increasing its half-life.[1] This leads to an overall increase in steady-state tau levels, contributing to the formation of neurofibrillary tangles (NFTs) and neurodegeneration.
Studies have shown that NUAK1 levels are elevated in the brains of patients with AD and PSP, and NUAK1 co-localizes with tau pathology in NFTs.[1][8] Conversely, the reduction of NUAK1, either genetically through haploinsufficiency or pharmacologically with inhibitors, has been demonstrated to decrease total and phosphorylated tau levels, ameliorate neurodegenerative phenotypes, and improve cognitive function in cellular and animal models of tauopathy.[1][5]
Beyond its direct effect on tau, NUAK1 is also implicated in other neuronal processes that could contribute to neurodegeneration, including the regulation of mitochondrial transport and metabolism, as well as RNA splicing.[9][10][11][12][13]
Diagram of the Core NUAK1-Tau Signaling Pathway
Caption: LKB1 activates NUAK1, which phosphorylates Tau at Ser356, leading to its stabilization and accumulation.
Diagram of an Expanded NUAK1 Signaling Network in Neurons
Caption: NUAK1's role extends beyond tau to include mitochondrial dynamics and RNA splicing.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on NUAK1 in the context of tauopathy.
Table 1: NUAK1 Expression and Activity in Tauopathies
| Parameter | Finding | Disease Context | Reference |
| NUAK1 Protein Levels | Elevated in soluble and insoluble brain fractions | Alzheimer's Disease (AD) | [1][8] |
| Elevated in soluble and insoluble brain fractions | Progressive Supranuclear Palsy (PSP) | [1][8] | |
| NUAK1 Co-localization | Co-localizes with tau in NFTs and neuropil threads | Alzheimer's Disease (AD) | [1] |
| Co-localizes with globose-type NFTs | Progressive Supranuclear Palsy (PSP) | [8] |
Table 2: Effects of NUAK1 Inhibition on Tau
| Model System | Intervention | Key Result | Reference |
| Human Neuroblastoma Cells | siRNA-mediated knockdown of NUAK1 | Decrease in total tau protein levels | |
| Treatment with WZ4003 (2.5-10 µM, 24h) | Dose-dependent decrease in total tau and p-tau (Ser356) | ||
| Drosophila Model of Tauopathy | Knockdown of NUAK1 homolog | Suppression of human tau-induced motor deficits and eye degeneration | |
| P301S Tauopathy Mouse Model | NUAK1 haploinsufficiency (Nuak1+/-) | ~50% reduction in NUAK1 levels; decreased total and p-tau (Ser356) levels; reduced PHF1-positive neurons in hippocampus and cortex; reversal of spatial learning deficits | [5] |
Table 3: Inhibitor Potency Against NUAK Kinases
| Inhibitor | Target | IC50 | Reference |
| WZ4003 | NUAK1 | 20 nM | [14][15][16] |
| NUAK2 | 100 nM | [14][15][16] | |
| HTH-01-015 | NUAK1 | 100 nM | [17][18][19][20] |
| NUAK2 | >10 µM | [17][18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the NUAK1-tau axis.
In Vitro NUAK1 Kinase Assay with Tau Substrate
This protocol is designed to determine the direct phosphorylation of tau by NUAK1.
Diagram of In Vitro Kinase Assay Workflow
Caption: Workflow for assessing direct phosphorylation of tau by NUAK1 in vitro.
Materials:
-
Recombinant active NUAK1 (e.g., Sigma-Aldrich, SRP5237)[21]
-
Recombinant full-length human tau protein
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT added fresh)[21]
-
[γ-³²P]ATP (10 µCi)
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% phosphoric acid solution
-
Scintillation counter
-
SDS-PAGE equipment and reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Prepare the kinase reaction mixture in a final volume of 25 µL.
-
To a microcentrifuge tube, add:
-
5 µL of Kinase Assay Buffer (5x)
-
Recombinant active NUAK1 (e.g., 100 ng)
-
Recombinant tau protein (e.g., 1 µg)
-
10 µL of [γ-³²P]ATP (mixed with cold ATP to the desired specific activity)
-
-
Initiate the reaction by adding the ATP mixture and incubate at 30°C for 30 minutes.[22]
-
Terminate the reaction by either:
-
Adding 25 µL of 2x SDS-PAGE sample buffer, boiling for 5 minutes, and proceeding to SDS-PAGE and autoradiography.
-
Spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
-
If using P81 paper, wash the paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Co-Immunoprecipitation of NUAK1 and Tau from Brain Tissue
This protocol details the co-immunoprecipitation of NUAK1 and tau from brain tissue lysates to assess their interaction.
Materials:
-
Mouse brain tissue (e.g., hippocampus or cortex)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA) supplemented with protease and phosphatase inhibitor cocktails.[11][17][20][23]
-
Anti-NUAK1 antibody for IP (e.g., Santa Cruz Biotechnology, sc-393459)[18]
-
Anti-tau antibody for Western blot (e.g., Cell Signaling Technology, #4019)[19]
-
Normal mouse IgG (as a negative control)
-
Protein A/G magnetic beads
-
Western blot equipment and reagents
Procedure:
-
Homogenize ~100 mg of brain tissue in 1 mL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube and determine the protein concentration (e.g., using a BCA assay).
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Magnetically separate the beads and transfer the pre-cleared lysate to a new tube.
-
To 500-1000 µg of pre-cleared lysate, add 2-5 µg of anti-NUAK1 antibody or normal mouse IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold RIPA buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 30 µL of 1x SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
Analyze the eluates by Western blotting for the presence of tau.
Western Blot Analysis of NUAK1 and Tau Phosphorylation
This protocol outlines the detection of NUAK1, total tau, and phospho-tau (Ser356) by Western blot.
Materials:
-
Protein lysates from cell culture or brain tissue (prepared in RIPA buffer)
-
Primary antibodies:
-
Anti-NUAK1 (e.g., Abcam, ab319148, 1:1000 dilution)[24]
-
Anti-total Tau (e.g., Cell Signaling Technology, #43894, 1:1000 dilution)[16]
-
Anti-phospho-Tau (Ser356) (e.g., Abcam, ab75603, 1:1000 dilution)[2]
-
Anti-LKB1 (e.g., Abcam, ab15095, 1:1000 dilution)
-
Anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
NUAK1 has emerged as a pivotal kinase in the pathogenesis of tauopathies. Its direct phosphorylation and stabilization of tau provide a clear mechanism for its involvement in neurodegeneration. The compelling preclinical data demonstrating that inhibition of NUAK1 can reduce tau pathology and rescue disease-related phenotypes strongly supports its validation as a therapeutic target. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of NUAK1 in tau-related neurodegenerative diseases and to advance the development of novel therapeutic strategies targeting this critical signaling pathway.
References
- 1. LKB1 Monoclonal Antibody (4H12) (MA5-15729) [thermofisher.com]
- 2. Anti-Tau (phospho S356) antibody. Rabbit polyclonal (ab75603) | Abcam [abcam.com]
- 3. Liver Kinase B1 Functions as a Regulator for Neural Development and a Therapeutic Target for Neural Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terminal axon branching is regulated by the LKB1-NUAK1 kinase pathway via presynaptic mitochondrial capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Versatile Roles of LKB1 Kinase Signaling in Neural Development and Homeostasis [frontiersin.org]
- 6. Versatile Roles of LKB1 Kinase Signaling in Neural Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of Nuak1 decreases tau and reverses phenotypes in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rpeptide.com [rpeptide.com]
- 10. citeab.com [citeab.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. The AMPK-related kinase NUAK1 controls cortical axons branching by locally modulating mitochondrial metabolic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. STK11/LKB1 antibody (10746-1-AP) | Proteintech [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. Tau (D5D8N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. cellsciences.com [cellsciences.com]
- 18. scbt.com [scbt.com]
- 19. Tau (Tau46) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. TBK1 interacts with tau and enhances neurodegeneration in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human Brain Tissue Lysate - Leinco Technologies [leinco.com]
- 24. Anti-NUAK1/ARK5 antibody [EPR28626-53] (ab319148) | Abcam [abcam.com]
An In-depth Technical Guide to the Interaction Between NUAK1 and Protein Phosphatase 1 (PP1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5, is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, polarity, senescence, and proliferation.[1][2][3][4] Its interaction with protein phosphatase 1 (PP1), a major eukaryotic serine/threonine phosphatase, is a key mechanism through which NUAK1 exerts its regulatory functions. This technical guide provides a comprehensive overview of the NUAK1-PP1 interaction, focusing on the molecular details, functional consequences, and experimental methodologies to study this complex.
Molecular Interaction
NUAK1 forms a trimeric complex with the catalytic subunit of PP1 (PP1c) and a regulatory subunit. The specific regulatory subunit dictates the subcellular localization and substrate specificity of the complex. In the cytoplasm, NUAK1 associates with the MYPT1 (myosin phosphatase target subunit 1) regulatory subunit, while in the nucleus, it interacts with PNUTS (protein phosphatase 1 nuclear-targeting subunit).[5][6][7]
The interaction between NUAK1 and PP1c is direct and is mediated by conserved Gly-Ile-Leu-Lys (GILK) motifs present in NUAK1.[3][5][8] NUAK1 possesses three of these GILK motifs that bind to a regulatory pocket on the surface of the PP1 catalytic subunit.[1] Mutation of these GILK motifs has been shown to disrupt the interaction with the PP1-MYPT1 complex.[1]
Quantitative Data on NUAK1-PP1 Interaction
While the qualitative aspects of the NUAK1-PP1 interaction are well-documented, specific quantitative data such as binding affinities and kinetic parameters are not extensively reported in the reviewed literature. The following table summarizes the key quantitative parameters that are essential for a complete understanding of this interaction.
| Parameter | Value | Method | Comments |
| Binding Affinity (Kd) | |||
| NUAK1 - PP1c | Not reported in literature reviewed | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | The direct interaction is mediated by GILK motifs.[5][8] |
| NUAK1 - PP1/MYPT1 complex | Not reported in literature reviewed | SPR, Co-Immunoprecipitation | The formation of a trimeric complex is established.[1] |
| NUAK1 - PP1/PNUTS complex | Not reported in literature reviewed | Co-Immunoprecipitation | A nuclear trimeric complex has been identified.[6] |
| Stoichiometry | |||
| NUAK1:PP1c:Regulatory Subunit | Not definitively reported | Size Exclusion Chromatography, Mass Spectrometry | Assumed to be a 1:1:1 complex based on functional studies, but this requires experimental confirmation.[9] |
| Kinetic Parameters | |||
| Km (NUAK1 for MYPT1) | Not reported in literature reviewed | In vitro Kinase Assay | NUAK1 phosphorylates MYPT1 at multiple serine residues (Ser445, Ser472, Ser910).[1][2] |
| kcat (NUAK1 for MYPT1) | Not reported in literature reviewed | In vitro Kinase Assay | Phosphorylation of MYPT1 by NUAK1 inhibits the phosphatase activity of the PP1 complex.[10] |
| Km (NUAK1 for PNUTS) | Not reported in literature reviewed | In vitro Kinase Assay | NUAK1 phosphorylates PNUTS at Ser313.[11][12] |
| kcat (NUAK1 for PNUTS) | Not reported in literature reviewed | In vitro Kinase Assay | This phosphorylation event is crucial for regulating spliceosome activity.[11][12] |
Signaling Pathways and Functional Consequences
The interaction between NUAK1 and PP1 has significant implications for cellular signaling and function. By phosphorylating the regulatory subunits of PP1, NUAK1 modulates the phosphatase activity of the complex, thereby influencing the phosphorylation status of downstream substrates.
Cytoplasmic Signaling: Regulation of Cell Adhesion and the Cytoskeleton
In the cytoplasm, NUAK1-mediated phosphorylation of MYPT1 leads to the inhibition of the associated PP1c.[10] This results in increased phosphorylation of myosin light chain (MLC), a key regulator of actomyosin (B1167339) contractility. This pathway is implicated in the control of cell adhesion and migration.
Nuclear Signaling: Regulation of Splicing and Transcription
In the nucleus, NUAK1 phosphorylates PNUTS, a nuclear regulatory subunit of PP1.[6][11] This phosphorylation event inhibits the phosphatase activity of the PP1/PNUTS complex towards components of the spliceosome, such as SF3B1.[11] This regulatory mechanism is critical for maintaining proper spliceosome activity and ensuring the fidelity of pre-mRNA splicing, a process that is particularly important in cancer cells with high transcriptional output, such as those with deregulated MYC.[6][8][11]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect NUAK1-PP1 Interaction
This protocol is adapted for the detection of the interaction between NUAK1 and PP1 regulatory subunits (MYPT1 or PNUTS) in mammalian cells.[13][14][15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against NUAK1 (for immunoprecipitation)
-
Antibodies against PP1c, MYPT1, or PNUTS (for western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-NUAK1 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against PP1c, MYPT1, or PNUTS.
In Vitro Kinase Assay for NUAK1 Activity on PP1 Subunits
This protocol outlines the steps to measure the kinase activity of recombinant NUAK1 on its substrates, MYPT1 or PNUTS.[16][17]
Materials:
-
Recombinant active NUAK1 protein
-
Recombinant substrate protein (MYPT1 or PNUTS)
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Method for detecting phosphorylation (e.g., autoradiography, phosphospecific antibodies, or ADP-Glo™ assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant NUAK1, and the substrate protein (MYPT1 or PNUTS).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling, or by adding a kinase inhibitor.
-
Detection: Analyze the phosphorylation of the substrate using the chosen detection method. For example, run the samples on an SDS-PAGE gel and perform autoradiography if using radiolabeled ATP, or a western blot with a phospho-specific antibody.
Yeast Two-Hybrid (Y2H) Screen to Identify Interacting Partners
The Y2H system can be used to confirm the direct interaction between NUAK1 and PP1c or to screen for other interacting proteins.[18][19][20][21]
Principle: The bait protein (e.g., NUAK1) is fused to the DNA-binding domain (DBD) of a transcription factor, and the prey protein (e.g., PP1c) is fused to the activation domain (AD). If the bait and prey interact, they bring the DBD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Procedure:
-
Vector Construction: Clone the cDNAs for NUAK1 into a "bait" vector and PP1c into a "prey" vector.
-
Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a selective agent (e.g., X-gal).
-
Analysis: Growth on selective media and/or development of a colorimetric signal indicates a positive interaction.
Conclusion and Future Directions
The interaction between NUAK1 and PP1 is a critical regulatory node in several key cellular processes. While the qualitative framework of this interaction is well-established, a deeper quantitative understanding is necessary for the development of targeted therapeutics. Future research should focus on determining the precise binding affinities, stoichiometry, and kinetic parameters of the NUAK1-PP1 complexes in both the cytoplasm and the nucleus. Such data will be invaluable for building accurate models of NUAK1 signaling and for designing small molecule inhibitors or stabilizers of this interaction for therapeutic purposes. The experimental protocols provided in this guide offer a starting point for researchers to further dissect the intricacies of the NUAK1-PP1 relationship.
References
- 1. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theadl.com [theadl.com]
- 5. researchgate.net [researchgate.net]
- 6. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Splice or Die: When MYC Is Driving, Transcription Needs NUAK1 to Avoid Fatal Pileups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. In vitro kinase assay [protocols.io]
- 18. Protein-Protein Interactions: Yeast Two-Hybrid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 21. Yeast Two-Hybrid Technique to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Nuak1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuak1-IN-1 is a potent small molecule inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1] NUAK1 is implicated in a variety of cellular processes, including cell adhesion, proliferation, and survival, making it a target of interest in cancer and neurodegenerative disease research.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the function of NUAK1.
Mechanism of Action and Target Pathway
This compound is an ATP-competitive inhibitor with a reported IC50 of 5.012 nM for NUAK1.[1] It is important to note that this compound also inhibits Cyclin-Dependent Kinase 4 (CDK4), and therefore appropriate controls should be included in experiments to distinguish effects specific to NUAK1 inhibition.[1]
NUAK1 is a key downstream effector of the tumor suppressor kinase LKB1.[3] Upstream signals, including cellular stress and growth factors, can activate LKB1 and Akt, which in turn phosphorylate and activate NUAK1.[3] Activated NUAK1 phosphorylates several downstream substrates to regulate various cellular functions. A key, well-characterized substrate is Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by NUAK1 inhibits the activity of the associated Protein Phosphatase 1β (PP1β), leading to increased phosphorylation of the Myosin Light Chain 2 (MLC2) and regulating cell adhesion and motility. Other important downstream targets include the tumor suppressor p53 and components of the mTOR signaling pathway, implicating NUAK1 in the regulation of cell cycle, proliferation, and survival.[3][4][5]
Data Presentation
Table 1: Biochemical Activity of this compound and Other NUAK1 Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Reference |
| This compound | NUAK1, CDK4 | 5.012 (for NUAK1) | [1] |
| WZ4003 | NUAK1, NUAK2 | 20 (for NUAK1), 100 (for NUAK2) | [6] |
| HTH-01-015 | NUAK1 | 100 | [3] |
Table 2: Cellular Activity of NUAK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Cellular IC50 or Effective Concentration | Reference |
| WZ4003 | NSCLC cell lines (A549, NCI-H460, NCI-H522) | Proliferation Assay | Reduced proliferation (concentration not specified) | [3] |
| HTH-01-015 | NSCLC cells | Viability Assay | Reversed osimertinib (B560133) resistance | [3] |
| HTH-01-015 | HCC cell lines (SNU-387, HepG2) | Migration/Invasion Assay | Decreased migration and invasion | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Resuspend: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 430.55 g/mol ), add 232.3 µL of DMSO.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay. Optimization for specific cell lines is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Incubation: Incubate the cells with the inhibitor for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-MYPT1
This protocol describes how to detect the phosphorylation of MYPT1, a direct substrate of NUAK1, in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (e.g., Thr696, 1:1000 dilution), anti-total MYPT1 (1:1000 dilution), and a loading control antibody (e.g., anti-β-actin, 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-MYPT1 primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the bands using a chemiluminescence detection system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total MYPT1 and a loading control like β-actin.
Visualizations
Caption: NUAK1 Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for p-MYPT1 Detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new role of NUAK1: directly phosphorylating p53 and regulating cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling [mdpi.com]
Application Notes and Protocols: Nuak1-IN-1 for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nuak1-IN-1, a potent inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), in in vitro kinase assays. This document is intended for researchers, scientists, and drug development professionals investigating the NUAK1 signaling pathway and developing novel therapeutics.
Introduction to NUAK1
NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, proliferation, apoptosis, and senescence.[1] Dysregulation of NUAK1 signaling has been implicated in several diseases, including cancer, making it an attractive target for drug discovery.[2]
This compound: A Potent NUAK1 Inhibitor
This compound is a selective inhibitor of NUAK1. It has demonstrated high potency in biochemical assays, making it a valuable tool for studying the biological functions of NUAK1 and for high-throughput screening of potential drug candidates.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound and other relevant inhibitors against NUAK1.
| Inhibitor | Target Kinase | IC50 Value (nM) | Notes |
| This compound | NUAK1 | 5.012 | Also inhibits CDK4.[3] |
| WZ4003 | NUAK1/NUAK2 | 20 (NUAK1), 100 (NUAK2) | A potent and highly specific dual NUAK kinase inhibitor.[4] |
| HTH-01-015 | NUAK1 | 100 | Selective for NUAK1 with >100-fold higher potency than for NUAK2.[4] |
| XMD-17-51 | NUAK1 | 1.5 | Potent primary target inhibition with significant off-target activity against DCLK1.[5] |
| Narazaciclib (ON123300) | NUAK1 (Ark5) | 5 | A multi-kinase inhibitor that also targets CDK4, PDGFRβ, FGFR1, RET, and FYN.[4] |
NUAK1 Signaling Pathway
NUAK1 is activated by the tumor suppressor LKB1.[6] It is also regulated by other upstream kinases such as AKT, NDR2, and PKC.[2] Once activated, NUAK1 phosphorylates a variety of downstream targets to regulate cellular processes.
Experimental Protocols
This section provides detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against NUAK1. Two common methods are described: a radioactive assay using [γ-³³P]ATP and a non-radioactive luminescence-based assay (ADP-Glo™).
Experimental Workflow: In Vitro Kinase Assay
The general workflow for an in vitro kinase assay to determine inhibitor potency is outlined below.
Protocol 1: Radioactive Filter-Binding Kinase Assay
This protocol utilizes the radioisotope [γ-³³P]ATP to measure the phosphorylation of a substrate peptide by NUAK1.
Materials:
-
Recombinant human NUAK1 (active)[7]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[7]
-
Substrate peptide (e.g., CHKtide, 1 mg/ml)[1]
-
[γ-³³P]ATP[7]
-
10 mM ATP Stock Solution[7]
-
This compound serial dilutions in DMSO
-
P81 phosphocellulose paper[5]
-
1% phosphoric acid solution[7]
-
Scintillation counter
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the γ-³³P-ATP Assay Cocktail by combining Kinase Assay Buffer, 10 mM ATP Stock Solution, and γ-³³P-ATP.[7]
-
Reaction Setup:
-
In a 96-well plate, add 12.5 µl of a master mix containing Kinase Assay Buffer, ATP, and the substrate peptide to each well.[1]
-
Add 2.5 µl of the this compound serial dilutions to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 2.5 µl of the diluent solution (e.g., 10% DMSO in Kinase Assay Buffer).[1]
-
Add 10 µl of Kinase Assay Buffer to the "Blank" wells.[1]
-
-
Initiate Reaction:
-
Incubation: Incubate the reaction mixture at 30°C for 15-45 minutes.[1][7]
-
Terminate Reaction: Stop the reaction by spotting 20 µl of the reaction mixture onto a precut P81 phosphocellulose paper strip.[7]
-
Washing:
-
Detection: Air dry the washed P81 strips and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the positive control (no inhibitor) for each this compound concentration. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This non-radioactive assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Chemi-Verse™ NUAK1 Kinase Assay Kit (or similar, containing NUAK1 enzyme, substrate, ATP, and buffer)[1]
-
This compound serial dilutions in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all kit components as instructed. Prepare a 1x Kinase Assay Buffer.[1]
-
Reaction Setup:
-
Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP, and the substrate peptide. Add 12.5 µl of the Master Mix to each well of a white 96-well plate.[1]
-
Add 2.5 µl of the this compound serial dilutions to the "Test Inhibitor" wells. Add 2.5 µl of the diluent solution to the "Positive Control" and "Blank" wells.[1]
-
Add 10 µl of 1x Kinase Assay Buffer to the "Blank" wells.[1]
-
-
Initiate Reaction:
-
Incubation: Incubate the plate at 30°C for 45 minutes.[1]
-
Terminate Reaction and ADP Detection:
-
Add 25 µl of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 45 minutes.[1]
-
-
ATP Detection:
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase activity relative to the positive control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Troubleshooting
For detailed troubleshooting instructions, please refer to the manufacturer's guidelines for the specific assay kit being used. Common issues may include high background signal, low signal-to-noise ratio, or inconsistent results, which can often be addressed by optimizing enzyme and substrate concentrations, incubation times, and ensuring proper reagent handling.[8]
Conclusion
This compound is a valuable chemical probe for investigating the physiological and pathological roles of NUAK1. The protocols provided herein offer robust methods for characterizing the in vitro potency of this compound and other potential inhibitors, thereby facilitating research and drug development efforts targeting the NUAK1 kinase.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Determining the IC50 of a NUAK1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1] It is activated by the tumor suppressor LKB1 and plays significant roles in cellular processes such as cell adhesion, proliferation, and stress resistance.[1][2][3] Dysregulation of NUAK1 signaling is implicated in various diseases, particularly cancer, where it often promotes cell survival and migration.[1][2][4] Consequently, NUAK1 has emerged as a promising therapeutic target, necessitating robust and reliable methods for characterizing the potency of its inhibitors.
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[5] This document provides detailed protocols for determining the IC50 of NUAK1 inhibitors using common biochemical and cell-based assay formats.
NUAK1 Signaling Pathway
NUAK1 is a central node in a signaling pathway that responds to cellular stress and growth factor stimulation.[2][6] Its primary upstream activator is the kinase LKB1, which phosphorylates NUAK1 at Threonine 211, leading to its activation.[7] Other kinases, such as AKT, can also phosphorylate and modulate its activity.[2][6] Once active, NUAK1 phosphorylates a range of downstream substrates to mediate its biological effects. Key substrates include MYPT1, which regulates cell adhesion and migration, and the tumor suppressors p53 and LATS1.[2][3][7][8]
References
- 1. portlandpress.com [portlandpress.com]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. courses.edx.org [courses.edx.org]
- 6. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of ploidy and senescence by the AMPK-related kinase NUAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-MYPT1 (Ser445) Following NUAK1 Inhibition by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family SNF1-like kinase 1) is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is activated by the tumor suppressor LKB1.[1][2] It has been implicated in various cellular processes, including cell adhesion, migration, and proliferation.[1][3] A key and well-characterized substrate of NUAK1 is the Myosin Phosphatase Targeting Subunit 1 (MYPT1), a regulatory subunit of the PP1β phosphatase complex.[1][4] NUAK1 phosphorylates MYPT1 at multiple serine residues, including Serine 445 (Ser445).[2][3] This phosphorylation event serves as a reliable biomarker for NUAK1 kinase activity.[5] The development of small molecule inhibitors of NUAK1, such as HTH-01-015 and WZ4003, has enabled the study of the downstream effects of NUAK1 inhibition.[1][2] A common and effective method to verify the on-target effect of these inhibitors is to assess the phosphorylation status of MYPT1 at Ser445 via Western blot. This document provides a detailed protocol for this application.
Signaling Pathway
The signaling pathway illustrates that active NUAK1 directly phosphorylates MYPT1 at Serine 445. The introduction of a NUAK1 inhibitor blocks this kinase activity, leading to a decrease in the phosphorylation of MYPT1 at this site.
References
- 1. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Immunofluorescence Staining of NUAK1 Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family, SNF1-like kinase, 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related family of serine/threonine kinases. It is a key regulator in various cellular processes, including cell adhesion, proliferation, senescence, and the response to cellular stress.[1][2] The subcellular localization of NUAK1 is critical to its function, with its presence in both the nucleus and cytoplasm dictating its interaction with different substrates and its role in distinct signaling pathways.[3][4] Understanding the spatial distribution of NUAK1 within the cell is therefore essential for elucidating its biological roles and for the development of targeted therapeutics.
These application notes provide a detailed protocol for the immunofluorescent staining of NUAK1 to determine its subcellular localization. Additionally, it includes an overview of the key signaling pathways involving NUAK1 and a summary of its observed localization in various cellular contexts.
Data Presentation: NUAK1 Subcellular Localization
The subcellular distribution of NUAK1 can vary depending on the cell type and cellular conditions. The following table summarizes the observed localization patterns of NUAK1 from literature.
| Cellular Context | Predominant Localization | Notes | Reference |
| Basal Conditions | Primarily Nuclear (speckled pattern) | Co-localizes with splicing speckle markers. A significant fraction is also chromatin-bound. | [5] |
| Cytoplasmic | NUAK1 is also found in the cytoplasm. | [3][4] | |
| Oxidative Stress | Increased Cytoplasmic Accumulation | Oxidative stress can induce the translocation of NUAK1 from the nucleus to the cytoplasm. | [3][4] |
| Cell Detachment | Not explicitly stated | NUAK1 is activated upon cell detachment and phosphorylates cytoplasmic targets like MYPT1. | [6] |
| Pancreatic Cancer Cells (Mitosis) | Centrosomes | NUAK1 co-localizes with γ-tubulin at the centrosomes during mitosis. |
Experimental Protocols: Immunofluorescence Staining of NUAK1
This protocol is a general guideline for the immunofluorescence staining of NUAK1 in cultured mammalian cells (e.g., U2OS, HeLa, A549). Optimization of parameters such as antibody concentration and incubation times may be required for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell Culture: Adherent mammalian cells grown on sterile glass coverslips in a petri dish or multi-well plate.
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Triton X-100 (PBST)
-
Primary Antibody: A validated anti-NUAK1 antibody. The optimal dilution should be determined by titration, but a starting point of 1:100 to 1:500 is common.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate Buffered Saline (PBS): pH 7.4
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Cell Treatment (Optional): If investigating the effect of a specific treatment (e.g., oxidative stress with H₂O₂), treat the cells for the desired time before fixation.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells gently with PBS.
-
Add 4% PFA and incubate for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-NUAK1 primary antibody in Blocking Buffer to the predetermined optimal concentration.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
-
Nuclear Counterstaining:
-
Incubate the coverslips with DAPI or Hoechst solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantitative Analysis of NUAK1 Localization:
To quantify the subcellular distribution of NUAK1, image analysis software (e.g., ImageJ/Fiji) can be used. A common method is to measure the mean fluorescence intensity in the nucleus and the cytoplasm.
-
Image Acquisition: Acquire images with non-saturating exposure times.
-
Define Regions of Interest (ROIs):
-
Use the nuclear counterstain channel (DAPI/Hoechst) to create a mask for the nuclear ROI.
-
Define the whole-cell ROI, for example, by outlining the cell based on the NUAK1 signal or a co-stained cytoplasmic marker.
-
The cytoplasmic ROI can be defined by subtracting the nuclear ROI from the whole-cell ROI.
-
-
Measure Fluorescence Intensity: Measure the mean fluorescence intensity of the NUAK1 signal within the nuclear and cytoplasmic ROIs.
-
Calculate Nuclear-to-Cytoplasmic Ratio: The ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity can be calculated for each cell to provide a quantitative measure of NUAK1 localization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of NUAK1 activation and downstream effects.
Caption: Experimental workflow for immunofluorescence staining of NUAK1.
References
- 1. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a nuclear localization signal and importin beta members mediating NUAK1 nuclear import inhibited by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of NUAK1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family.[1] It is activated by the master kinase LKB1 and is implicated in a wide array of cellular processes, including cell adhesion, senescence, metabolism, and cell survival.[1][2] Growing evidence points to NUAK1's significant role in various pathologies such as cancer, metabolic disorders, and neurodegenerative diseases.[3][4][5] However, the study of its physiological functions in vivo is complicated by the fact that complete knockout of the Nuak1 gene in mice results in embryonic lethality due to defects in ventral body wall closure.[6][7]
These application notes provide an overview of and detailed protocols for established animal models that circumvent this lethality, enabling robust in vivo investigation of NUAK1's function in adult tissues and disease contexts. The models covered include tissue-specific conditional knockouts, heterozygous models, and xenograft models for cancer research.
Application Note 1: Investigating the Role of NUAK1 in Skeletal Muscle Metabolism
Animal Model: Muscle-specific NUAK1 knockout (MNUAK1KO) mouse.
Background: NUAK1 is highly expressed in oxidative tissues, including the heart and soleus muscle.[1][8] Studies using conditional knockout models have been instrumental in defining its role in glucose homeostasis. By generating mice with a specific deletion of Nuak1 in skeletal muscle, researchers have uncovered its function as a negative regulator of insulin (B600854) signaling.[1][9]
Key Findings: Muscle-specific deletion of NUAK1 leads to improved glucose tolerance and increased insulin sensitivity, particularly under the metabolic stress of a high-fat diet (HFD).[1][8] This phenotype is associated with enhanced insulin signaling in skeletal muscle, evidenced by decreased inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1) at Ser-1097 and increased activating phosphorylation of key downstream targets like IRS1 Tyr-608 and AKT Thr-308.[1][8]
Signaling Pathway: The LKB1-NUAK1 axis in skeletal muscle acts to suppress insulin-mediated glucose uptake. LKB1 phosphorylates and activates NUAK1, which in turn is thought to phosphorylate IRS1, leading to a negative feedback loop that dampens insulin signaling.[1]
Quantitative Data Summary:
| Parameter (High-Fat Diet) | Control Mice | MNUAK1KO Mice | Finding | Citation |
| Fasting Blood Glucose | Higher | Lower | Improved glycemic control | [1][8] |
| Oral Glucose Tolerance | Impaired | Improved | Enhanced glucose disposal | [1] |
| Insulin Tolerance | Impaired | Improved | Increased insulin sensitivity | [1] |
| Muscle Glycogen (B147801) | Lower | Higher | Increased glycogen storage | [1][8] |
| p-IRS1 (Tyr-608) | Lower | Higher | Enhanced insulin signaling | [1] |
| p-AKT (Thr-308) | Lower | Higher | Enhanced insulin signaling | [1][8] |
Experimental Protocols:
1. Generation of Muscle-Specific NUAK1 Knockout (MNUAK1KO) Mice:
-
Strategy: Employ the Cre-LoxP system for tissue-specific gene deletion.
-
Mouse Lines:
-
Nuak1flox/flox mice: These mice have loxP sites flanking a critical exon (e.g., exon 3) of the Nuak1 gene.[1]
-
MCK-Cre mice: These transgenic mice express Cre recombinase under the control of the muscle creatine (B1669601) kinase (MCK) promoter, ensuring Cre expression specifically in skeletal and cardiac muscle.[1]
-
-
Breeding Scheme: Cross Nuak1flox/flox mice with MCK-Cre mice. The resulting Nuak1flox/flox;MCK-Cre+/- offspring will have the Nuak1 gene excised in muscle tissue. Use Nuak1flox/flox littermates lacking the Cre transgene as controls.
-
Genotyping: Confirm gene deletion via PCR analysis of genomic DNA isolated from muscle and tail-tip (as a non-muscle control) tissue.[1]
2. Metabolic Phenotyping Protocol:
-
Diet: Place mice (e.g., at 8-10 weeks of age) on a high-fat diet (HFD, e.g., 60% kcal from fat) for a specified period (e.g., 5-8 weeks) to induce glucose intolerance.[1]
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight (approx. 16 hours).
-
Measure baseline blood glucose from a tail snip using a glucometer.
-
Administer D-glucose (2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-administration.[1]
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.[1]
-
Application Note 2: Elucidating the Role of NUAK1 in Tauopathy
Animal Model: P301S Tau transgenic mice crossed with Nuak1 heterozygous (Nuak1+/-) mice.
Background: The accumulation of hyperphosphorylated tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease and progressive supranuclear palsy (PSP).[3][10] Recent studies have identified NUAK1 as a kinase that directly phosphorylates tau at serine 356 (Ser356), a phosphorylation event that stabilizes the tau protein and promotes its accumulation.[3]
Key Findings: Reducing NUAK1 levels by 50% (Nuak1 haploinsufficiency) in a mouse model of tauopathy (P301S) leads to a significant decrease in both total and phosphorylated tau (Ser356).[3] This biochemical change is functionally significant, as it rescues memory deficits observed in the P301S mice, demonstrating that targeting NUAK1 is a viable therapeutic strategy for mitigating tau-related neurodegeneration.[3][10]
Signaling Pathway: NUAK1 directly phosphorylates tau, leading to its stabilization and subsequent accumulation, which contributes to neurodegeneration. Reducing NUAK1 levels disrupts this process.
Quantitative Data Summary:
| Parameter (in P301S mice) | P301S / Nuak1+/+ | P301S / Nuak1+/- | Finding | Citation |
| Human p-Tau (Ser356) Levels | High | Lower | Reduced pathological phosphorylation | [3] |
| Total Human Tau Levels | High | Lower | Decreased tau accumulation | [3] |
| Morris Water Maze (Memory) | Impaired | Rescued | Improved cognitive function | [3] |
Experimental Protocols:
1. Generation of P301S / Nuak1+/- Mice:
-
Strategy: Cross existing mouse lines to generate double mutants.
-
Mouse Lines:
-
P301S Tau mice: Transgenic mice expressing human tau with the P301S mutation, which develop features of human tauopathies.[3]
-
Nuak1+/- mice: Heterozygous knockout mice for Nuak1.
-
-
Breeding Scheme: Cross P301S mice with Nuak1+/- mice. Intercross the offspring to generate the four desired genotypes for comparison: Wild-type, Nuak1+/-, P301S, and P301S/Nuak1+/-.
2. Behavioral Analysis: Morris Water Maze Protocol:
-
Purpose: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Procedure (example):
-
Acquisition Phase (5 days): Conduct four trials per day. Place the mouse in the pool at one of four starting positions. Allow the mouse 60 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds.
-
Data Collection: Use video tracking software to record latency to find the platform (acquisition) and time spent in the target quadrant (probe trial).[3]
-
3. Biochemical Analysis of Tau:
-
Tissue Preparation: Sacrifice mice and harvest brains. Homogenize brain tissue (e.g., cortex or hippocampus) in appropriate lysis buffers.
-
Western Blotting:
-
Separate brain lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies specific for:
-
Total human tau (e.g., Tau-5 antibody).
-
Phospho-tau Ser356.
-
Total mouse tau.
-
A loading control (e.g., β-actin or GAPDH).
-
-
Incubate with appropriate secondary antibodies and visualize bands.
-
Quantify band intensity using densitometry.[3]
-
Application Note 3: Targeting NUAK1 in Cancer
Animal Models: Xenograft tumor models and Genetically Engineered Mouse Models (GEMMs).
Background: NUAK1 is overexpressed in numerous human cancers, including colorectal, hepatocellular (HCC), and pancreatic cancer, where high expression often correlates with poor prognosis.[4][5][11] It plays a critical role in protecting cancer cells from metabolic and oxidative stress, promoting tumor growth, metastasis, and immune evasion.[4][11][12] This makes NUAK1 an attractive therapeutic target.
Key Findings: In GEMMs of colorectal cancer, deletion of Nuak1 suppresses both tumor initiation and the maintenance of established tumors.[4] In xenograft models, overexpression of NUAK1 promotes tumor growth, while its knockdown or inhibition with small molecules (e.g., HTH-01-015) reduces tumor volume and metastasis.[5][11] Mechanistically, NUAK1 supports cancer by facilitating the nuclear import of the antioxidant regulator NRF2, regulating the GSK3β/β-catenin pathway to increase PD-L1 expression, and interacting with the LKB1-p53 axis.[2][4][11]
Signaling Pathways: NUAK1 is a central node in several pro-tumorigenic pathways. It counteracts GSK3β to promote NRF2-mediated antioxidant responses and β-catenin-driven PD-L1 expression. It can also be part of the LKB1 pathway that activates p53 to induce cell cycle arrest.
Quantitative Data Summary:
| Model / Context | Measurement | Control / NUAK1 High | NUAK1 Knockdown / Low / Inhibited | Finding | Citation |
| HCC Xenograft | Tumor Volume | Larger | Smaller | NUAK1 promotes tumor growth | [11] |
| HCC Xenograft | Mouse Survival | Shorter | Longer | NUAK1 linked to poor prognosis | [11] |
| Breast Cancer Xenograft | Lung Metastasis | Increased | Decreased | NUAK1 promotes metastasis | [5] |
| HCC Xenograft | CD8+ T cell infiltration | Lower | Higher | NUAK1 mediates immune escape | [11] |
| CRC GEMM (Apc loss) | Tumor Formation | High | Suppressed | NUAK1 required for initiation | [4] |
Experimental Protocols:
1. Subcutaneous Xenograft Mouse Model:
-
Cell Lines: Use human or murine cancer cell lines (e.g., H22, MDA-MB-231) engineered to overexpress or silence NUAK1 (e.g., using lentiviral shRNA or CRISPR/Cas9).[5][11]
-
Animals: Use immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Procedure:
-
Harvest cancer cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 106 cells in 100 µL) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.[11]
-
For inhibitor studies, begin treatment (e.g., via IP injection or oral gavage) when tumors reach a palpable size.[4]
-
At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., IHC, Western blot).[11]
-
2. Immunohistochemistry (IHC) for Immune Infiltration:
-
Purpose: To assess the effect of NUAK1 on the tumor microenvironment.
-
Procedure:
-
Fix excised tumor tissue in 10% formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary antibody against an immune cell marker (e.g., anti-CD8 for cytotoxic T cells).[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
Image slides and quantify the number of positive cells per field of view.
-
General Experimental Workflow
The in vivo study of NUAK1 function typically follows a structured workflow from model selection to final data interpretation.
References
- 1. Muscle-specific Knock-out of NUAK Family SNF1-like Kinase 1 (NUAK1) Prevents High Fat Diet-induced Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Nuak1 decreases tau and reverses phenotypes in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sdbonline.org [sdbonline.org]
- 8. Muscle-specific knock-out of NUAK family SNF1-like kinase 1 (NUAK1) prevents high fat diet-induced glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscle-specific knock-out of NUAK family SNF1-like kinase 1 (NUAK1) prevents high fat diet-induced glucose intolerance. | Sigma-Aldrich [merckmillipore.com]
- 10. Reduction of Nuak1 Decreases Tau and Reverses Phenotypes in a Tauopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NUAK1 acts as a novel regulator of PD-L1 via activating GSK-3β/β-catenin pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuak1 NUAK family, SNF1-like kinase, 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Measuring NUAK1 Activity in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, proliferation, senescence, and survival.[1] NUAK1 is activated by the tumor suppressor kinase LKB1 through phosphorylation at Threonine 211 (Thr211) in its T-loop.[1][2] Additionally, AKT can phosphorylate NUAK1 at Serine 600, leading to an increase in its enzymatic activity.[3]
Given its involvement in pathways that are often dysregulated in cancer and metabolic disorders, NUAK1 has emerged as a significant target for drug discovery and development.[4] Accurate and reproducible methods for measuring NUAK1 kinase activity in tissue samples are therefore essential for both basic research and preclinical studies. This document provides detailed protocols for the extraction of NUAK1 from tissue samples and the subsequent measurement of its kinase activity using both radioactive and non-radioactive methods.
NUAK1 is expressed in various tissues, with the highest levels typically observed in the brain and heart, and lower levels in skeletal muscle, kidney, and liver.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NUAK1 signaling pathway and the general experimental workflow for measuring its activity in tissue samples.
Caption: Simplified NUAK1 signaling pathway.
Caption: Experimental workflow for measuring NUAK1 activity.
Quantitative Data Summary
This table summarizes key quantitative data related to NUAK1 activity and its inhibitors.
| Parameter | Value | Substrate/Inhibitor | Source |
| Specific Activity | 42-58 nmol/min/mg | Synthetic Peptide | --INVALID-LINK-- |
| IC50 of WZ4003 | 20 nM | - | --INVALID-LINK-- |
| IC50 of HTH-01-015 | 100 nM | - | --INVALID-LINK-- |
Experimental Protocols
Part 1: Tissue Lysate Preparation
This protocol describes the preparation of total protein lysates from tissue samples suitable for immunoprecipitation and subsequent kinase assays.
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Phosphate-buffered saline (PBS), ice-cold
-
Tissue Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail 2 & 3 (e.g., Sigma-Aldrich, P5726 & P0044)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Tissue Lysis Buffer Recipe:
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 7.5 | 20 mM | 1 mL of 1 M stock |
| NaCl | 150 mM | 1.5 mL of 5 M stock |
| EDTA | 1 mM | 100 µL of 0.5 M stock |
| EGTA | 1 mM | 100 µL of 0.5 M stock |
| Triton X-100 | 1% | 500 µL of 100% stock |
| Sodium pyrophosphate | 2.5 mM | 125 µL of 0.5 M stock |
| beta-Glycerophosphate | 1 mM | 50 µL of 1 M stock |
| Na3VO4 | 1 mM | 500 µL of 100 mM stock |
| Leupeptin | 1 µg/mL | 50 µL of 1 mg/mL stock |
| ddH2O | - | to 50 mL |
Procedure:
-
Weigh the frozen or fresh tissue sample.
-
Wash the tissue with ice-cold PBS to remove any blood or contaminants.
-
Mince the tissue into small pieces on ice.
-
Add 5-10 volumes of ice-cold Tissue Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the minced tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until the tissue is completely disrupted.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately for immunoprecipitation or stored in aliquots at -80°C.
Part 2: Immunoprecipitation of NUAK1
This protocol describes the enrichment of NUAK1 from the tissue lysate using a specific antibody.
Materials:
-
Tissue lysate from Part 1
-
Anti-NUAK1 antibody suitable for immunoprecipitation (e.g., Santa Cruz Biotechnology, sc-393459)
-
Protein A/G agarose (B213101) beads (e.g., Santa Cruz Biotechnology, sc-2003)
-
IP Wash Buffer (see recipe below)
-
Kinase Assay Buffer (see recipe in Part 3)
-
Microcentrifuge tubes
IP Wash Buffer Recipe:
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1 M stock |
| NaCl | 150 mM | 1.5 mL of 5 M stock |
| Triton X-100 | 0.5% | 250 µL of 100% stock |
| ddH2O | - | to 50 mL |
Procedure:
-
To 500-1000 µg of total protein lysate, add the recommended amount of anti-NUAK1 antibody (typically 1-2 µg).
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to the mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Wash Buffer. After each wash, pellet the beads by centrifugation and discard the supernatant.
-
After the final wash, wash the beads once with 1 mL of Kinase Assay Buffer.
-
Pellet the beads and carefully remove all of the supernatant. The immunoprecipitated NUAK1 on the beads is now ready for the kinase assay.
Part 3: In Vitro Kinase Assay
Two methods for measuring NUAK1 kinase activity are provided: a traditional radioactive assay and a non-radioactive, luminescence-based assay.
Materials:
-
Immunoprecipitated NUAK1 on beads from Part 2
-
Kinase Assay Buffer (see recipe below)
-
Sakamototide or SAMS peptide substrate (e.g., 1 mg/mL stock)[2]
-
[γ-³²P]ATP or [γ-³³P]ATP (10 mCi/mL)
-
Cold ATP (10 mM stock)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Kinase Assay Buffer (1X) Recipe:
| Component | Final Concentration | For 10 mL |
| MOPS, pH 7.2 | 25 mM | 2.5 mL of 100 mM stock |
| β-glycerolphosphate | 12.5 mM | 125 µL of 1 M stock |
| MgCl2 | 25 mM | 2.5 mL of 100 mM stock |
| EGTA | 5 mM | 1 mL of 50 mM stock |
| EDTA | 2 mM | 400 µL of 50 mM stock |
| DTT | 0.25 mM | 2.5 µL of 1 M stock (add fresh) |
| ddH2O | - | to 10 mL |
Procedure:
-
Prepare a master mix containing Kinase Assay Buffer, substrate peptide (e.g., to a final concentration of 200 µM), and cold ATP (e.g., to a final concentration of 100 µM).
-
Spike the master mix with [γ-³²P]ATP or [γ-³³P]ATP (e.g., 1-2 µCi per reaction).
-
Resuspend the immunoprecipitated NUAK1 beads in a small volume of Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the radioactive master mix to the beads. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for 20-30 minutes with occasional mixing.
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5-10 minutes each in a large volume of 1% phosphoric acid to remove unincorporated radioactive ATP.
-
Rinse the papers briefly with acetone (B3395972) and let them air dry.
-
Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity, typically expressed as pmol of phosphate (B84403) transferred per minute per mg of protein.
This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Immunoprecipitated NUAK1 on beads from Part 2
-
Kinase Assay Buffer (as in Method A)
-
CHKtide substrate (KKKVSRSGLYRSPSMPENLNRPR) or other suitable substrate[6]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
To the immunoprecipitated NUAK1 beads, add a reaction mixture containing Kinase Assay Buffer, substrate peptide (e.g., 50-100 µM), and ATP (e.g., 10-50 µM). The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the NUAK1 kinase activity. A standard curve with known ADP concentrations can be used for quantification.
Disclaimer
These protocols are intended for research use only by trained professionals. Please follow all institutional guidelines and safety procedures when handling radioactive materials and chemicals. The optimal conditions for tissue lysis, immunoprecipitation, and kinase assays may vary depending on the tissue type and experimental goals, and may require optimization.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. NUAK Kinases: Brain–Ovary Axis [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. NUAK1 Kinase Enzyme System [promega.com]
Application Notes and Protocols for Studying Cancer Cell Metabolism with Nuak1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1] Emerging evidence highlights NUAK1 as a critical regulator of cancer cell metabolism, promoting cell survival, proliferation, and resistance to therapy.[2][3] NUAK1 is implicated in the metabolic reprogramming of cancer cells, including the upregulation of glucose and glutamine metabolism, maintenance of ATP homeostasis, and protection against oxidative stress.[1][4] These functions make NUAK1 an attractive therapeutic target in oncology.
Nuak1-IN-1 is a potent and selective inhibitor of NUAK1 kinase activity. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the role of NUAK1 in cancer cell metabolism. While comprehensive quantitative data for this compound's effects on cancer cell metabolism are not yet widely available in peer-reviewed literature, we provide data for other well-characterized NUAK1 inhibitors, HTH-01-015 and WZ4003, as a valuable reference for experimental design.
Mechanism of Action
NUAK1 exerts its effects on cancer cell metabolism through a complex signaling network. A key downstream pathway involves the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.[1] NUAK1 can activate the mTOR pathway, leading to increased glucose and glutamine metabolism to fuel rapid cell proliferation.[1][5] Additionally, NUAK1 plays a crucial role in maintaining cellular energy balance by supporting mitochondrial function and ATP production.[4] It also protects cancer cells from metabolic and oxidative stress by regulating the nuclear translocation of the antioxidant master regulator NRF2.[2][6]
Diagram of the NUAK1 Signaling Pathway in Cancer Metabolism
Caption: Simplified signaling pathway of NUAK1 in cancer cell metabolism.
Quantitative Data
While specific quantitative data for this compound's effects on cancer cell metabolism are limited in public literature, the following tables summarize data for other potent NUAK1 inhibitors, providing a valuable reference for expected outcomes and experimental design.
Table 1: In Vitro Inhibitory Activity of NUAK1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | NUAK1 | 5.012 | [7] |
| HTH-01-015 | NUAK1 | Not specified | [1][8] |
| WZ4003 | NUAK1/NUAK2 | Not specified | [1][8] |
| MRT68921 | NUAK1/ULK1 | See Table 2 | [8] |
Table 2: Cytotoxic Activity (IC50) of the NUAK1/ULK1 Inhibitor MRT68921 in Cancer Cell Lines
Data for the dual NUAK1/ULK1 inhibitor MRT68921 after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Non-Small Cell Lung | 1.76 | [9] |
| A549 | Non-Small Cell Lung | >10 | [9] |
| H1299 | Non-Small Cell Lung | 4.32 | [9] |
| MNK45 | Gastric | 3.87 | [9] |
| U251 | Glioblastoma | 2.54 | [9] |
| PANC-1 | Pancreatic | 8.91 | [9] |
| AsPC-1 | Pancreatic | 6.54 | [9] |
| SW1990 | Pancreatic | 5.32 | [9] |
| U87 | Glioblastoma | 4.76 | [9] |
| SGC-7901 | Gastric | 7.34 | [9] |
| BGC-823 | Gastric | 6.89 | [9] |
| MGC-803 | Gastric | 5.43 | [9] |
Table 3: Effects of NUAK1 Inhibition on Cancer Cell Metabolism (using HTH-01-015)
Data obtained from studies on MCF-7 breast cancer cells.
| Metabolic Parameter | Treatment | Effect | Reference |
| Maximal Respiration (OCR) | 10 µM HTH-01-015 | Significant Decrease | [4] |
| Mitochondrial Respiration | HTH-01-015 | Decreased | [10] |
| Glycolysis | HTH-01-015 | Decreased | [10] |
| ATP Levels | NUAK1 inhibition | Decreased | [4][10] |
| Reactive Oxygen Species (ROS) | HTH-01-015 | Reduced | [1] |
Experimental Protocols
The following protocols are designed to assess the impact of this compound on key aspects of cancer cell metabolism.
General Experimental Workflow
Caption: A general workflow for studying cancer cell metabolism with this compound.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A recommended starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Seahorse XF Analyzer Assay for Real-time Metabolic Analysis
Objective: To measure the effect of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolysis stress test reagents (e.g., glucose, oligomycin, 2-deoxyglucose)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with this compound at the desired concentration(s) for a specified time prior to the assay. Include a vehicle control.
-
Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Assay Execution: Load the prepared cell plate into the Seahorse XF Analyzer. Inject the stress test reagents at specified time points to measure key metabolic parameters.
-
Data Analysis: Analyze the OCR and ECAR data using the Seahorse Wave software. Normalize the data to cell number or protein concentration.
Protocol 3: Cellular ATP Level Measurement
Objective: To quantify the effect of this compound on intracellular ATP levels.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
This compound
-
ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound or vehicle control for the desired time.
-
Lysate Preparation: Lyse the cells according to the ATP determination kit protocol.
-
ATP Measurement: Add the luciferase-based reagent to the cell lysate, which catalyzes a reaction that produces light in the presence of ATP.
-
Data Acquisition: Measure the luminescent signal using a luminometer.
-
Data Analysis: Generate a standard curve with known ATP concentrations. Calculate the ATP concentration in the samples and normalize to protein concentration or cell number.
Protocol 4: Western Blot Analysis of mTOR Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 5: Measurement of Reactive Oxygen Species (ROS)
Objective: To determine the effect of this compound on intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX™)
-
Positive control for ROS induction (e.g., H2O2)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control. Include a positive control group treated with an ROS inducer.
-
Staining: Incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence intensity using a flow cytometer or visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Quantify the mean fluorescence intensity and compare the levels of ROS in treated cells to the control groups.
Conclusion
This compound is a valuable chemical probe for elucidating the role of NUAK1 in cancer cell metabolism. The provided protocols offer a framework for investigating its effects on key metabolic pathways. While specific quantitative data for this compound is still emerging, the information on related inhibitors suggests that targeting NUAK1 can significantly impact cancer cell bioenergetics, proliferation, and stress responses. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cancer model.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytosolic NUAK1 Enhances ATP Production by Maintaining Proper Glycolysis and Mitochondrial Function in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colorectal tumors require NUAK1 for protection from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application of Nuak1-IN-1 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuak1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] It is activated by the tumor suppressor kinase LKB1 and plays a significant role in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2][3] Dysregulation of Nuak1 signaling has been implicated in the progression of several cancers, making it an attractive therapeutic target for drug discovery.[4][5] Nuak1-IN-1 is a potent inhibitor of Nuak1 with an IC50 of 5.012 nM.[6] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel Nuak1 inhibitors.
Nuak1 Signaling Pathway
Nuak1 is a central node in a complex signaling network. Its upstream activation is primarily mediated by LKB1.[1][4] Once activated, Nuak1 phosphorylates a range of downstream substrates, thereby modulating various cellular functions. Key downstream effectors include MYPT1, a regulatory subunit of myosin phosphatase, which influences cell adhesion and detachment.[7][8] Nuak1 has also been shown to interact with and phosphorylate p53, impacting cell cycle progression.[9] Furthermore, Nuak1 signaling is intertwined with pathways such as mTOR and those regulating cellular responses to oxidative stress.[4][5]
Caption: Simplified Nuak1 signaling pathway highlighting upstream activators and downstream effectors.
Quantitative Data for Nuak1 Inhibitors
The following table summarizes the inhibitory activity of selected compounds against Nuak1. This data is crucial for establishing positive controls and reference standards in a high-throughput screening campaign.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | Nuak1 , CDK4 | 5.012 | Biochemical Assay | [6] |
| HTH-01-015 | Nuak1 | - | Cellular Assay | [10][11] |
| WZ4003 | Nuak1/2 | - | Cellular Assay | [11] |
| ON123300 | CDK4, CDK6, Nuak1 | - | Biochemical/Cellular | [2] |
High-Throughput Screening Protocol for Nuak1 Inhibitors
This section outlines a representative protocol for a high-throughput screen to identify novel Nuak1 inhibitors. The protocol is based on the LanthaScreen™ Eu Kinase Binding Assay, a robust and widely used platform for HTS in kinase drug discovery.[12] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescent tracer to the kinase of interest.
Experimental Workflow
Caption: General experimental workflow for a LanthaScreen™ based HTS for Nuak1 inhibitors.
Materials and Reagents
-
Nuak1 Kinase: Recombinant human Nuak1 (active or inactive).
-
LanthaScreen™ Certified Antibody: Eu-labeled anti-tag antibody (e.g., anti-GST, anti-His, depending on the kinase construct).
-
Kinase Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold. The optimal tracer should be determined empirically.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Test Compounds: Library of small molecules dissolved in 100% DMSO.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Microplates: Low-volume 384-well or 1536-well plates (e.g., Corning #3574).
-
Plate Reader: A TR-FRET capable plate reader.
Assay Protocol (384-well format)
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in 100% DMSO.
-
Dispense 50 nL of each compound dilution, positive control, or DMSO into the wells of a 384-well plate.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2X working solution of Nuak1 kinase and Eu-labeled anti-tag antibody in assay buffer. The optimal concentrations should be determined through titration experiments.
-
-
Tracer Preparation:
-
Prepare a 2X working solution of the kinase tracer in assay buffer. The optimal concentration is typically the EC80 value determined from a tracer titration curve.
-
-
Reagent Addition:
-
Add 5 µL of the 2X kinase/antibody mixture to each well of the compound plate.
-
Add 5 µL of the 2X tracer solution to each well.
-
The final reaction volume will be 10 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation wavelength of 340 nm.
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).
-
Determine Percent Inhibition:
-
Use the following formula: % Inhibition = 100 * (1 - (FRET_ratio_sample - FRET_ratio_background) / (FRET_ratio_max - FRET_ratio_background))
-
FRET_ratio_sample: TR-FRET ratio of the test compound well.
-
FRET_ratio_background: Average TR-FRET ratio of wells with a high concentration of a potent inhibitor (e.g., this compound).
-
FRET_ratio_max: Average TR-FRET ratio of the DMSO control wells.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Hit Confirmation and Secondary Assays
Primary hits from the HTS should be subjected to a series of secondary assays to confirm their activity and characterize their mechanism of action.
Hit Confirmation Workflow
Caption: A typical workflow for hit confirmation and progression following a primary HTS campaign.
Orthogonal Biochemical Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, providing an independent measure of kinase activity.
Protocol:
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in a 384-well plate containing Nuak1, a suitable substrate (e.g., a generic peptide substrate like AQTF-pTide), ATP, and the test compound.
-
Incubate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Measurement:
-
Measure luminescence using a plate-reading luminometer. A decrease in luminescence relative to the DMSO control indicates inhibition of Nuak1 activity.
-
Cellular Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)
This assay measures the binding of a test compound to Nuak1 in living cells, confirming that the compound can penetrate the cell membrane and interact with its intended target.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing Nuak1 fused to the NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a 384-well plate.
-
Add the NanoBRET™ tracer and the test compound to the cells.
-
-
Incubation:
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Measurement:
-
Add the Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.
-
Conclusion
Nuak1 is a promising therapeutic target, and high-throughput screening is a critical step in the discovery of novel inhibitors. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to design and execute HTS campaigns for Nuak1 inhibitors, using this compound as a valuable tool for assay validation and as a reference compound. Successful implementation of these strategies will facilitate the identification of potent and selective Nuak1 inhibitors for further preclinical and clinical development.
References
- 1. portlandpress.com [portlandpress.com]
- 2. NUAK1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Live-Cell Imaging of NUAK1-Regulated Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a serine/threonine kinase that is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a key regulator of cellular processes integral to development, homeostasis, and disease. Activated by upstream kinases such as LKB1, AKT, and NDR2, NUAK1 plays a pivotal role in signaling pathways that control cell adhesion, migration, cytoskeletal dynamics, mitochondrial function, and autophagy.[1][2][3] Dysregulation of NUAK1 activity is implicated in various pathologies, including cancer progression and metastasis, making it an attractive target for therapeutic intervention.[1][4][5]
Live-cell imaging provides a powerful approach to dissect the spatiotemporal dynamics of NUAK1-regulated events in real-time. By visualizing cellular structures and processes in living cells, researchers can gain mechanistic insights into NUAK1 function and assess the efficacy of potential inhibitors. These application notes provide detailed protocols for live-cell imaging of key NUAK1-regulated processes, including cytoskeletal dynamics, cell migration, mitochondrial morphology, and autophagy.
Key NUAK1-Regulated Processes Amenable to Live-Cell Imaging
-
Cytoskeletal Dynamics and Cell Migration: NUAK1 influences the actin cytoskeleton, a critical component for cell shape, motility, and invasion.[1][6] It regulates the myosin phosphatase complex via phosphorylation of MYPT1, thereby controlling actomyosin (B1167339) contractility and cell adhesion.[1][3][7] Live-cell imaging can be employed to monitor changes in actin organization and cell migration in response to NUAK1 inhibition.
-
Mitochondrial Morphology and Function: NUAK1 is involved in maintaining mitochondrial homeostasis and function.[8][9][10][11] It has been shown to regulate mitochondrial morphology, with NUAK1 inhibition leading to alterations in mitochondrial networks.[8][12] Live-cell imaging with mitochondrial-specific fluorescent probes allows for the visualization and quantification of these morphological changes.
-
Autophagy: Autophagy is a cellular degradation process essential for removing damaged organelles and protein aggregates. NUAK1 has been implicated in the regulation of autophagy.[13] Live-cell imaging using fluorescently tagged autophagy markers, such as LC3, enables the tracking of autophagosome formation and flux.
Experimental Protocols
Here, we provide detailed protocols for the live-cell imaging of NUAK1-regulated processes. These protocols include methods for cell culture, transfection with fluorescent biosensors, treatment with NUAK1 inhibitors, and live-cell microscopy.
Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Dynamics
This protocol describes how to visualize and quantify changes in the actin cytoskeleton in real-time in response to NUAK1 inhibition using a fluorescently tagged actin-binding peptide, LifeAct.
Materials:
-
Mammalian cell line of interest (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
LifeAct-GFP or LifeAct-RFP expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
NUAK1 inhibitor (HTH-01-015 or WZ4003)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect cells with the LifeAct-GFP/RFP plasmid according to the manufacturer's instructions for your chosen transfection reagent.[14][15] Allow 18-24 hours for protein expression.
-
NUAK1 Inhibition: Prepare stock solutions of NUAK1 inhibitors in DMSO. On the day of imaging, dilute the inhibitor in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM for HTH-01-015 or WZ4003).[16][17][18] Replace the medium in the imaging dish with the inhibitor-containing medium. A DMSO-only control should be included.
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow cells to equilibrate for at least 30 minutes before imaging.
-
Acquire images using a 40x or 60x objective.
-
Capture time-lapse sequences to observe dynamic changes in actin structures such as stress fibers, lamellipodia, and filopodia. An imaging interval of 1-5 minutes for a duration of 1-4 hours is a good starting point.
-
-
Image Analysis:
Experimental Workflow for Actin Dynamics Imaging
Caption: Workflow for live-cell imaging of actin dynamics.
Protocol 2: Cell Migration Scratch Assay
This protocol details a wound-healing assay to assess the effect of NUAK1 inhibition on collective cell migration.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well imaging plates
-
p200 pipette tips or a scratch-making tool
-
NUAK1 inhibitor (HTH-01-015 or WZ4003)
-
Live-cell imaging microscope with environmental control and automated stage
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate at a density that will form a confluent monolayer within 24 hours.[1][7][20][21]
-
Creating the Scratch: Once a confluent monolayer has formed, use a sterile p200 pipette tip to create a uniform scratch down the center of each well.[7][20][21][22]
-
Washing: Gently wash the wells with pre-warmed PBS to remove dislodged cells.
-
NUAK1 Inhibition: Replace the PBS with complete culture medium containing the desired concentration of NUAK1 inhibitor or DMSO as a control.[1][7] To ensure that wound closure is due to migration and not proliferation, serum-free medium or medium containing a proliferation inhibitor like Mitomycin C can be used.[1][22]
-
Live-Cell Imaging:
-
Image Analysis:
Experimental Workflow for Scratch Assay
Caption: Workflow for the cell migration scratch assay.
Protocol 3: Live-Cell Imaging of Mitochondrial Morphology
This protocol describes the use of MitoTracker dyes to visualize and quantify changes in mitochondrial morphology following NUAK1 inhibition.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
NUAK1 inhibitor (HTH-01-015 or WZ4003)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
NUAK1 Inhibition: Treat the cells with the desired concentration of NUAK1 inhibitor or DMSO for a predetermined time (e.g., 4-24 hours).
-
Mitochondrial Staining:
-
Prepare a working solution of MitoTracker dye in pre-warmed serum-free medium (e.g., 50 nM MitoTracker Red CMXRos).[27]
-
Remove the inhibitor-containing medium and incubate the cells with the MitoTracker working solution for 15-30 minutes at 37°C, protected from light.[27][28][29]
-
Wash the cells twice with pre-warmed complete medium.
-
Add fresh pre-warmed complete medium containing the NUAK1 inhibitor or DMSO to the dish.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage.
-
Acquire images using a 60x or 100x oil immersion objective to resolve individual mitochondria.
-
Capture z-stacks to obtain a three-dimensional view of the mitochondrial network.
-
-
Image Analysis:
Experimental Workflow for Mitochondrial Morphology Imaging
Caption: Workflow for imaging mitochondrial morphology.
Protocol 4: Live-Cell Imaging of Autophagy
This protocol outlines the use of a GFP-LC3 reporter to monitor autophagosome formation in response to NUAK1 inhibition.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
GFP-LC3 expression plasmid or lentiviral particles
-
Transfection or transduction reagents
-
NUAK1 inhibitor (HTH-01-015 or WZ4003)
-
Autophagy inducer (e.g., rapamycin (B549165) or starvation medium - EBSS) as a positive control
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control
Procedure:
-
Cell Line Generation: Create a stable cell line expressing GFP-LC3, or transiently transfect/transduce cells with the GFP-LC3 construct.[31]
-
Cell Seeding: Seed the GFP-LC3 expressing cells onto glass-bottom imaging dishes.
-
Treatment:
-
Treat cells with the NUAK1 inhibitor or DMSO.
-
Include a positive control for autophagy induction (e.g., 0.25 µM rapamycin or Earle's Balanced Salt Solution - EBSS).[32]
-
Incubate for a suitable duration to observe changes in autophagy (e.g., 4-16 hours).
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage.
-
Acquire images using a 40x or 60x objective.
-
Capture images from multiple fields of view for each condition.
-
-
Image Analysis:
Experimental Workflow for Autophagy Imaging
Caption: Workflow for live-cell imaging of autophagy.
Data Presentation
Quantitative data from live-cell imaging experiments should be summarized in tables for clear comparison between control and treated groups.
Table 1: Quantification of Cell Migration
| Treatment Group | Initial Scratch Area (µm²) | Final Scratch Area (µm²) | Percent Wound Closure | Migration Rate (µm²/hour) |
| Control (DMSO) | ||||
| HTH-01-015 (1 µM) | ||||
| HTH-01-015 (5 µM) | ||||
| WZ4003 (1 µM) | ||||
| WZ4003 (5 µM) |
Table 2: Quantification of Mitochondrial Morphology
| Treatment Group | Average Mitochondrial Footprint (µm²) | Average Number of Mitochondria per Cell | Mitochondrial Network Branching Index |
| Control (DMSO) | |||
| HTH-01-015 (1 µM) | |||
| HTH-01-015 (5 µM) | |||
| WZ4003 (1 µM) | |||
| WZ4003 (5 µM) |
Table 3: Quantification of Autophagy
| Treatment Group | Average Number of GFP-LC3 Puncta per Cell | Average Puncta Size (µm²) | Percentage of Cells with >10 Puncta |
| Control (DMSO) | |||
| HTH-01-015 (5 µM) | |||
| WZ4003 (5 µM) | |||
| Rapamycin (Positive Control) |
Signaling Pathways
NUAK1 Signaling Pathway
Caption: Simplified overview of the NUAK1 signaling pathway.
References
- 1. axionbiosystems.com [axionbiosystems.com]
- 2. MiNA - Mitochondrial Network Analysis [imagej.net]
- 3. Mitochondrial Morphology [ImageJ Documentation Wiki] [imagejdocu.list.lu]
- 4. GFP-LC3 [ImageJ Documentation Wiki] [imagejdocu.list.lu]
- 5. youtube.com [youtube.com]
- 6. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 8. Open source software for quantification of cell migration, protrusions, and fluorescence intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Cell Imaging of F-actin Dynamics via Fluorescent Speckle Microscopy (FSM) [jove.com]
- 10. Research Portal [iro.uiowa.edu]
- 11. Measuring Mitochondrial Shape with ImageJ | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Differential effects of LifeAct-GFP and actin-GFP on cell mechanics assessed using micropipette aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. clyte.tech [clyte.tech]
- 21. Measure cell migration using a simple scratch assay with time-lapse live-cell imaging [moleculardevices.com]
- 22. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. umdberg / Lab 1b_ImageJ Intro_Analysis of Cell Motion [umdberg.pbworks.com]
- 26. Automated Quantification and Analysis of Cell Counting Procedures Using ImageJ Plugins [jove.com]
- 27. Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy [jove.com]
- 28. emulatebio.com [emulatebio.com]
- 29. Mitochondrial live-cell imaging [bio-protocol.org]
- 30. A pipeline for multidimensional confocal analysis of mitochondrial morphology, function, and dynamics in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fluorescent Live Cell Imaging of LC3 Mediated Autophagy using LentiBrite™ Lentiviral Biosensors [sigmaaldrich.com]
- 32. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Autophagy profiling in single cells with open source CellProfiler-based image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. GitHub - AlyonaMinina/Puncta-quantification-with-ImageJ [github.com]
- 36. Monitoring Autophagic Activity In Vitro and In Vivo Using the GFP-LC3-RFP-LC3ΔG Probe | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for siRNA-mediated Knockdown of NUAK1 Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the siRNA-mediated knockdown of NUAK1 (NUAK family, SNF1-like kinase 1), a serine/threonine-protein kinase implicated in various cellular processes, including cell adhesion, proliferation, and stress response. Dysregulation of NUAK1 has been linked to several diseases, making it a person of interest for therapeutic intervention. This document outlines detailed protocols for experimental procedures and presents quantitative data on the effects of NUAK1 knockdown.
Data Presentation
Table 1: Efficiency of siRNA-mediated NUAK1 Knockdown
| Cell Line | siRNA Target Sequence/Product | Transfection Reagent | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Citation |
| Prostate Cancer (DU145, PC-3) | Not specified | Not specified | Significant decrease | Significant decrease | [1][2] |
| Human Prostate Stromal (WPMY-1) | NUAK1-specific siRNA | Not specified | ~68% reduction | Not specified | [3] |
| Pancreatic Cancer (Mia-PaCa-2) | NUAK1 si3, NUAK1 si5 | Not specified | Not specified | Strong suppression | [4] |
| Breast Cancer (BT-549) | NUAK1-targeting siRNA | Not specified | Validated by RT-PCR | No effect on GPX4 protein levels | [5] |
Table 2: Effects of NUAK1 Knockdown on Cellular Phenotypes
| Cell Line | Phenotype Assessed | Quantitative Effect of Knockdown | Citation |
| Prostate Cancer (DU145, PC-3) | Migration & Invasion | Drastic impairment | [1][2] |
| Human Prostate Stromal (WPMY-1) | Proliferation (Ki-67 mRNA) | ~75% decrease | [3] |
| Human Prostate Stromal (WPMY-1) | Cell Viability | ~31% decrease | [3] |
| Human Prostate Stromal (WPMY-1) | Apoptosis (Dead Cells) | 2.8-fold increase | [3] |
| Pancreatic Cancer (Mia-PaCa-2) | Proliferation | Significantly reduced | [4] |
| Pancreatic Cancer (Mia-PaCa-2) | Supernumerary Centrosomes | Sharp increase | [4] |
| Non-Small Cell Lung Cancer | Proliferation & Motility | Reduction | [6] |
| Ovarian Cancer | Spheroid Integrity & Adhesion | Reduced | [6] |
Signaling Pathways
NUAK1 is a key downstream effector of the LKB1 tumor suppressor kinase and is involved in multiple signaling pathways that regulate cell growth, survival, and metabolism.[6]
References
- 1. NUAK1 knockdown suppresses prostate cancer cell epithelial-mesenchymal transition, migration, and invasion through microRNA-30b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK1 knockdown suppresses prostate cancer cell epithelial-mesenchymal transition, migration, and invasion through microRNA-30b-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 4. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AMPK-related kinase NUAK2 suppresses glutathione peroxidase 4 expression and promotes ferroptotic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nuak1-IN-1 not showing expected phenotype
Welcome to the technical support center for Nuak1-IN-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where the expected phenotype following NUAK1 inhibition is not observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1] It exhibits high potency against NUAK1 with a reported IC50 of 5.012 nM.[2] It is important to note that this compound also acts as a CDK4 inhibitor, an off-target activity that should be considered during experimental design and data interpretation.[2] NUAK1 itself is involved in numerous cellular processes, including cell proliferation, survival, migration, and metabolic homeostasis.[1][3]
Q2: What are the common expected phenotypes after treating cells with a NUAK1 inhibitor?
Inhibition of NUAK1 is expected to produce a range of cellular effects, which can be highly context-dependent. Common phenotypes include:
-
Reduced Cell Proliferation: NUAK1 inhibition can induce G0/G1 cell cycle arrest.[4]
-
Decreased Cell Migration and Invasion: Inhibition often leads to reduced cell motility and suppression of metastatic potential.[4][5]
-
Suppression of Tumor Growth: In preclinical models, NUAK1 inhibition has been shown to decrease tumor volume.[4][6]
-
Altered Protein Phosphorylation: A direct and measurable effect is the decreased phosphorylation of downstream targets, most notably MYPT1.[6]
-
Genomic Instability: Loss of NUAK1 function can lead to errors in centrosome duplication, resulting in genomic instability.[6]
-
Reduced Tau Protein Levels: In the context of neurodegenerative disease models, NUAK1 inhibition leads to decreased phosphorylation of tau at serine 356, which destabilizes the protein and reduces its overall levels.[7][8]
Q3: How can I confirm that this compound is active in my cellular model?
The most reliable method to confirm on-target activity of a NUAK1 inhibitor is to measure the phosphorylation status of its best-characterized direct substrate, MYPT1 (myosin phosphatase targeting subunit 1).[6] Upon NUAK1 inhibition, the phosphorylation of MYPT1 at serine 445 (p-MYPT1 S445) should be significantly reduced. This can be readily assessed by Western blot.[6][9] Observing this effect confirms that the inhibitor is engaging its target within the cell.
Troubleshooting Guide: When the Expected Phenotype is Absent
Q1: I am not observing an anti-proliferative effect or cell cycle arrest. What should I do?
This is a common issue that can arise from several factors. Follow these troubleshooting steps:
-
Step 1: Confirm Target Engagement. Have you verified that the inhibitor is active in your cells? As mentioned in the FAQs, you must perform a Western blot to check for a reduction in p-MYPT1 (S445).[6][9] If you do not see a decrease in this phosphorylation mark, your inhibitor is not effectively engaging NUAK1. This could be due to issues with inhibitor concentration, stability, or solubility.
-
Step 2: Evaluate Cell Line Dependency. Not all cell lines are dependent on NUAK1 for survival and proliferation. The genetic background of your cells is critical.
-
MYC Status: Cancers with high levels of the MYC oncogene often become dependent on NUAK1 to maintain metabolic homeostasis and survival.[3]
-
PTEN Status: A synthetic lethal relationship has been identified between PTEN loss and NUAK1 inhibition in breast cancer.[3][6] PTEN-deficient cells may be more sensitive to NUAK1 inhibitors.
-
LKB1 Status: LKB1 is the primary upstream kinase that activates NUAK1.[4][10] If your cells lack functional LKB1, NUAK1 may be activated by other mechanisms, potentially altering its function and the cell's reliance on it.[6]
-
-
Step 3: Optimize Experimental Parameters.
-
Concentration: Ensure you are using an appropriate concentration range. The IC50 of 5.012 nM is a biochemical value; the effective cellular concentration (EC50) may be significantly higher. Perform a dose-response curve.
-
Duration: The anti-proliferative effects may require prolonged treatment. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
-
Step 4: Consider Off-Target Effects. this compound also inhibits CDK4.[2] Depending on the cell line's cell cycle regulation, this could produce complex or confounding results. Consider using a more selective NUAK1 inhibitor, such as WZ4003 or HTH-01-015, as a control, while being mindful of their own distinct off-target profiles.[9][11]
Q2: I am not seeing the expected reduction in cell migration or invasion.
-
Step 1: Confirm Target Engagement. As with proliferation, first confirm a reduction in p-MYPT1 (S445) via Western blot.[6][9]
-
Step 2: Analyze Downstream Markers of Migration. NUAK1-mediated invasion can occur through the upregulation of pathways controlling epithelial-to-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[4] Assess changes in EMT markers like Vimentin (expected to decrease) and E-cadherin (expected to increase) or the activity of MMP-2 and MMP-9.[4]
-
Step 3: Consider a 3D Culture Model. NUAK1 plays a crucial role in the integrity of multicellular spheroids, a key aspect of metastasis, particularly in ovarian cancer.[5] This function is mediated by its regulation of fibronectin production.[5] If you are using a 2D scratch assay, you may be missing this critical aspect of NUAK1 biology. Transitioning to a 3D spheroid formation or invasion assay may reveal the expected phenotype.
Q3: My treatment is not affecting tau protein levels.
-
Step 1: Measure Tau Phosphorylation First. NUAK1 directly phosphorylates tau specifically at serine 356 (S356).[7] The reduction in total tau levels is a secondary effect of protein destabilization that occurs after phosphorylation is inhibited.[7][8] Therefore, you should first use a phospho-specific antibody to check for a decrease in p-Tau (S356). A change in total tau may require a longer treatment duration to become apparent.
-
Step 2: Verify Your Model System. The regulation of tau by NUAK1 has been established in specific models of tauopathy.[7][8] While a promising therapeutic target, the degree to which this pathway contributes to tau stability may vary across different cell types and disease models.
Quantitative Data Summary
The following tables summarize key quantitative data for NUAK1 inhibitors and expected experimental outcomes.
Table 1: In Vitro Inhibitory Activity of Common NUAK1 Inhibitors
| Inhibitor | Target Kinase | IC50 Value (nM) | Key Off-Targets | Citation(s) |
| This compound | NUAK1 | 5.012 | CDK4 | [2] |
| HTH-01-015 | NUAK1 | - | - | [4][6] |
| WZ4003 | NUAK1 | - | - | [11] |
| XMD-17-51 | NUAK1 | 1.5 | DCLK1, MARK1, MARK3, BRSK1, AMPK | [9] |
Table 2: Summary of Expected Phenotypes and Key Biomarkers
| Phenotype | Expected Outcome with this compound | Key Biomarker(s) to Measure | Expected Change | Citation(s) |
| Target Engagement | Inhibition of NUAK1 Kinase Activity | Phospho-MYPT1 (Ser445) | Decrease | [6][9] |
| Cell Proliferation | Decreased Proliferation / Cell Cycle Arrest | Ki-67, BrdU, Cell Count, DNA Content (PI Staining) | Decrease | [4] |
| Cell Migration/Invasion | Decreased Motility | Vimentin, E-cadherin, MMP-2/9 Activity | Decrease, Increase, Decrease | [4] |
| Spheroid Integrity | Formation of Looser, Less Compact Spheroids | Fibronectin (FN1) Expression | Decrease | [5] |
| Tau Homeostasis | Reduction in Tau Protein Levels | Phospho-Tau (Ser356), Total Tau | Decrease, Decrease | [7][8] |
| Genomic Stability | Increased Centrosome Number | PLK4 Protein Levels, Centrin Staining | Increase, Increase | [6] |
Visual Guides and Workflows
NUAK1 Signaling Pathway
Caption: Simplified NUAK1 signaling pathway and point of inhibition.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results.
Key Experimental Protocols
Protocol 1: Cellular MYPT1 Phosphorylation Assay (Western Blot)
This protocol is essential for verifying the on-target activity of this compound.[9]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal loading, strip the membrane and re-probe with an antibody against total MYPT1 and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Adhesion Assay
This protocol can be used to assess changes in cell adhesion, a phenotype regulated by NUAK1.[5]
-
Cell Seeding: Seed cells (e.g., 200,000 cells/well) in a 24-well adherent plate in the presence of this compound or vehicle control.
-
Incubation: Incubate for a time period optimized for your specific cell line to allow for partial adhesion (e.g., 15 minutes to 4 hours).
-
Washing: Gently aspirate the media containing non-adherent cells.
-
Wash the wells carefully with PBS to remove any remaining floating cells. The gentleness of this step is critical to avoid dislodging weakly adherent cells.
-
Cell Counting:
-
Trypsinize the remaining adherent cells in each well.
-
Collect the cells and count them using a cell counter or hemocytometer with Trypan Blue to exclude non-viable cells.
-
-
Quantification: Calculate the percentage of adherent cells for each condition relative to the total number of cells initially seeded. A decrease in this percentage indicates reduced adhesion.
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NUAK1 NUAK family kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Nuak1 decreases tau and reverses phenotypes in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of Nuak1 Decreases Tau and Reverses Phenotypes in a Tauopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting weak signal in NUAK1 kinase assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak or absent signals in NUAK1 kinase assays.
Frequently Asked Questions (FAQs)
Q1: Why is my NUAK1 kinase assay signal weak or completely absent?
A weak or non-existent signal in a NUAK1 kinase assay can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. The most common culprits include inactive enzymes, incorrect reagent concentrations, issues with the assay buffer, insufficient incubation time, or problems with the detection reagents.[1] A systematic approach, starting with verifying each component and condition, is crucial for diagnosis.
Q2: How can I confirm that my recombinant NUAK1 enzyme is active?
Enzyme inactivity is a primary cause of assay failure. Proper storage and handling are critical to maintaining NUAK1 activity.
-
Storage and Handling: Ensure the recombinant NUAK1 enzyme has been stored at –70°C or –80°C and has not undergone multiple freeze-thaw cycles, which can denature the protein.[2][3] When in use, keep the diluted enzyme on ice.[4]
-
Purity vs. Activity: High purity on an SDS-PAGE gel does not guarantee enzymatic activity. Kinases must be correctly folded and phosphorylated to be functional.[5]
-
Positive Control: The most effective way to verify activity is to run a positive control experiment under optimized conditions. Use a known potent substrate and ATP concentration without any test inhibitors.[6] You should observe a robust signal compared to a "no enzyme" control.
-
Control Inhibitor: Use a well-characterized NUAK1 inhibitor, such as WZ4003 or HTH-01-015, to demonstrate that the signal can be attenuated.[4][7] This confirms that the observed activity is indeed from NUAK1.
Q3: What are the optimal concentrations for my key assay components (Enzyme, Substrate, ATP)?
Suboptimal concentrations of the enzyme, substrate, or ATP are common sources of a weak signal. These should be optimized for your specific assay format.[1]
-
Enzyme Concentration: The ideal NUAK1 concentration should be high enough to produce a strong signal but low enough to ensure the reaction remains in the linear range throughout the incubation period.[3] A typical starting point for in vitro assays is in the low nanomolar range. For example, a concentration of 5 nM is often recommended as a starting point for binding assays, while activity assays may use around 2.5 ng/µl.[8][9]
-
Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to inhibitors. If the substrate is being depleted too quickly, the reaction rate will decrease, leading to a weaker-than-expected signal.
-
ATP Concentration: The ATP concentration is critical, especially when screening for ATP-competitive inhibitors.[1] A common practice is to use an ATP concentration that is close to the Km for the kinase. This provides a balance where the assay is sensitive to competitive inhibitors.[1] Using ATP levels that are too high can mask inhibitor effects, while levels that are too low can be rapidly depleted, stalling the reaction.
Q4: My reagents seem fine. What other reaction conditions could be causing a weak signal?
If you have verified your reagents, the issue may lie with the reaction conditions.
-
Assay Buffer: Ensure the buffer composition is correct, providing the optimal pH (typically around 7.2-7.5), ionic strength, and necessary cofactors like MgCl₂.[1][2] Components like EDTA, high concentrations of detergents, or sodium azide (B81097) should be avoided as they can interfere with the reaction.[10]
-
Incubation Time and Temperature: The reaction may not have proceeded long enough to generate a detectable signal. Perform a time-course experiment to determine the linear range of the reaction.[3] Most NUAK1 assays are incubated at 30°C for around 45 minutes.[2][4]
-
Reagent Preparation: Ensure all components, especially buffers and ATP solutions, are fully thawed and mixed before use.[10] Prepare master mixes to minimize pipetting errors.[11]
Q5: Could my test compound or solvent be interfering with the assay signal?
Yes, the test compound itself or its solvent (commonly DMSO) can interfere with the assay readout.
-
Compound Interference: Some compounds can intrinsically fluoresce or quench a fluorescent signal, leading to false readouts.[12] To check for this, run a control with all assay components except the enzyme, but including the test compound.[13]
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. It is recommended to keep the final DMSO concentration in the assay low, typically not exceeding 1%.[4] Ensure all wells, including controls, contain the same final concentration of DMSO.[9]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, giving a false-positive signal of inhibition which could be misinterpreted.[13] This is often reversible by adding a small amount of non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer.[13]
Q6: How should I set up my controls to properly diagnose a weak signal?
Including a comprehensive set of controls is essential for troubleshooting and validating your assay results.
-
Positive Control (100% Activity): Contains all reaction components (enzyme, substrate, ATP, buffer) but no test inhibitor (only the vehicle, e.g., DMSO). This sets the benchmark for maximum signal.[13]
-
Negative Control (Background): A "no enzyme" or "blank" control contains all components except the NUAK1 kinase.[4][13] This is critical for determining the background signal originating from the reagents or plate. The signal from this control should be subtracted from all other readings.[4]
-
"No Substrate" Control: This control contains the enzyme and ATP but no substrate. It helps to measure the level of kinase autophosphorylation, which can contribute to background signal.[1][13]
Data & Protocols
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inactive NUAK1 Enzyme | Verify enzyme activity with a positive control. Avoid multiple freeze-thaw cycles.[3] |
| Incorrect Reagent Concentrations | Titrate enzyme, substrate, and ATP to find optimal concentrations.[1] | |
| Suboptimal Buffer Conditions | Check buffer pH and composition. Ensure necessary cofactors (e.g., MgCl₂) are present.[1][2] | |
| Insufficient Incubation | Perform a time-course experiment to ensure the reaction is in the linear range.[3] | |
| Expired/Degraded Detection Reagents | Use fresh detection reagents and verify their performance. | |
| High Background Signal | Reagent Contamination (ATP/ADP) | Use fresh, high-purity reagents. Test each reagent individually for background.[1] |
| High Kinase Autophosphorylation | Run a "no substrate" control. If high, reduce the enzyme concentration.[1] | |
| Compound Interference | Run a "no enzyme" control with the test compound to check for fluorescence or quenching.[12][13] | |
| Inconsistent Results | Pipetting Errors | Use calibrated pipettes. Prepare master mixes to reduce variability.[10] |
| Inconsistent DMSO Concentration | Ensure all wells have the same final DMSO concentration.[4] | |
| Substrate Depletion | Ensure the reaction is stopped within the linear range. Lower enzyme concentration if needed.[3] |
Recommended Starting Concentrations for NUAK1 Assay Components
| Component | Assay Type | Recommended Starting Concentration | Reference |
| NUAK1 Enzyme | LanthaScreen™ Binding Assay | 5 nM | [8] |
| ADP-Glo™ Activity Assay | 2.5 ng/µl (in reaction) | [4] | |
| ATP | ADP-Glo™ Activity Assay | 10-25 µM (final concentration) | [4] |
| Radiometric Assay | 250 µM (in cocktail) | [2] | |
| Substrate (CHKtide) | ADP-Glo™ Activity Assay | ~0.2 mg/ml (final concentration) | [4] |
| Control Inhibitor (WZ4003) | ADP-Glo™ Activity Assay | Titrate around IC₅₀ (~20 nM) | [7] |
Detailed Experimental Protocol: Chemi-Verse™ NUAK1 Kinase Assay (ADP-Glo™ Format)
This protocol is a generalized example based on commercially available kits for measuring NUAK1 activity by detecting the amount of ADP produced.[4][9]
Materials:
-
Recombinant NUAK1 Enzyme
-
Substrate (e.g., CHKtide, 1 mg/ml stock)
-
ATP (500 µM stock)
-
5x Kinase Assay Buffer
-
Test Inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White 96-well or 384-well assay plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents (Kinase Buffer, ATP, Substrate, Enzyme) on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and substrate. For each 25 µL reaction, you might mix: 12.5 µL of Master Mix (e.g., 6 µL 5x Buffer, 0.5 µL 500 µM ATP, 5 µL 1 mg/ml substrate, 1 µL water).[4]
-
-
Assay Plate Setup:
-
Add 12.5 µL of the Master Mix to all wells.
-
Prepare serial dilutions of your test inhibitor in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). The final DMSO concentration in the well should not exceed 1%.[4]
-
Add 2.5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.
-
Add 2.5 µL of the buffer with DMSO (without inhibitor) to the "Positive Control" and "Blank" wells.
-
-
Kinase Reaction:
-
Thaw the NUAK1 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.[9]
-
Add 10 µL of 1x Kinase Assay Buffer (without enzyme) to the "Blank" wells.
-
Initiate the kinase reaction by adding 10 µL of the diluted NUAK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.[4]
-
-
Signal Detection (ADP-Glo™):
-
After the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.[4]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average signal from the "Blank" wells from all other measurements.
-
The resulting signal is proportional to the NUAK1 activity. Plot the signal against the inhibitor concentration to determine IC₅₀ values.
-
Visual Guides
A troubleshooting decision tree for a weak NUAK1 assay signal.
A simplified diagram of the NUAK1 signaling pathway.[14][15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. benchchem.com [benchchem.com]
- 14. portlandpress.com [portlandpress.com]
- 15. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nuak1-IN-1 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Nuak1-IN-1 for cell-based assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful application of this potent NUAK1 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of NUAK Family Kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK)-related kinase family. It functions as an ATP-competitive inhibitor.[1][2][3] The biochemical half-maximal inhibitory concentration (IC50) of this compound for NUAK1 is approximately 5.012 nM. It is important to note that this compound also exhibits inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4).
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line, experimental duration, and the specific biological endpoint being measured. Based on data from structurally related NUAK inhibitors like HTH-01-015 and WZ4003, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[4][5] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: A dose-response experiment is essential to empirically determine the optimal concentration. This typically involves treating your cells with a serial dilution of this compound and measuring a relevant biological outcome. Key experiments for this purpose include a cell viability/cytotoxicity assay (e.g., MTT or CCK-8) to determine the concentration at which the inhibitor becomes toxic, and a target engagement assay (e.g., Western blot for downstream target phosphorylation) to confirm on-target activity at non-toxic concentrations.
Q4: What are the known off-target effects of this compound?
A4: this compound is known to inhibit CDK4 in addition to its primary target, NUAK1. When interpreting experimental results, it is important to consider potential phenotypes that may arise from the inhibition of CDK4. For comprehensive characterization, it is advisable to consult broader kinase profiling data if available or to use additional, structurally distinct NUAK1 inhibitors as controls.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in cell culture medium immediately before use, ensuring the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Short incubation time. | Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can determine the optimal duration for observing the desired effect. | |
| Inhibitor is degraded or inactive. | Use a fresh aliquot of the this compound stock solution. Ensure proper storage conditions have been maintained. | |
| The NUAK1 pathway is not active in the chosen cell line or experimental conditions. | Confirm the expression of NUAK1 in your cell line. You can also assess the baseline phosphorylation of a downstream target like MYPT1 at Ser445. | |
| High cell death observed even at low concentrations | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the toxic concentration range for your specific cell line. Use concentrations below the toxic threshold for your experiments. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same final DMSO concentration as your highest inhibitor concentration) in all experiments. | |
| Off-target effects. | Consider the known off-target effect on CDK4. If phenotypes are inconsistent with NUAK1 inhibition, they may be due to off-target activity. Compare results with other NUAK1 inhibitors with different off-target profiles. | |
| Inconsistent or variable results | Inconsistent cell density at the time of treatment. | Ensure uniform cell seeding and that cells are in the logarithmic growth phase when the inhibitor is added. |
| Instability of the inhibitor in culture medium. | For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. | |
| Cell line heterogeneity. | Use cells with a low passage number and ensure a homogenous cell population. |
Quantitative Data Summary
The following table summarizes the biochemical potency of this compound and related, well-characterized NUAK inhibitors. This data can be used as a reference for designing initial experiments.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | NUAK1 , CDK4 | 5.012 | - |
| WZ4003 | NUAK1, NUAK2 | 20 (NUAK1), 100 (NUAK2) | [1][2][3] |
| HTH-01-015 | NUAK1 | 100 | [1][2][3] |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition in a biochemical assay. The effective concentration in a cell-based assay is typically higher due to factors such as cell permeability and ATP concentration.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay
This protocol describes how to assess the cytotoxicity of this compound to determine the appropriate concentration range for your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to attach overnight.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A suggested starting range for the 1x final concentration is 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2x inhibitor dilutions and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the log of the this compound concentration to determine the cytotoxic range.
Protocol 2: Confirming On-Target Activity by Western Blot Analysis of MYPT1 Phosphorylation
This protocol allows for the confirmation of this compound's inhibitory effect on its direct downstream target, MYPT1.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) and a vehicle control for a desired period (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MYPT1 (Ser445) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-MYPT1 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phospho-MYPT1 to total-MYPT1 with increasing concentrations of this compound confirms on-target activity.
Visualizations
NUAK1 Signaling Pathway
Caption: Simplified NUAK1 signaling pathway highlighting upstream activators and downstream effectors.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound in cell-based assays.
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of NUAK1 inhibitors
Welcome to the technical support center for NUAK1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the off-target effects of NUAK1 inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with NUAK1 inhibitors?
A1: The most common off-target effects of NUAK1 inhibitors involve the inhibition of other kinases, particularly those within the same AMPK-related kinase family.[1] Depending on the specific inhibitor, off-target effects can also extend to other kinase families, such as cyclin-dependent kinases (CDKs). For example, while WZ4003 and HTH-01-015 are highly selective for NUAK1, they can still exhibit some cross-reactivity at higher concentrations.[2][3] It is crucial to consult selectivity profiling data for the specific inhibitor you are using.
Q2: How can I confirm that the observed phenotype in my experiment is due to NUAK1 inhibition and not an off-target effect?
A2: Several strategies can be employed to validate that an observed phenotype is a direct result of NUAK1 inhibition:
-
Use of multiple, structurally distinct inhibitors: Employing two or more inhibitors with different chemical scaffolds and off-target profiles can provide strong evidence for on-target activity.[4] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout: Comparing the phenotype induced by the inhibitor with that of NUAK1 knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) is a gold-standard method for on-target validation.[5][6]
-
Rescue experiments with an inhibitor-resistant mutant: The use of a NUAK1 mutant that is resistant to the inhibitor (e.g., NUAK1[A195T] for WZ4003 and HTH-01-015) can confirm on-target effects.[2] If the expression of the resistant mutant rescues the phenotype in the presence of the inhibitor, it strongly suggests on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly demonstrates target engagement of the inhibitor with NUAK1 in a cellular context.[7][8][9]
Q3: What are the key signaling pathways downstream of NUAK1 that I can monitor to assess on-target activity?
A3: NUAK1 is known to phosphorylate several downstream substrates, and monitoring their phosphorylation status is an excellent way to confirm on-target engagement. Key downstream targets include:
-
MYPT1 (Myosin Phosphatase Target Subunit 1): Phosphorylation of MYPT1 at Ser445 is a well-characterized downstream event of NUAK1 activity.[2][5]
-
p53: NUAK1 can directly phosphorylate p53 in response to cellular stress.[10]
-
PNUTS (Protein Phosphatase 1 Nuclear Targeting Subunit): NUAK1 phosphorylates PNUTS, which is involved in spliceosome activity.[4]
Monitoring the phosphorylation status of these substrates via western blotting or other immunoassays can provide a direct readout of NUAK1 activity in your experimental system.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results with a NUAK1 inhibitor.
Possible Cause 1: Off-target effects of the inhibitor.
-
Troubleshooting Steps:
-
Review Kinome Selectivity Data: Carefully examine the selectivity profile of your inhibitor against a broad panel of kinases.[11] Prioritize inhibitors with high selectivity for NUAK1.
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of the inhibitor to minimize off-target effects. Determine the IC50 for NUAK1 inhibition in your specific cell line and use concentrations around this value.
-
Validate with a Second Inhibitor: As mentioned in the FAQs, confirm your findings with a structurally different NUAK1 inhibitor that has a distinct off-target profile.[4]
-
Perform Genetic Validation: Use siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of NUAK1 to confirm that the observed phenotype is consistent with the loss of NUAK1 function.[5][6]
-
Possible Cause 2: Poor inhibitor potency or stability in your experimental system.
-
Troubleshooting Steps:
-
Confirm Cellular Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to NUAK1 within your cells at the concentrations used.[7][8][9]
-
Assess Downstream Target Phosphorylation: Perform a western blot to check the phosphorylation status of a known NUAK1 substrate, such as MYPT1 (pSer445), to confirm that the inhibitor is effectively blocking NUAK1 kinase activity in your cells.[2][5]
-
Check Inhibitor Quality and Storage: Ensure the inhibitor is of high purity and has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Problem 2: Difficulty in validating on-target NUAK1 inhibition.
Possible Cause 1: Inefficient knockdown or knockout of NUAK1.
-
Troubleshooting Steps:
-
Verify Knockdown/Knockout Efficiency: Confirm the reduction of NUAK1 protein levels by western blot. For CRISPR-mediated knockout, sequence the genomic DNA to confirm the presence of indels in the NUAK1 gene.
-
Optimize Transfection/Transduction: If using siRNA or shRNA, optimize the transfection or transduction conditions to achieve maximum knockdown efficiency with minimal toxicity.
-
Test Multiple siRNA/shRNA Sequences: Use at least two different siRNA or shRNA sequences targeting different regions of the NUAK1 mRNA to rule out off-target effects of the RNAi itself.[12]
-
Possible Cause 2: Antibody issues in western blotting for downstream targets.
-
Troubleshooting Steps:
-
Validate Antibody Specificity: Use positive and negative controls to validate the specificity of your phospho-specific antibodies. For example, treat cell lysates with a phosphatase to confirm the loss of the phospho-specific signal.[13]
-
Optimize Western Blot Protocol: Optimize blocking buffers (casein or BSA are often recommended for phospho-antibodies), antibody concentrations, and incubation times to improve signal-to-noise ratio.[13]
-
Use Appropriate Loading Controls: Normalize the phospho-protein signal to the total protein levels of the target to account for any changes in protein expression.
-
Quantitative Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected NUAK1 Inhibitors
| Inhibitor | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Key Off-Targets | Reference(s) |
| WZ4003 | 20 | 100 | Highly selective against a panel of 139 kinases | [2][5] |
| HTH-01-015 | 100 | >10,000 | Highly selective against a panel of 139 kinases | [2][3] |
| XMD-17-51 | 1.5 | Not significantly inhibited | DCLK1 (14.64 nM), MARK1, MARK3, BRSK1, AMPK | [14] |
| BAY-880 | Potent (96% inhibition at 1µM) | Not specified | CDK9 | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for NUAK1 Target Engagement
This protocol is a powerful method to verify the direct binding of an inhibitor to NUAK1 in intact cells.[7][8][9]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the NUAK1 inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: After treatment, harvest the cells and wash them with PBS. Resuspend the cell pellets in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze the levels of soluble NUAK1 by western blotting using a NUAK1-specific antibody.
-
Data Analysis: Quantify the band intensities for NUAK1 at each temperature. Plot the percentage of soluble NUAK1 relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Protocol 2: Western Blot for Phospho-MYPT1 (Ser445)
This protocol allows for the assessment of NUAK1 kinase activity in cells by measuring the phosphorylation of its downstream substrate, MYPT1.[2][5]
Methodology:
-
Cell Lysis: After treating cells with the NUAK1 inhibitor or vehicle, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or casein in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for phospho-MYPT1 (Ser445) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1.
-
Data Analysis: Quantify the band intensities for phospho-MYPT1 and total MYPT1. Calculate the ratio of phospho-MYPT1 to total MYPT1 to determine the effect of the inhibitor on MYPT1 phosphorylation.
Visualizations
Caption: Simplified NUAK1 signaling pathway.
Caption: Workflow for on-target validation of NUAK1 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Navigating Nuak1-IN-1 Treatment: A Guide to Consistent and Reliable Results
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting inconsistent results encountered during experiments with Nuak1-IN-1, a potent inhibitor of NUAK family SNF1-like kinase 1. By understanding the underlying signaling pathways, potential pitfalls in experimental design, and appropriate mitigation strategies, users can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Compound 9) is a small molecule inhibitor of NUAK1, a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] Its primary mechanism of action is the inhibition of NUAK1's kinase activity, thereby preventing the phosphorylation of its downstream substrates.[3] NUAK1 is involved in diverse cellular processes, including cell proliferation, migration, and survival under stress.[1][4]
Q2: I am observing high variability in my cell viability assays after this compound treatment. What are the potential causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target activities, inhibiting other kinases that could influence cell viability.[5][6] It is crucial to consult selectivity data and consider using a secondary inhibitor with a different off-target profile to confirm that the observed phenotype is specific to NUAK1 inhibition.[7]
-
Cell Line-Specific Responses: The cellular context, including the genetic background (e.g., LKB1 or MYC status), can significantly impact the response to NUAK1 inhibition.[4][8]
-
Compound Stability and Solubility: Ensure the inhibitor is fully dissolved and stable in your culture medium. Poor solubility can lead to inaccurate effective concentrations.
-
Experimental Conditions: Variations in cell density, treatment duration, and serum concentration in the media can all contribute to result variability.
Q3: My western blot results for downstream targets of NUAK1 are not consistent. How can I troubleshoot this?
Inconsistent western blot data for NUAK1 targets like phospho-MYPT1 can be addressed by:
-
Optimizing Antibody Selection: Use validated antibodies specific for the phosphorylated form of the target protein.
-
Positive and Negative Controls: Include appropriate controls, such as cells treated with a known activator of the pathway or cells with NUAK1 knocked down, to validate your experimental system.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control antibody.
-
Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
Q4: Are there known resistance mechanisms to NUAK1 inhibitors?
While specific resistance mechanisms to this compound are not yet extensively documented, general mechanisms of resistance to kinase inhibitors are well-established and may apply. These can include mutations in the kinase domain that prevent inhibitor binding or the activation of bypass signaling pathways that compensate for the inhibited target.[5][9]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | Compound Inactivity: Degradation due to improper storage or handling. | Store the compound as recommended by the manufacturer. Prepare fresh stock solutions regularly. |
| Insufficient Concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50). | |
| Cell Line Insensitivity: The chosen cell line may not be dependent on NUAK1 signaling for the measured endpoint. | Research the role of NUAK1 in your specific cell model. Consider using a cell line known to be sensitive to NUAK1 inhibition as a positive control. | |
| High background or off-target effects | Inhibitor Non-Specificity: this compound may be inhibiting other kinases. | Use a second, structurally different NUAK1 inhibitor (e.g., HTH-01-015, WZ4003) to confirm the phenotype.[7][10] Perform knockdown experiments (siRNA/shRNA) targeting NUAK1 as an orthogonal approach. |
| Inappropriate Assay Window: The time point of measurement may not be optimal to observe the specific effect. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Inconsistent results between experiments | Variability in Experimental Protocol: Minor differences in cell passage number, seeding density, or reagent preparation. | Standardize all experimental parameters. Maintain a detailed lab notebook to track any deviations. |
| Solvent Effects: The vehicle (e.g., DMSO) concentration may be too high, causing cellular stress. | Ensure the final vehicle concentration is consistent across all samples and is at a non-toxic level (typically <0.1%). |
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of various NUAK1 inhibitors. This data can be useful for selecting appropriate concentrations for your experiments and for comparing the potency of different compounds.
| Inhibitor | Target Kinase | IC50 Value (nM) | Notes |
| This compound (Compound 9) | NUAK1 | 5.012 | Also inhibits CDK4.[3] |
| XMD-17-51 | NUAK1 | 1.5 | Significant off-target activity against DCLK1 (14.64 nM).[11] |
| HTH-01-015 | NUAK1 | - | A well-characterized NUAK1 inhibitor.[7] |
| BAY-880 | NUAK1 | - | Potent inhibitor; potential off-target is CDK9.[7] |
| WZ4003 | NUAK1/2 | - | A dual NUAK1/2 inhibitor.[10] |
Key Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the core NUAK1 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: Simplified NUAK1 signaling cascade.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
Detailed Experimental Protocols
Protocol 1: Cellular MYPT1 Phosphorylation Assay
This protocol describes how to measure the phosphorylation of endogenous MYPT1, a direct substrate of NUAK1, in a cellular context following treatment with this compound.
Materials:
-
HEK-293 cells (or other suitable cell line expressing NUAK1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Anti-phospho-MYPT1 (Thr696) antibody
-
Anti-total-MYPT1 antibody
-
Anti-loading control antibody (e.g., β-actin or GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer system
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 1-2 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-MYPT1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and a loading control.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol outlines a method for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTS or MTT reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. NUAK1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β-dependent regulation of PLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Nuak1-IN-1 solubility and stability issues
Welcome to the technical support center for NUAK1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a serine/threonine-protein kinase.[1] It functions by competing with ATP for the kinase's binding site, thereby blocking its catalytic activity. NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is involved in various cellular processes, including cell adhesion, proliferation, and senescence.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is utilized in research focused on cancer, neurodevelopmental disorders, and Alzheimer's disease.[1] Its ability to inhibit NUAK1 allows for the investigation of signaling pathways regulated by this kinase.
Q3: How should I store the lyophilized powder of this compound?
A3: Lyophilized this compound should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C.
Q4: How stable is the this compound stock solution in DMSO?
A4: When stored at -80°C, a stock solution of a similar NUAK1 inhibitor in DMSO is stable for up to one year. At -20°C, it is stable for up to six months. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving this compound.
-
Solution: this compound, like many kinase inhibitors, is expected to have high solubility in organic solvents such as DMSO and ethanol. For a similar NUAK1 inhibitor, HTH-01-015, solubility is reported to be high in both DMSO and ethanol.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for creating high-concentration stock solutions. Use anhydrous, high-purity DMSO for best results.
-
Ethanol: Can also be used to prepare stock solutions.
-
-
Tips for Dissolution:
-
Use Fresh Solvent: Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.
-
Sonication: If the compound does not dissolve readily, brief sonication in an ultrasonic bath can aid dissolution.
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also help to dissolve the compound. Avoid excessive heat, which could lead to degradation.
-
-
Problem: My this compound precipitates when I add it to my aqueous cell culture medium.
-
Cause: This is a common issue known as "solvent shock." When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the inhibitor can crash out of solution due to its low aqueous solubility.
-
Solutions:
-
Minimize DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Intermediate Dilution: Before adding to your final culture volume, perform a serial dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium or phosphate-buffered saline (PBS). This gradual change in solvent polarity helps to keep the inhibitor in solution.
-
Dropwise Addition and Mixing: Add the inhibitor solution (either the stock or the intermediate dilution) dropwise to the final volume of pre-warmed medium while gently swirling. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, you may be more prone to solubility issues.
-
Data and Protocols
Solubility Data
| Solvent | Solubility (HTH-01-015) |
| DMSO | 100 mg/mL (213.42 mM) |
| Ethanol | 28 mg/mL (59.76 mM) |
| Aqueous Buffer (e.g., PBS) | Expected to be low |
Note: Sonication is often recommended to achieve maximum solubility in organic solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (lyophilized powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed. The molecular weight of this compound is 442.54 g/mol . To make 1 mL of a 10 mM stock solution, you will need 4.425 mg of this compound.
-
Procedure: a. Weigh out the required amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex briefly to mix. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. d. Once fully dissolved, create single-use aliquots (e.g., 10-20 µL) to minimize freeze-thaw cycles. e. Store the aliquots at -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in your cell culture, you can perform a 1:1000 dilution. c. To avoid precipitation: i. Prepare an intermediate dilution. For a final 10 µM concentration, you could first dilute the 10 mM stock 1:10 in pre-warmed medium to make a 1 mM solution. ii. Then, add the appropriate volume of the 1 mM intermediate solution to your final culture volume. For example, add 10 µL of the 1 mM solution to 1 mL of culture medium. d. Add the final dilution to your cells dropwise while gently swirling the plate or flask. e. Remember to include a vehicle control (e.g., 0.1% DMSO) in your experiment.
Visualizations
NUAK1 Signaling Pathway
NUAK1 is a key downstream effector of the LKB1 tumor suppressor kinase and is also regulated by the PI3K/AKT/mTOR pathway. It plays a role in cell cycle progression, cell adhesion, and metabolic stress responses.
Caption: Simplified NUAK1 signaling pathway.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical approach to resolving precipitation issues encountered during experiments.
Caption: Troubleshooting workflow for inhibitor precipitation.
References
Navigating NUAK1 Target Engagement in Cellular Assays: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NUAK1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you confidently confirm NUAK1 target engagement in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that my compound is engaging NUAK1 in cells?
A1: There are several robust methods to confirm NUAK1 target engagement in a cellular context:
-
Western Blotting for Downstream Substrate Phosphorylation: This is the most common method. NUAK1 is known to phosphorylate several substrates, and a change in their phosphorylation status upon treatment with your compound is a strong indicator of target engagement. A key substrate is MYPT1, and a reduction in its phosphorylation at Ser445 is a reliable marker of NUAK1 inhibition.[1]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly demonstrates the binding of your compound to NUAK1 within intact cells.[2][3][4][5][6] The principle is that ligand binding increases the thermal stability of the target protein.
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding to a NanoLuc® luciferase-tagged NUAK1 protein in live cells.[7][8]
Q2: Which NUAK1 inhibitors can I use as a positive control in my experiments?
A2: Several well-characterized NUAK1 inhibitors are commercially available and can be used as positive controls. Their potency varies, so it's essential to choose one that suits your experimental setup.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| HTH-01-015 | NUAK1 | 100 | Potent and selective inhibitor.[9] |
| WZ4003 | NUAK1/2 | - | Dual inhibitor of NUAK1 and NUAK2.[7] |
| XMD-17-51 | NUAK1 | 1.5 | Potent, but has off-target activity against DCLK1 and other AMPK family members.[1] |
| MRT68921 | NUAK1/ULK1 | - | Dual inhibitor of NUAK1 and ULK1.[10] |
| BAY-880 | NUAK1 | - | Identified as a potent NUAK1 inhibitor.[11] |
Q3: What is the primary signaling pathway involving NUAK1 that I should be aware of?
A3: NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family. Its activity is primarily regulated by the tumor suppressor LKB1, which phosphorylates NUAK1 at Threonine 211 (Thr211) for activation.[7] Protein kinase B (AKT) can also activate NUAK1 through phosphorylation at Serine 600 (Ser600).[7][12] Downstream, NUAK1 has a variety of substrates that influence cellular processes like proliferation, migration, and stress response.[1][7]
Troubleshooting Guides
Western Blotting for Phospho-Substrates
Issue: Weak or No Signal for Phospho-MYPT1 (Ser445)
| Possible Cause | Suggested Solution |
| Low NUAK1 Activity | Ensure your cell line expresses sufficient levels of NUAK1 and that the signaling pathway is active. Consider stimulating cells with growth factors if appropriate. |
| Poor Antibody Quality | Validate your primary antibody for specificity and optimal dilution. Use a positive control lysate known to have high phospho-MYPT1 levels. |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your target protein.[13] |
| Insufficient Protein Load | For low-abundance targets, increase the amount of protein loaded onto the gel. A minimum of 20-30 µg of whole-cell extract is recommended.[13] |
| Suboptimal Transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.[14] |
Issue: High Background on Western Blots
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[14] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[15] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubation to remove non-specifically bound antibodies.[14][15] |
For more general western blot troubleshooting, refer to comprehensive guides from suppliers.[13][14][15][16]
Cellular Thermal Shift Assay (CETSA)
Issue: No Thermal Shift Observed with a Known Binder
| Possible Cause | Suggested Solution |
| Incorrect Temperature Range | Optimize the temperature gradient to ensure it covers the melting point of NUAK1 in your specific cell line. |
| Insufficient Compound Concentration | Ensure the compound concentration is high enough to achieve significant target occupancy. |
| Cell Lysis and Sample Handling | Maintain consistency in cell lysis and sample processing to minimize variability. |
Experimental Protocols
Protocol: Cellular MYPT1 Phosphorylation Assay by Western Blot
This protocol outlines the steps to measure the effect of a NUAK1 inhibitor on the phosphorylation of endogenous MYPT1 in a cellular context.[1]
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK-293, U2OS) and grow to 70-80% confluency.
-
Treat cells with your test compound or a control inhibitor (e.g., HTH-01-015) at various concentrations for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phospho-MYPT1 (Ser445).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-MYPT1 signal to total MYPT1 or a loading control (e.g., GAPDH, β-actin).
-
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to confirm direct target engagement.[2][3][4][5][6]
-
Cell Treatment:
-
Treat cultured cells with your test compound or vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble NUAK1 in each sample by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble NUAK1 as a function of temperature for both the treated and control samples to generate melting curves. A shift in the melting curve for the treated sample indicates target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HTH 01-015 | NUAK Inhibitors: R&D Systems [rndsystems.com]
- 10. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Minimizing Cytotoxicity of Nuak1 Inhibitors in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cytotoxicity of Nuak1 inhibitors, such as Nuak1-IN-1 (and its more characterized analogs HTH-01-015 and WZ4003), in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cytotoxicity with Nuak1 inhibitors in my long-term experiments?
A1: Cytotoxicity from Nuak1 inhibitors in long-term studies is often an on-target effect. Nuak1 is a crucial kinase involved in several cellular processes essential for survival, including proliferation, cell adhesion, and protection from oxidative stress.[1][2] Prolonged inhibition of these pathways can lead to cell cycle arrest and apoptosis.[3] Studies have shown that concentrations of inhibitors like HTH-01-015 and WZ4003 at or above 5-10 µM can be "profoundly toxic," especially with incubation times exceeding 24 hours.[4][5] This toxicity often correlates with the inhibition of Nuak1's downstream target, MYPT1.[4][6]
Q2: Is the observed cytotoxicity due to off-target effects of the inhibitor?
A2: While off-target effects are a consideration for any small molecule inhibitor, HTH-01-015 and WZ4003 have been shown to be remarkably selective for Nuak1 (and Nuak2 in the case of WZ4003).[7][8] They have been screened against large panels of kinases and show minimal inhibition of other kinases, including those closely related within the AMPK family.[7] Therefore, the observed cytotoxicity is more likely a result of potent, on-target inhibition of Nuak1. To confirm this in your system, you can perform a rescue experiment using a drug-resistant Nuak1 mutant (e.g., A195T), which shows significantly reduced sensitivity to these inhibitors.[7][9]
Q3: What is a safe concentration range for long-term experiments with Nuak1 inhibitors?
A3: The optimal concentration is highly cell-type dependent and should always be determined empirically. However, based on available data, concentrations of 2.5 µM or lower for HTH-01-015 and WZ4003 have been used in some cell lines for up to 72 hours without a significant decrease in viability.[5] It is crucial to perform a dose-response curve for your specific cell line to determine the IC50 for both Nuak1 inhibition (e.g., by monitoring p-MYPT1 levels) and cell viability over the intended duration of your experiment.
Q4: Can I reduce cytotoxicity by altering my cell culture conditions?
A4: Yes, culture conditions can influence inhibitor cytotoxicity. The presence of serum in the media can sometimes reduce the effective concentration of an inhibitor due to protein binding. Performing experiments in serum-free or low-serum conditions might increase inhibitor potency and, consequently, cytotoxicity at a given concentration. It is advisable to maintain consistent serum concentrations throughout your experiments and to initially determine the inhibitor's IC50 under these conditions.
Q5: Are there any strategies like intermittent dosing to minimize long-term toxicity?
A5: Intermittent or pulsatile dosing is a strategy that has been explored for other kinase inhibitors to reduce toxicity while maintaining efficacy.[10][11] This involves treating cells with the inhibitor for a defined period, followed by a "washout" period in inhibitor-free media to allow for cellular recovery. While specific protocols for Nuak1 inhibitors are not widely published, this approach could be adapted. A pilot experiment to determine the rate of recovery of Nuak1 activity (e.g., by monitoring the re-phosphorylation of MYPT1) after inhibitor washout would be necessary to design an effective intermittent dosing schedule.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death in long-term culture (>48h) | Inhibitor concentration is too high for the specific cell line and duration. | Perform a detailed time-course and dose-response experiment to determine the maximum tolerated concentration for your experimental window. Consider using a concentration at or below the IC50 for proliferation, if known. |
| On-target toxicity due to prolonged inhibition of essential cellular pathways. | Explore intermittent dosing strategies. Treat cells for a shorter period (e.g., 24h), then wash out the inhibitor and culture in fresh medium for a recovery period before re-treatment. | |
| Variability in cytotoxicity between experiments | Inconsistent cell density at the time of treatment. | Ensure uniform cell seeding density across all experiments, as this can affect cell health and sensitivity to inhibitors. |
| Fluctuations in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator conditions to maintain a stable environment for your cells. | |
| Degradation of the inhibitor stock solution. | Prepare fresh inhibitor dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No significant Nuak1 inhibition at non-toxic concentrations | High ATP concentration in cells competing with the inhibitor. | Be aware that the cellular IC50 is often higher than the biochemical IC50 due to high intracellular ATP levels.[7] You may need to accept a narrow therapeutic window between efficacy and toxicity. |
| The chosen cell line is resistant to Nuak1 inhibition. | Confirm Nuak1 expression in your cell line. Consider using a different cell line known to be sensitive to Nuak1 inhibition. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected Nuak1 Inhibitors
| Inhibitor | Target(s) | NUAK1 IC50 (nM) (Biochemical) | NUAK2 IC50 (nM) (Biochemical) | Notes |
| HTH-01-015 | NUAK1 | 100[6][7] | >10,000[6] | Highly selective for NUAK1 over NUAK2. |
| WZ4003 | NUAK1/NUAK2 | 20[7][12] | 100[7][12] | Potent dual inhibitor of NUAK1 and NUAK2. |
| KI-301670 | NUAK1 | - | - | A reasonably selective NUAK1 inhibitor.[3] |
Table 2: Cellular Activity and Cytotoxicity of Nuak1 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay Duration | IC50 / Effect Concentration | Observed Effect |
| HTH-01-015 | WPMY-1 | Prostate Stromal | 24h | 10 µM | 51% decrease in proliferation[5] |
| WPMY-1 | Prostate Stromal | 24h | 10 µM | 16.1-fold increase in cell death[5] | |
| U2OS | Osteosarcoma | 5 days | 10 µM | Significant inhibition of proliferation[6] | |
| MEFs | Mouse Embryonic Fibroblast | 5 days | 10 µM | Significant inhibition of proliferation[6] | |
| WZ4003 | WPMY-1 | Prostate Stromal | 24h | 2.5 µM | 24% decrease in proliferation[5] |
| WPMY-1 | Prostate Stromal | 24h | 10 µM | 71% decrease in proliferation[5] | |
| WPMY-1 | Prostate Stromal | 24h | 10 µM | 7.8-fold increase in cell death[5] | |
| U2OS | Osteosarcoma | 5 days | 10 µM | Significant inhibition of proliferation[12] | |
| MEFs | Mouse Embryonic Fibroblast | 5 days | 10 µM | Significant inhibition of proliferation[12] | |
| Ba/F3 | Pro-B | - | 1.29 µM | -[12] |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window for Long-Term Nuak1 Inhibition
Objective: To identify a concentration of a Nuak1 inhibitor that effectively inhibits the target with minimal cytotoxicity over an extended period.
Methodology:
-
Cell Seeding: Plate cells in multiple 96-well plates at a density that allows for logarithmic growth throughout the planned experiment duration (e.g., 72-120 hours).
-
Inhibitor Preparation: Prepare a serial dilution of the Nuak1 inhibitor (e.g., HTH-01-015 or WZ4003) in complete culture medium. A suggested range is 0.1 µM to 20 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Treatment: Replace the culture medium with the medium containing the inhibitor or vehicle.
-
Time-Course Analysis: At designated time points (e.g., 24, 48, 72, 96, and 120 hours), assess cell viability in one set of plates and target inhibition in a parallel set.
-
Data Analysis:
-
Plot cell viability (%) against inhibitor concentration at each time point to determine the IC50 for cytotoxicity at different durations.
-
Quantify the p-MYPT1/total MYPT1 ratio to determine the IC50 for target engagement.
-
Compare these values to identify a "therapeutic window" where target engagement is significant, but cytotoxicity is minimal for the desired experimental duration.
-
Protocol 2: Intermittent Dosing to Mitigate Long-Term Cytotoxicity
Objective: To maintain Nuak1 inhibition over a long period while allowing for cellular recovery to reduce toxicity.
Methodology:
-
Determine Optimal Dose and Duration: From Protocol 1, select a concentration and initial treatment duration that effectively inhibits Nuak1 with acceptable acute cytotoxicity (e.g., 80-90% viability).
-
Initial Treatment: Treat cells with the selected concentration of the Nuak1 inhibitor for the determined duration (e.g., 24 hours).
-
Inhibitor Washout: After the initial treatment, gently wash the cells twice with pre-warmed, sterile PBS, and then replace the medium with fresh, inhibitor-free complete culture medium.
-
Recovery Period: Culture the cells in the inhibitor-free medium for a defined recovery period (e.g., 24-48 hours). This period should be optimized by monitoring the re-phosphorylation of MYPT1 to understand the kinetics of pathway reactivation.
-
Re-treatment: After the recovery period, re-treat the cells with the Nuak1 inhibitor as in step 2.
-
Monitoring: Throughout the experiment, monitor cell morphology and, at key time points, assess cell viability and target inhibition as described in Protocol 1.
-
Comparison: Compare the viability and long-term phenotypic effects of the intermittent dosing schedule to a continuous treatment schedule.
Mandatory Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alternative scheduling of pulsatile, high dose sunitinib efficiently suppresses tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Dose Intermittent Treatment with the Multikinase Inhibitor Sunitinib Leads to High Intra-Tumor Drug Exposure in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Changes in Downstream Signaling
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected changes in downstream signaling experiments. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate the complexities of signaling pathway analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of downstream signaling pathways.
Issue 1: Unexpected Band Size or Multiple Bands in Western Blot
Q: My Western blot shows a band at a different molecular weight than expected for my target protein, or I see multiple bands. What could be the cause?
A: Unexpected band sizes or multiple bands on a Western blot are common issues that can arise from several factors. Proper diagnosis is key to resolving the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Protein Degradation | Run a fresh sample and ensure protease inhibitors are included in your lysis buffer. Keep samples on ice throughout the preparation process. |
| Post-Translational Modifications (PTMs) | PTMs like phosphorylation, glycosylation, or ubiquitination can alter the molecular weight of a protein. Consult literature for known PTMs of your target protein. Treat samples with enzymes that remove specific PTMs (e.g., phosphatases, glycosidases) to see if the band shifts. |
| Splice Variants or Isoforms | The antibody may be recognizing different isoforms of the protein. Check the antibody datasheet to see if it is known to detect multiple isoforms. |
| Antibody Non-Specificity | The primary antibody may be cross-reacting with other proteins. Perform an antibody titration to determine the optimal antibody concentration that minimizes non-specific binding.[1] Use a blocking buffer that is different from what you are currently using (e.g., switch from non-fat dry milk to BSA or vice versa). |
| Protein Aggregation | Aggregates can form during sample preparation, leading to high molecular weight bands. Ensure complete denaturation of your samples by boiling in loading buffer containing a reducing agent.[2] |
Issue 2: High Background in ELISA Assays
Q: I am observing high background signal across my entire ELISA plate, which is masking my specific signal. What are the likely causes and how can I fix this?
A: High background in an ELISA can significantly reduce the sensitivity and reliability of the assay.[3] It is often caused by non-specific binding of antibodies or other reagents.[4][5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash. Calibrate pipettes to ensure accurate and consistent washing.[4] |
| Insufficient Blocking | Optimize the blocking buffer by increasing its concentration or trying a different blocking agent.[6] Ensure the blocking step is performed for the recommended time and temperature. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[5] Perform an antibody titration to determine the optimal concentration. |
| Reagent or Sample Contamination | Prepare fresh buffers and reagents to rule out contamination.[6] Use sterile equipment and handle samples properly to avoid cross-contamination.[6] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the recommended incubation times and temperatures in the protocol. Running assays near heat sources or in direct sunlight should be avoided.[7] |
Issue 3: Low or No Signal in a Reporter Gene Assay
Q: My reporter gene assay is showing very low or no signal, even in my positive control. What could be wrong?
A: A lack of signal in a reporter gene assay often points to issues with transfection, cell health, or the assay reagents themselves.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection protocol by testing different ratios of transfection reagent to DNA and varying the total amount of DNA used.[8] Use a positive control plasmid (e.g., expressing GFP) to visually assess transfection efficiency.[9] |
| Poor Cell Health | Ensure cells are healthy and within a low passage number. Perform a cell viability assay to confirm cell health. |
| Reagent Issues | Check that all reagents, especially the luciferase substrate, are not expired and have been stored correctly.[10] Prepare fresh reagents. |
| Weak Promoter | If your reporter is driven by a weak promoter, the signal may be too low to detect. Consider using a stronger promoter if possible.[10] |
| Incorrect Instrument Settings | Ensure the luminometer is set to the correct parameters for your specific luciferase. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and how can they lead to unexpected downstream signaling?
A1: Off-target effects occur when a kinase inhibitor binds to and inhibits kinases other than the intended target.[11][12] This is common because many kinases share structural similarities in their ATP-binding pockets.[12] These unintended interactions can lead to the modulation of other signaling pathways, resulting in unexpected cellular responses that can be misinterpreted as being a direct result of inhibiting the primary target.[13] For example, an inhibitor might inadvertently block a kinase in a parallel pathway that has an opposing effect on the downstream signal you are measuring.
Q2: How can feedback loops in signaling pathways cause unexpected experimental results?
A2: Feedback loops are regulatory mechanisms where a downstream component of a pathway influences an upstream component.[14][15] Negative feedback loops can dampen the effect of an inhibitor, leading to a weaker-than-expected response.[14][15] For instance, inhibiting a kinase might relieve a negative feedback loop, leading to the hyperactivation of an upstream kinase and partially restoring the downstream signal.[16] Conversely, disrupting a positive feedback loop can lead to a more pronounced inhibition than anticipated. These complex interactions can make the interpretation of inhibitor effects non-linear and sometimes counterintuitive.[14]
Q3: My results are highly variable between replicates. What are the common causes of this?
A3: High variability can stem from several sources, including pipetting errors, inconsistent cell numbers, or reagent instability.[10] To minimize variability, it is crucial to prepare a master mix of your reagents to be distributed across replicates.[10] Using calibrated multichannel pipettes can also improve consistency.[10] For cell-based assays, ensure that cells are evenly seeded and are at a consistent confluency at the start of the experiment.
Experimental Protocols
Protocol 1: Western Blotting with Antibody Titration
This protocol provides a step-by-step guide for performing a Western blot and optimizing the primary antibody concentration.
1. Sample Preparation and Gel Electrophoresis:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and 2X Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[17]
-
Run the gel until the dye front reaches the bottom.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11][18]
-
After transfer, briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[11]
3. Blocking and Antibody Incubation (Titration):
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
To optimize the primary antibody concentration, prepare a series of dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in the blocking buffer.
-
Cut the membrane into strips (if necessary) and incubate each strip with a different antibody dilution overnight at 4°C with gentle shaking.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate the membrane with an HRP-conjugated secondary antibody (at its pre-optimized dilution) for 1 hour at room temperature.[17]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
4. Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[12]
-
Image the blot using a chemiluminescence detection system.
-
The optimal primary antibody dilution is the one that gives a strong specific signal with the lowest background.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for a sandwich ELISA.
1. Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.[16]
2. Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.[19]
3. Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of your standard.
-
Add 100 µL of your samples and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.[16]
4. Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.[16]
5. Enzyme-Conjugated Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[16]
6. Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature until sufficient color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.[16]
Protocol 3: Dual-Luciferase® Reporter Assay
This protocol is for a dual-luciferase assay to normalize for transfection efficiency.[20]
1. Cell Seeding and Transfection:
-
Seed cells in a 96-well plate to be 70-90% confluent at the time of transfection.
-
Co-transfect cells with your experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (a common starting ratio is 10:1 to 50:1 of firefly to Renilla plasmid).[3][8]
-
Optimize transfection conditions for your specific cell line.[8]
2. Cell Lysis:
-
After 24-48 hours of incubation, remove the culture medium.
-
Wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate on an orbital shaker for 15 minutes at room temperature.[3]
3. Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the wells of a white-walled 96-well plate.[3]
-
Transfer 20 µL of the cell lysate to the wells containing LAR II.
-
Measure the firefly luciferase activity in a luminometer.[3]
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly signal and activate the Renilla signal.[3]
-
Measure the Renilla luciferase activity.
4. Data Analysis:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well. This normalized value corrects for variability in transfection efficiency and cell number.
Protocol 4: In Vitro Kinase Assay
This protocol describes a basic radioactive in vitro kinase assay.
1. Reaction Setup:
-
Prepare a master mix of kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine your purified kinase, substrate protein, and any inhibitors you are testing.
-
Add the kinase buffer to the reaction tubes.
2. Kinase Reaction:
-
Initiate the reaction by adding ATP. For a radioactive assay, this will be a mixture of cold ATP and [γ-32P]ATP.[21][22]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[21]
3. Stopping the Reaction and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize the total protein.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
-
Quantify the signal using a phosphorimager or densitometry.
Protocol 5: Co-Immunoprecipitation (Co-IP)
This protocol is for identifying protein-protein interactions.[5][6][7][10]
1. Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing a mild detergent like NP-40) with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.[10]
-
Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.[10]
3. Immunoprecipitation:
-
Add the primary antibody specific to your "bait" protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting, using an antibody against the suspected "prey" protein.
Visualizations
References
- 1. Importance of Titration of Primary Antibody for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 2. Sandwich ELISA protocol | Abcam [abcam.com]
- 3. Luciferase reporter assay [bio-protocol.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. qiagen.com [qiagen.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. ELISA Protocol [protocols.io]
- 16. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. goldbio.com [goldbio.com]
- 21. In vitro protein kinase assay [bio-protocol.org]
- 22. In Vitro Kinase Assays | Revvity [revvity.com]
dealing with high background in NUAK1 western blots
Welcome to the technical support center for NUAK1 Western blotting. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve high-quality, specific results in your experiments.
Troubleshooting Guide: High Background in NUAK1 Western Blots
High background can obscure your NUAK1 signal and make data interpretation difficult. Below are common causes and solutions presented in a question-and-answer format to help you troubleshoot your experiment.
Question: Why is the entire membrane dark or showing a uniform high background?
This issue often points to problems with blocking, antibody concentrations, or washing steps. Here are several potential causes and solutions:
-
Insufficient Blocking: The blocking buffer is crucial for preventing non-specific antibody binding to the membrane.[1][2]
-
Solution: Increase the blocking time (e.g., to 1.5 or 2 hours at room temperature) or perform the blocking step overnight at 4°C.[3][4] You can also try increasing the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[5] For phosphorylated NUAK1 detection, it is recommended to use Bovine Serum Albumin (BSA) instead of non-fat milk, as milk contains phosphoproteins like casein that can cause cross-reactivity.[1][6]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to increased non-specific binding.[1][7]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, leading to a higher background.[1][6]
-
Solution: Increase the number and duration of your wash steps. For example, try four or five washes of 10-15 minutes each with a buffer containing a detergent like Tween-20.[1]
-
-
Membrane Drying Out: Allowing the membrane to dry out at any stage can cause high background.[5][6][7]
Question: Why am I seeing multiple non-specific bands in addition to my NUAK1 band?
The appearance of distinct, non-specific bands can be caused by several factors related to your sample, antibodies, or the electrophoresis process itself.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in your sample.
-
Sample Degradation: If your protein samples have degraded, you may see a smear or multiple bands below the expected molecular weight of NUAK1.[1][5]
-
Too Much Protein Loaded: Overloading the gel with protein can lead to non-specific antibody binding.[6]
-
Solution: Reduce the amount of protein loaded per lane. You may need to perform a protein concentration assay to ensure you are loading a consistent and appropriate amount.[6]
-
-
Interference from Isoforms or Post-Translational Modifications: The NUAK1 protein may have different isoforms or post-translational modifications that can result in bands of slightly different sizes.[5]
-
Solution: Consult resources like UniProt to check for known isoforms of NUAK1. If necessary, use an isoform-specific antibody.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of NUAK1?
A1: The calculated molecular weight of NUAK1 is approximately 74 kDa.[9] However, the observed band size in a Western blot can vary slightly depending on post-translational modifications and the specific antibody used. Some datasheets report an observed band size of around 72-74 kDa.[9][10][11]
Q2: What are the recommended antibody dilutions for a NUAK1 Western blot?
A2: Antibody dilutions should always be optimized for your specific experimental conditions. However, as a starting point, you can refer to the manufacturer's datasheet. For example, some commercially available NUAK1 antibodies recommend a starting dilution of 1:500 to 1:2000 for the primary antibody.[9][11]
Q3: Which blocking buffer is best for NUAK1 Western blotting?
A3: A common and effective blocking buffer is 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween-20 (TBST).[9] If you are detecting phosphorylated NUAK1, it is advisable to use BSA as your blocking agent to avoid cross-reactivity with phosphoproteins present in milk.[1][6]
Q4: What positive controls can I use for a NUAK1 Western blot?
A4: Several human cell lines and tissues express NUAK1 and can be used as positive controls. Examples include U251, A549, and HeLa whole cell lysates, as well as rat and mouse brain and heart tissues.[9]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:500 - 1:2000 (start) | [9][11] |
| Secondary Antibody Dilution | 1:1000 - 1:10000 (start) | [9][10] |
| Blocking Agent Concentration | 5% - 7% non-fat milk or BSA | [5][9] |
| Blocking Time | 1.5 - 2 hours at RT or overnight at 4°C | [3][4][9] |
| Protein Load per Lane | 20 - 30 µg (start) | [9] |
| Wash Step Duration | 3 x 5-10 minutes or 4-5 x 10-15 minutes | [1][3] |
Experimental Protocol: NUAK1 Western Blot
This protocol provides a general guideline for performing a Western blot to detect NUAK1. Optimization of specific steps may be required for your particular samples and antibodies.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[5]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Perform the transfer at 150 mA for 50-90 minutes or according to the transfer system manufacturer's instructions.[9]
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1.5 hours at room temperature with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: Simplified NUAK1 signaling pathway.
Caption: Troubleshooting workflow for high background.
References
- 1. clyte.tech [clyte.tech]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. biossusa.com [biossusa.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Anti-NuaK1 Antibody (pThr211) (SPC-1036) - Rabbit Polyclonal | StressMarq Biosciences Inc. [stressmarq.com]
- 11. elkbiotech.com [elkbiotech.com]
optimizing fixation and permeabilization for NUAK1 immunofluorescence
This guide provides troubleshooting and optimization protocols for immunofluorescence (IF) staining of NUAK1, a serine/threonine kinase involved in various cellular processes, including cell adhesion, metabolism, and stress response. Given its localization in both the nucleus and cytoplasm, proper fixation and permeabilization are critical for accurate visualization.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of NUAK1? A1: NUAK1 is found in both the nucleus and the cytoplasm. Some studies have shown specific localization to the nucleoli fibrillar center and microtubules.[1][2] The dual localization makes the choice of permeabilization agent particularly important to ensure antibody access to all cellular compartments.
Q2: Which fixative is recommended for NUAK1 immunofluorescence? A2: Paraformaldehyde (PFA) or formalin are the most commonly used fixatives for NUAK1 IF, typically at concentrations between 2% and 4%.[3][4] One protocol successfully used 3.7% formalin for 5 minutes.[4] It is often recommended to use methanol-free PFA to avoid potential increases in background fluorescence.[3] Glyoxal has also been proposed as an alternative to PFA that may result in brighter staining for some targets.[5]
Q3: What is the best permeabilization method for accessing nuclear NUAK1? A3: For nuclear proteins like NUAK1, a detergent-based permeabilization following PFA fixation is standard. Triton X-100 at concentrations of 0.1% to 0.2% is effective at permeabilizing both the plasma and nuclear membranes.[4][6] Alternatively, organic solvents like ice-cold methanol (B129727) or ethanol (B145695) can be used, which serve to fix and permeabilize the cells simultaneously.[3][7]
Q4: Are there commercially available antibodies validated for NUAK1 IF? A4: Yes, several companies offer NUAK1 antibodies that have been validated for use in immunofluorescence.[1][2][8][9] It is always recommended to check the supplier's datasheet for validated applications and recommended dilutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate Fixation: Fixative is too old or used at too low a concentration. | Prepare fresh 2-4% PFA solution for each experiment. Ensure cells are quickly and thoroughly washed in fixative.[10] For phospho-specific antibodies, 4% formaldehyde (B43269) is recommended to inhibit phosphatases.[10] |
| Epitope Masking: Over-fixation with aldehydes can cross-link proteins and hide the antibody binding site. | Reduce the fixation time (e.g., 5-10 minutes) or the concentration of the fixative.[4] Consider performing an antigen retrieval step if over-fixation is suspected. | |
| Insufficient Permeabilization: The antibody cannot access the NUAK1 protein, especially in the nucleus. | If using PFA fixation, ensure permeabilization with a detergent like 0.1-0.2% Triton X-100.[4] If the signal is primarily cytoplasmic, the nuclear membrane may not be fully permeabilized. | |
| Incorrect Antibody Dilution: The primary antibody concentration is too low. | Consult the product datasheet for the recommended dilution range and optimize with a titration experiment.[10] Overnight incubation at 4°C often yields better results than shorter, room-temperature incubations.[10] | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody is binding to cellular components other than the target. | Increase the duration and/or concentration of the blocking step. Use normal serum from the same species as the secondary antibody for blocking.[6] Ensure adequate washing steps after antibody incubations.[10] |
| Autofluorescence: Aldehyde fixatives can cause cellular autofluorescence. | Use fresh, high-quality formaldehyde. Avoid glutaraldehyde.[6] An optional wash with 0.1% sodium borohydride (B1222165) in PBS after fixation can help quench aldehyde-induced fluorescence. | |
| Secondary Antibody Issues: The secondary antibody is cross-reacting or was used at too high a concentration. | Run a control where the primary antibody is omitted to check for non-specific secondary antibody binding.[10] Titrate the secondary antibody to the lowest concentration that gives a strong signal. | |
| Incorrect Localization | Incomplete Nuclear Permeabilization: Signal appears only in the cytoplasm because the antibody cannot enter the nucleus. | Switch from a mild detergent (e.g., saponin) to a more robust one like Triton X-100.[6] Alternatively, use an alcohol-based fixation/permeabilization method (e.g., ice-cold methanol), which is very effective at permeabilizing all membranes.[3] |
Quantitative Data Summary
Table 1: Comparison of Common Fixation Methods
| Fixative | Typical Concentration | Typical Time | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | 2% - 4% | 5 - 20 min | Good preservation of cellular structure.[3] | Can mask epitopes; may cause autofluorescence.[6] |
| Methanol (Ice-cold) | 90% - 100% | 10 min | Fixes and permeabilizes simultaneously.[7] | Can alter cell morphology and denature some epitopes. |
| Ethanol (Ice-cold) | 70% | 30 min | Fixes and permeabilizes; can provide good peak resolution for flow cytometry.[3] | Can shrink cells and affect morphology. |
| Glyoxal | 3% (in acidic buffer) | 10 - 20 min | Low toxicity; may produce brighter staining than PFA for some targets.[5] | Less commonly used; may require more optimization. |
Table 2: Comparison of Common Permeabilization Reagents (for PFA fixation)
| Reagent | Typical Concentration | Typical Time | Target Accessibility | Advantages | Disadvantages |
| Triton X-100 | 0.1% - 0.2% | 5 - 10 min | Cytoplasmic & Nuclear | Strong, effective permeabilization for most targets.[4][6] | Can disrupt membrane integrity and extract lipids.[6] |
| Saponin | 0.1% - 0.5% | 5 - 10 min | Primarily Plasma Membrane | Mild permeabilization; preserves internal membranes.[6] | May be insufficient for accessing nuclear antigens.[3] |
| Digitonin | 10-100 µg/mL | 5 min | Selective for Plasma Membrane | Useful for studying nuclear import/export by keeping the nuclear envelope intact.[11][12] | Not suitable for staining intranuclear proteins. |
Detailed Experimental Protocols
Protocol 1: PFA Fixation and Triton X-100 Permeabilization
This is a robust, general-purpose protocol suitable for visualizing both nuclear and cytoplasmic NUAK1.
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish until they reach 50-80% confluency.[6]
-
Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells by incubating in 3.7% formalin or 4% PFA in PBS for 5-10 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[4]
-
Blocking: Wash three times with PBS. Block non-specific binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Dilute the NUAK1 primary antibody in blocking buffer according to the manufacturer's recommendation (e.g., 1:100).[4] Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (matched to the host species of the primary antibody) in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.
-
Final Wash & Mounting: Perform a final wash in PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[10] Seal the edges with nail polish and store at 4°C in the dark until imaging.
Protocol 2: Methanol Fixation and Permeabilization
This protocol is faster as it combines the fixation and permeabilization steps. It can be useful if PFA fixation is masking the epitope.
-
Cell Preparation: Grow cells on coverslips as described in Protocol 1.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation/Permeabilization: Aspirate PBS and add ice-cold 90% methanol.[7] Incubate for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each. The cells are now fixed and permeabilized.
-
Blocking: Proceed with the blocking step (Step 6) and subsequent antibody incubation steps as described in Protocol 1.
Visualized Workflows and Pathways
References
- 1. anti-NUAK1 Antibody [ABIN570930] - Human, ELISA, IF, FACS [antibodies-online.com]
- 2. NUAK1 - Antibodies - The Human Protein Atlas [v16.proteinatlas.org]
- 3. An optimized permeabilization step for flow cytometry analysis of nuclear proteins in myeloid differentiation of blood cells into neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 7. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Anti-NUAK1 Antibody (A46173) | Antibodies.com [antibodies.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2022118894A1 - Novel fractionation method for nuclear soluble proteins - Google Patents [patents.google.com]
Technical Support Center: NUAK1 Inhibitor Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of novel NUAK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is developing a NUAK1-specific inhibitor so challenging?
The primary challenge lies in the high degree of homology between NUAK1 and other kinases, particularly NUAK2 and other members of the AMP-activated protein kinase-related kinase (ARK) family. NUAK1 and NUAK2 share 58% homology in their overall amino acid sequence and 82% homology within their kinase domains.[1][2] This similarity makes it difficult to design small molecules that bind selectively to the ATP-binding pocket of NUAK1 without also inhibiting NUAK2 and other related kinases like MARK3.[3]
Q2: My inhibitor has a potent biochemical IC50, but weak activity in cellular assays. What are the potential reasons?
Several factors can contribute to this discrepancy:
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations (e.g., 0.1 mM) that are significantly lower than physiological intracellular levels (1-10 mM).[4] ATP-competitive inhibitors will require much higher concentrations to be effective in a cellular environment.[4]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells, reducing its effective concentration.[3]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
Q3: What is the most reliable cellular biomarker to confirm target engagement of my NUAK1 inhibitor?
Phosphorylation of the myosin phosphatase targeting subunit 1 (MYPT1) at serine 445 (Ser445) is the best-characterized and most widely used cellular biomarker for NUAK1 activity.[5][6][7] NUAK1 directly phosphorylates MYPT1 at this site, and inhibition of NUAK1 leads to a measurable decrease in p-MYPT1 (Ser445) levels, which can be readily detected by Western blot.[4] This readout is considered highly specific for NUAK activity.[5]
Q4: What are the known off-targets for common NUAK1 tool compounds?
Many NUAK1 inhibitors have known off-target activities, which is critical to consider when interpreting experimental results.
-
WZ4003: A dual inhibitor that potently inhibits both NUAK1 (IC50 ~20 nM) and NUAK2 (IC50 ~100 nM).[7]
-
HTH-01-015: Considered more selective for NUAK1 (IC50 ~100 nM) over NUAK2.[6][7]
-
ON123300 (Narazaciclib): A dual CDK4/6 and NUAK1 inhibitor.[3]
-
XMD-17-51: A potent NUAK1 inhibitor (IC50 ~1.5 nM) but has significant off-target activity against other kinases, including DCLK1 and members of the AMPK family like MARK1 and MARK3.[8]
Q5: Are there any non-ATP competitive (allosteric) inhibitors for NUAK1?
Currently, the most well-characterized NUAK1 inhibitors, such as WZ4003 and HTH-01-015, are ATP-competitive.[4] The development of allosteric inhibitors could be a promising strategy to overcome the selectivity challenges posed by the conserved ATP-binding pocket, but this area remains largely unexplored.
Troubleshooting Guides
Problem 1: High variability in my in vitro kinase assay results.
-
Possible Cause: Inconsistent enzyme activity or substrate presentation.
-
Troubleshooting Steps:
-
Enzyme Purity: Ensure the recombinant NUAK1 protein is pure and has consistent lot-to-lot activity.
-
ATP Concentration: Verify the final ATP concentration in the assay. Small variations can significantly impact IC50 values for ATP-competitive inhibitors.
-
Linear Range: Confirm that the assay is being performed within the linear range with respect to both time and enzyme concentration. Run a time-course experiment to determine the optimal incubation period.[8]
-
Buffer Components: Check the consistency of the kinase buffer, including MgCl2 and EGTA concentrations, as these can affect kinase activity.[9]
-
Problem 2: Difficulty detecting a clean p-MYPT1 (Ser445) signal via Western blot.
-
Possible Cause: Low basal NUAK1 activity or suboptimal antibody performance.
-
Troubleshooting Steps:
-
Induce NUAK1 Activity: NUAK1 activity and subsequent MYPT1 phosphorylation can be induced by stimuli that cause cell detachment. Treating cells with EDTA prior to lysis can enhance the p-MYPT1 signal.[4][10]
-
Antibody Validation: Validate your primary antibody for specificity. If possible, use siRNA-mediated knockdown of NUAK1 to confirm that the signal disappears.
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of your target.
-
Positive Control: Use cell lysates from a cell line known to have high NUAK1 expression or from cells overexpressing NUAK1 as a positive control.
-
Problem 3: My NUAK1 inhibitor induces unexpected cellular phenotypes that don't align with NUAK1 knockdown.
-
Possible Cause: Off-target effects of the inhibitor.
-
Troubleshooting Steps:
-
Selectivity Profiling: Profile your inhibitor against a broad panel of kinases, especially those closely related to NUAK1 (e.g., NUAK2, MARKs, other ARKs).[7][8]
-
Use a Second Tool Compound: Validate key findings using a structurally distinct NUAK1 inhibitor with a different off-target profile. For example, compare the effects of HTH-01-015 (NUAK1 selective) with WZ4003 (NUAK1/2 dual inhibitor).[7][11]
-
Chemical-Genetic Rescue: Use a drug-resistant mutant of NUAK1. For example, the A195T mutation in NUAK1 confers resistance to WZ4003 and HTH-01-015.[7] If the cellular phenotype is reversed in cells expressing the resistant mutant in the presence of the inhibitor, it strongly suggests the effect is on-target.[7]
-
Key Inhibitor Data
The following table summarizes publicly available data on common NUAK1 chemical probes.
| Inhibitor | Target(s) | Type | NUAK1 IC50 | Cellular Potency | Key Notes |
| WZ4003 | NUAK1/NUAK2 | ATP-Competitive | ~20 nM | 3-10 µM | Dual inhibitor, useful for studying combined NUAK1/2 function.[4][7] |
| HTH-01-015 | NUAK1 | ATP-Competitive | ~100 nM | 3-10 µM | More selective for NUAK1 over NUAK2.[4][6][7] |
| XMD-17-51 | NUAK1 | ATP-Competitive | ~1.5 nM | Not Reported | Highly potent but has significant off-targets (DCLK1, MARKs).[8] |
| MRT68921 | NUAK1/ULK1 | ATP-Competitive | Not Reported | 1.76 - 8.91 µM | Dual inhibitor of NUAK1 and the autophagy kinase ULK1.[12] |
| ON123300 | NUAK1/CDK4/6 | ATP-Competitive | Not Reported | Not Reported | Brain-penetrant but unselective.[3] |
| UCB9386 | NUAK1 | ATP-Competitive | Not Reported | Nanomolar | A recently developed potent, selective, and brain-penetrant inhibitor.[13] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human NUAK1 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate (e.g., CHKtide peptide)[14]
-
ATP solution
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute further into the kinase buffer.
-
To the wells of a white assay plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of a 2.5X solution of NUAK1 enzyme and substrate peptide in kinase buffer.
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution (final concentration typically 10-100 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate % inhibition relative to DMSO controls and plot the results against inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol measures the binding of an inhibitor to NUAK1 within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-NUAK1 fusion vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test inhibitor
-
White, tissue culture-treated 96-well or 384-well plates
Methodology:
-
Seed HEK293 cells in assay plates and transfect them with the NanoLuc®-NUAK1 vector according to the manufacturer's protocol. Incubate for 24 hours.
-
Prepare serial dilutions of the test inhibitor in Opti-MEM.
-
Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM.
-
Remove the culture medium from the cells.
-
Add the test inhibitor dilutions to the wells, followed immediately by the tracer solution. Include "no tracer" and "no inhibitor" controls.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add Nano-Glo® Substrate/Lysis Buffer mixture to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission simultaneously.
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Convert this to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against inhibitor concentration to generate a competition binding curve and determine the IC50.[15]
Visualized Workflows and Pathways
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sourav Banerjee Publishes paper describing first selective NUAK inhibitors | MRC PPU [ppu.mrc.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 12. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
troubleshooting NUAK1 immunoprecipitation experiments
Welcome to the NUAK1 Immunoprecipitation (IP) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for successful NUAK1 immunoprecipitation experiments.
Frequently Asked Questions (FAQs)
Q1: Which type of antibody is best for NUAK1 immunoprecipitation?
A1: Both monoclonal and polyclonal antibodies can be used for NUAK1 IP. Polyclonal antibodies, which recognize multiple epitopes, can sometimes offer higher pull-down efficiency. However, monoclonal antibodies provide high specificity to a single epitope. It is crucial to use an antibody validated for immunoprecipitation, as not all antibodies that work in Western Blotting will be effective for IP. For example, the NUAK1/ARK5 Antibody (H-12) from Santa Cruz Biotechnology is a mouse monoclonal antibody recommended for IP.[1]
Q2: My NUAK1 protein expression is low in my cell lysate. How can I improve the yield?
A2: Low expression of NUAK1 can be a challenge. To improve your chances of a successful IP, you can try the following:
-
Increase starting material: Use a larger number of cells or a greater amount of tissue for your lysate preparation.
-
Optimize cell lysis: Ensure your lysis buffer is effectively extracting nuclear proteins, as NUAK1 is found in both the cytoplasm and the nucleus.[2][3] Sonication may be necessary to ensure complete nuclear lysis.
-
Enrich for NUAK1: If possible, use a cell line known to express higher levels of NUAK1 or consider transient overexpression of tagged NUAK1.
Q3: I am not detecting any interacting partners in my co-immunoprecipitation (co-IP) experiment. What could be the issue?
A3: The absence of interacting partners in a co-IP can be due to several factors:
-
Lysis buffer composition: Harsh lysis buffers, such as RIPA buffer, can disrupt protein-protein interactions.[4] A milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100 is often preferred for co-IP experiments.
-
Transient interactions: The interaction between NUAK1 and its partners may be weak or transient. Consider performing the IP under conditions that stabilize these interactions, such as cross-linking with formaldehyde (B43269) before lysis.
-
Cellular context: The interaction may be dependent on specific cellular conditions, such as a particular phase of the cell cycle or post-translational modifications.[5][6] NUAK1's interaction with some proteins is regulated by phosphorylation.[5][6]
Q4: I see heavy and light chain bands from my IP antibody obscuring my protein of interest on the Western Blot. How can I avoid this?
A4: This is a common issue in immunoprecipitation. Here are a few strategies to mitigate this problem:
-
Use IP-specific secondary antibodies: There are commercially available secondary antibodies that preferentially bind to the native (non-denatured) primary antibody used for the IP.
-
Cross-link the antibody to the beads: Covalently cross-linking your primary antibody to the Protein A/G beads before incubation with the lysate will prevent it from eluting with your protein of interest.
-
Use antibodies from different species: If your primary antibody for IP is from a rabbit, use a primary antibody from a different species (e.g., mouse) for the Western Blot detection.
Troubleshooting Guide
This guide addresses common problems encountered during NUAK1 immunoprecipitation experiments.
| Problem | Possible Cause | Recommended Solution |
| No or Low NUAK1 Signal | Inefficient Cell Lysis: NUAK1 is present in both the cytoplasm and the nucleus. Incomplete lysis, especially of the nucleus, will result in low protein yield.[2][3] | Use a lysis buffer containing detergents appropriate for nuclear extraction and consider sonication to shear genomic DNA and improve protein solubilization.[4] |
| Poor Antibody Binding: The antibody may not be suitable for IP, or the epitope may be masked. | Use an antibody specifically validated for IP. You can also try a different antibody that recognizes a different epitope. | |
| NUAK1 Degradation: NUAK1 stability is regulated by the cell cycle and ubiquitination, and it can be degraded during the experiment.[5][7] | Always use fresh protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the procedure. | |
| High Background/Non-specific Binding | Insufficient Washing: Inadequate washing can leave non-specifically bound proteins. | Increase the number of wash steps and/or the stringency of the wash buffer. Adding a small amount of detergent (e.g., 0.1% Tween-20) to the wash buffer can help.[8] |
| Non-specific Binding to Beads: Proteins can bind non-specifically to the Protein A/G beads. | Pre-clear your lysate by incubating it with beads alone before adding the primary antibody.[4] This will remove proteins that have an affinity for the beads. | |
| Antibody Concentration Too High: Using an excessive amount of primary antibody can lead to increased non-specific binding. | Titrate your antibody to determine the optimal concentration for your experiment. | |
| Co-IP Not Successful | Disruption of Protein-Protein Interactions: The lysis buffer may be too harsh. | Use a milder lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) instead of strong ionic detergents (e.g., SDS).[4][9] |
| Weak or Transient Interactions: The interaction between NUAK1 and its binding partner may not be stable enough to survive the IP procedure. | Consider in vivo cross-linking with an agent like formaldehyde before cell lysis to stabilize protein complexes. | |
| Incorrect Cellular State: The protein-protein interaction may only occur under specific cellular conditions (e.g., specific cell cycle phase, upon growth factor stimulation).[5][10] | Synchronize your cells or treat them with appropriate stimuli to enrich for the interacting population. | |
| Difficulty Eluting NUAK1 | Inefficient Elution: The elution buffer may not be strong enough to disrupt the antibody-antigen interaction. | For Western blotting, boiling the beads in SDS-PAGE sample buffer is a highly efficient elution method. For functional assays where protein activity needs to be preserved, a gentler elution with a low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) followed by immediate neutralization is recommended.[11] |
Experimental Protocols
Standard NUAK1 Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for your specific cell type and experimental goals.
1. Cell Lysis
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with fresh protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended)
-
Add Protein A/G beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
3. Immunoprecipitation
-
Add the NUAK1 primary antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation.
4. Washing
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., IP lysis buffer or a buffer with adjusted salt concentration).[10]
-
After the final wash, carefully remove all supernatant.
5. Elution
-
For Western Blot Analysis: Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes. Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
For Functional Assays (Native Elution): Resuspend the beads in a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 5-10 minutes at room temperature. Centrifuge and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.5).
Buffer Compositions
| Buffer Type | Component | Concentration | Notes |
| Lysis Buffer (Mild) | Tris-HCl, pH 7.4 | 25 mM | A common buffering agent. |
| NaCl | 150 mM | For appropriate ionic strength. | |
| NP-40 | 1% | A non-ionic detergent to solubilize proteins while preserving interactions. | |
| EDTA | 1 mM | A chelating agent. | |
| Glycerol | 5% | A stabilizing agent. | |
| Protease/Phosphatase Inhibitors | 1X | Essential to prevent protein degradation and dephosphorylation. | |
| Wash Buffer | Tris-HCl, pH 7.4 | 25 mM | |
| NaCl | 150-500 mM | Higher salt concentration increases stringency to reduce non-specific binding. | |
| NP-40 | 0.1-0.5% | ||
| Elution Buffer (Denaturing) | Laemmli Sample Buffer | 1X or 2X | Contains SDS for efficient elution for Western Blotting. |
| Elution Buffer (Native) | Glycine-HCl, pH 2.5-3.0 | 0.1 M | For eluting the protein in its native state. Immediate neutralization is required. |
Visualizations
NUAK1 Signaling Pathway
Caption: Key upstream activators and downstream targets of NUAK1.
Experimental Workflow for NUAK1 Immunoprecipitation
Caption: A standard workflow for NUAK1 immunoprecipitation.
References
- 1. scbt.com [scbt.com]
- 2. biocompare.com [biocompare.com]
- 3. NUAK1 - Wikipedia [en.wikipedia.org]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ptglab.com [ptglab.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Nuak1-IN-1 degradation and storage best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Nuak1-IN-1, a potent NUAK1 inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) with a high potency, exhibiting an IC50 of 5.012 nM.[1] It also shows inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4).[1] Its chemical formula is C25H30N6O and it has a molecular weight of 430.55 g/mol .[1]
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term storage data from a Certificate of Analysis is not publicly available, general best practices for kinase inhibitors are recommended to ensure stability. The solid compound should be stored at -20°C or -80°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage, -20°C is acceptable.
Q3: What solvent should I use to dissolve this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing primary stock solutions of this compound and similar small molecule inhibitors due to its high solubilizing capacity for organic compounds. For cell-based assays, it is critical to keep the final concentration of DMSO low (typically below 0.5%) to avoid cellular toxicity.
Q4: How can I prepare working solutions from a DMSO stock?
A4: To prepare working solutions for your experiments, it is recommended to perform serial dilutions of the DMSO stock solution in your aqueous experimental buffer or cell culture medium. It is advisable to prepare these working solutions fresh for each experiment to minimize potential degradation in the aqueous environment.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not available, it is a general best practice to protect all small molecule inhibitors from prolonged light exposure. Store stock solutions in amber vials or tubes wrapped in foil to minimize the risk of photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Possible Cause 1: Compound Degradation. this compound, like many small molecules, can degrade over time, especially when in solution. Repeated freeze-thaw cycles of stock solutions or prolonged storage of working solutions in aqueous buffers can lead to a loss of potency.
-
Solution: Always aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. If degradation is suspected, a fresh stock solution should be prepared from the solid compound.
-
-
Possible Cause 2: Precipitation in Aqueous Buffer. The inhibitor may be precipitating out of your experimental buffer, especially when diluting a high-concentration DMSO stock into an aqueous medium.
-
Solution: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the aqueous buffer. When preparing working solutions, add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing. A brief sonication of the final working solution can also help to ensure complete dissolution.
-
-
Possible Cause 3: Adsorption to Plasticware. Small molecules can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment.
-
Solution: Use low-retention plasticware for storing and handling this compound solutions.
-
Issue 2: High background or off-target effects observed in experiments.
-
Possible Cause 1: High concentration of DMSO in the final assay. DMSO can have its own biological effects and may contribute to off-target signals.
-
Solution: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.1%, and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Possible Cause 2: this compound inhibiting other kinases. While potent against NUAK1, this compound also inhibits CDK4.[1] At higher concentrations, it may have off-target effects on other kinases.
-
Solution: Perform dose-response experiments to determine the optimal concentration of this compound that provides specific inhibition of NUAK1 with minimal off-target effects.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C25H30N6O | [1] |
| Molecular Weight | 430.55 g/mol | [1] |
| IC50 (NUAK1) | 5.012 nM | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-retention microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.3055 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL or 20 µL) in sterile, light-protected, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Assessing the Stability of this compound in Experimental Buffer
-
Objective: To determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your experimental buffer of choice
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
-
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration you intend to use.
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and peak area for the intact compound.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC system.
-
Analyze the chromatograms to monitor the peak area of the intact this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Signaling Pathways and Experimental Workflows
NUAK1 Signaling Pathways
NUAK1 is a key kinase involved in several cellular processes, including cell adhesion, proliferation, and the DNA damage response. It is regulated by upstream kinases and, in turn, phosphorylates various downstream substrates.
Caption: Simplified NUAK1 signaling pathway showing key upstream regulators and downstream effectors.
Experimental Workflow for Kinase Inhibitor Evaluation
The following workflow outlines the general steps for assessing the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating the cellular effects of this compound.
Logical Troubleshooting Flow for this compound Instability
This diagram provides a logical approach to troubleshooting issues related to the potential instability of this compound.
Caption: A decision tree for troubleshooting potential stability issues with this compound.
References
Technical Support Center: A Guide to Nuak1-IN-1 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nuak1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute robust experiments, with a particular focus on selecting the appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of NUAK1 (NUAK family, SNF1-like kinase 1), a serine/threonine kinase that is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] It functions by binding to the kinase domain of NUAK1, thereby preventing the phosphorylation of its downstream substrates. NUAK1 is involved in various cellular processes, including cell adhesion, migration, proliferation, and stress resistance.[1][2][3]
Q2: What are the known signaling pathways involving NUAK1?
NUAK1 is a key player in several signaling cascades. One of its most well-established upstream activators is the tumor suppressor kinase LKB1.[1][2] Once activated, NUAK1 can phosphorylate a range of downstream targets, influencing multiple pathways:
-
p53 Pathway: NUAK1 can directly phosphorylate the tumor suppressor p53, which can lead to cell cycle arrest.[4]
-
mTOR Pathway: NUAK1 has been shown to regulate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[5][6]
-
Myosin Phosphatase (MYPT1) Regulation: NUAK1 phosphorylates MYPT1, a regulatory subunit of myosin phosphatase, thereby controlling cell adhesion and detachment.[7][8]
-
Hippo Pathway: NUAK1 can phosphorylate LATS1, a key component of the Hippo pathway, which is involved in organ size control and tumor suppression.[9]
Below is a simplified diagram of the NUAK1 signaling pathway:
Q3: Why is selecting the right control for this compound experiments crucial?
Q4: What types of controls should I consider for my this compound experiments?
A multi-faceted approach to controls is recommended for robust and reliable results. This includes:
-
Vehicle Control: This is the solvent in which this compound is dissolved (e.g., DMSO). It accounts for any effects the solvent itself might have on the cells or the assay.
-
Negative Control Compound: Ideally, this is a molecule that is structurally very similar to this compound but is inactive against NUAK1. This helps to distinguish the specific effects of NUAK1 inhibition from non-specific effects of the chemical scaffold. While a specific, validated inactive analog of this compound is not readily documented, using a structurally related but inactive compound from a similar chemical class, if available, is a good practice.
-
Positive Control Compound: Another known NUAK1 inhibitor with a different chemical structure can be used as a positive control. This helps to confirm that the observed phenotype is indeed due to NUAK1 inhibition. Examples of other NUAK1 inhibitors include HTH-01-015 and WZ4003.[1][12]
-
Genetic Controls: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the NUAK1 gene provides the most specific control.[12] If the phenotype observed with this compound is recapitulated by genetic ablation of NUAK1, it strongly supports the on-target activity of the inhibitor.
The following diagram illustrates the logic for selecting appropriate controls:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect observed with this compound treatment. | Compound inactivity: The compound may have degraded. | Purchase a fresh batch of this compound and verify its activity using an in vitro kinase assay. |
| Incorrect concentration: The concentration used may be too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell line insensitivity: The chosen cell line may not depend on NUAK1 signaling for the observed phenotype. | Use a positive control (e.g., another NUAK1 inhibitor or NUAK1 siRNA) to confirm that inhibition of NUAK1 can produce the expected effect in your cell line. | |
| High background or off-target effects observed. | Non-specific binding: The inhibitor may be binding to other kinases or proteins. | Use a structurally similar but inactive negative control to assess off-target effects. Lower the concentration of this compound. |
| Solvent effects: The vehicle (e.g., DMSO) may be causing cellular stress. | Ensure the final concentration of the vehicle is low and consistent across all experimental groups, including an untreated control. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or media can affect results. | Standardize cell culture conditions and use cells within a consistent passage number range. |
| Compound stability: The inhibitor may be unstable in the experimental medium. | Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
1. In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of NUAK1.
-
Objective: To determine the IC50 value of this compound for NUAK1.
-
Materials:
-
Recombinant active NUAK1 enzyme
-
A suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
ATP (radiolabeled or for use with a detection system)
-
Kinase assay buffer
-
This compound and control compounds
-
Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
-
-
Methodology:
-
Prepare serial dilutions of this compound and control compounds.
-
In a multi-well plate, add the kinase assay buffer, recombinant NUAK1 enzyme, and the diluted compounds.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis of Downstream Targets
This method assesses the effect of this compound on the phosphorylation of known NUAK1 substrates within a cellular context.
-
Objective: To confirm the on-target activity of this compound in cells by measuring the phosphorylation status of a downstream target like MYPT1.
-
Materials:
-
Cell line of interest
-
This compound and control compounds
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-NUAK1, anti-loading control like beta-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Methodology:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound, a vehicle control, and other controls for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Below is a generalized workflow for testing this compound:
By following these guidelines and utilizing the appropriate controls, researchers can confidently and accurately interpret the results of their this compound experiments.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
Validation & Comparative
A Guide to Orthogonal Methods for Validating NUAK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods to validate the inhibition of NUAK1 (NUAK family kinase 1), a serine/threonine kinase implicated in various cellular processes and diseases, including cancer.[1][2] Robust validation of inhibitor activity is crucial for accurate interpretation of experimental results and successful drug development. This document outlines biochemical, cell-based, and genetic approaches, presenting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategies.
NUAK1 Signaling Pathway
NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is activated by the upstream kinase LKB1.[2] It plays a role in regulating cell adhesion, proliferation, apoptosis, and senescence.[3] A key downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1).[2][4] NUAK1 phosphorylates MYPT1, which in turn regulates the activity of other downstream effectors.[2]
Caption: Simplified NUAK1 signaling pathway.
Comparison of Orthogonal Validation Methods
A multi-pronged approach using a combination of biochemical, cell-based, and genetic methods is essential for definitively validating NUAK1 inhibition.
| Method | Principle | Key Readout | Advantages | Limitations |
| Biochemical Kinase Assay | Measures the direct enzymatic activity of purified NUAK1 in vitro. | ATP consumption or substrate phosphorylation (e.g., using a peptide substrate like "ALNRTSSDSALHRRR").[5] | Direct measure of enzyme inhibition; allows for determination of IC50 values. | Lacks cellular context; does not confirm target engagement in a living system. |
| NanoBRET™ Target Engagement Assay | A cell-based assay that measures the binding of an inhibitor to NUAK1 in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6][7] | BRET signal reduction.[6] | Quantifies target engagement in a physiological context; can determine cellular IC50.[6] | Requires specialized reagents and instrumentation; relies on the availability of a suitable tracer. |
| Western Blot for p-MYPT1 | Measures the phosphorylation of a direct downstream substrate of NUAK1 (MYPT1) in cell lysates.[1][8] | Decreased p-MYPT1 levels.[9] | Provides evidence of target inhibition in a cellular context; relatively straightforward and widely accessible. | Indirect measure of NUAK1 activity; phosphorylation levels can be influenced by other kinases and phosphatases. |
| Genetic Knockdown/Knockout | Uses siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NUAK1 expression, creating a benchmark for the inhibitor's effects.[1][9] | Phenotypic changes (e.g., reduced proliferation, increased apoptosis) that mimic the inhibitor's effects.[1][9] | Provides strong evidence for on-target effects; helps to distinguish from off-target toxicity. | Can induce compensatory mechanisms; may not be suitable for all cell types. |
| Phenotypic Assays | Measures the biological consequences of NUAK1 inhibition, such as effects on cell proliferation, migration, or cell cycle.[1][8] | Inhibition of proliferation, reduced migration, or cell cycle arrest.[1][8] | Assesses the functional outcome of target inhibition; relevant to the desired therapeutic effect. | Phenotypes can be influenced by off-target effects; requires careful correlation with direct target engagement data. |
Experimental Protocols
Biochemical Kinase Assay (Radiometric)
This protocol is adapted from commercially available kinase assay kits.[5][10]
Workflow:
Caption: Radiometric biochemical kinase assay workflow.
Materials:
-
Purified recombinant NUAK1 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[10]
-
Peptide substrate (e.g., ALNRTSSDSALHRRR)[5]
-
[γ-³³P]ATP
-
NUAK1 inhibitor
-
Phosphocellulose P81 paper
-
1% phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing purified NUAK1, kinase assay buffer, and the peptide substrate.
-
Add the NUAK1 inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[5]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the paper with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
NanoBRET™ Target Engagement Assay
This protocol is based on the Promega NanoBRET™ TE Intracellular Kinase Assay.[6][7]
Workflow:
Caption: NanoBRET™ target engagement assay workflow.
Materials:
-
HEK293 cells[6]
-
NanoLuc-NUAK1 fusion vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
NUAK1 inhibitor
-
NanoLuc substrate
-
384-well plates
-
BRET-capable plate reader
Procedure:
-
Transfect HEK293 cells with the NanoLuc-NUAK1 fusion vector.
-
Seed the transfected cells into a 384-well plate.
-
Add the NanoBRET™ Tracer to the cells.
-
Add the NUAK1 inhibitor at various concentrations.
-
Incubate the plate at 37°C.
-
Add the NanoLuc substrate.
-
Measure the BRET signal using a plate reader.
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement. Calculate the IC50 from the dose-response curve.
Western Blot for Phospho-MYPT1
Procedure:
-
Treat cells with the NUAK1 inhibitor at the desired concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-MYPT1 (e.g., p-MYPT1 S445).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-MYPT1 signal to total MYPT1 or a loading control like β-actin. A reduction in the p-MYPT1 signal in inhibitor-treated cells compared to the control indicates NUAK1 inhibition.[9]
Genetic Approaches for Target Validation
Genetic knockdown or knockout of NUAK1 serves as a crucial orthogonal method to confirm that the observed effects of a small molecule inhibitor are indeed due to its action on NUAK1.
Logical Relationship:
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. NUAK1 [2–660] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide: Unraveling the Effects of Nuak1-IN-1 and NUAK1 Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK family kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK)-related kinase family, has emerged as a critical regulator of diverse cellular processes, including cell adhesion, proliferation, senescence, and metabolism.[1][2] Dysregulation of NUAK1 signaling is implicated in various pathologies, from cancer progression to neurodegenerative disorders, making it an attractive therapeutic target.[3][4] Two primary methodologies are employed to probe NUAK1 function and assess its therapeutic potential: pharmacological inhibition using small molecules like Nuak1-IN-1, and genetic ablation through techniques such as CRISPR-Cas9-mediated knockout.
This guide provides an objective comparison of the effects of this compound and NUAK1 genetic knockout, supported by experimental data. We will delve into their respective impacts on cellular signaling and phenotype, present detailed experimental protocols for key assays, and offer a clear comparison of their specificity and potential off-target effects.
Mechanism of Action: A Tale of Two Interventions
This compound is a potent small molecule inhibitor of NUAK1 with a reported IC50 of 5.012 nM.[5] As an ATP-competitive inhibitor, it binds to the kinase domain of the NUAK1 protein, preventing the transfer of phosphate (B84403) from ATP to its downstream substrates.[6] This leads to a rapid and reversible cessation of NUAK1's catalytic activity. However, it is important to note that this compound also exhibits inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4), which should be considered when interpreting experimental results.[5]
NUAK1 genetic knockout , on the other hand, involves the permanent removal of the NUAK1 gene from the cellular genome, typically using CRISPR-Cas9 technology.[7][8] This results in the complete and specific absence of the NUAK1 protein, thereby eliminating all its functions, both catalytic and non-catalytic (e.g., scaffolding). This approach offers unparalleled specificity for the intended target.
Quantitative Comparison of Cellular Effects
Direct comparative studies between this compound and NUAK1 genetic knockout are limited. However, studies using other well-characterized NUAK1 inhibitors, such as WZ4003 and HTH-01-015, in parallel with NUAK1 knockout or knockdown provide valuable insights that can be extrapolated to understand the comparative effects.
Table 1: Comparison of a NUAK1 Inhibitor (WZ4003) and NUAK1 Knockout on Cellular Phenotypes
| Cellular Process | NUAK1 Inhibitor (WZ4003, 10 µM) | NUAK1 Genetic Knockout/Knockdown | Cell Type | Reference |
| Cell Proliferation | Suppressed to a similar extent as NUAK1 knockdown | Suppressed proliferation | U2OS | [1][9] |
| Suppressed to a similar extent as NUAK1 knockout | Suppressed proliferation | MEFs | [1][9] | |
| Cell Migration | Inhibited migration to a similar extent as NUAK1 knockout | Inhibited migration | MEFs | [1] |
| Cell Invasion | Impaired invasion to the same extent as NUAK1 knockdown | Impaired invasion | U2OS | [1] |
Table 2: Comparison of a NUAK1 Inhibitor (WZ4003) and NUAK1 Knockout on Downstream Target Phosphorylation
| Downstream Target | NUAK1 Inhibitor (WZ4003, 3-10 µM) | NUAK1 Genetic Knockout/Knockdown | Cell Type | Reference |
| MYPT1 (Ser445) | Markedly suppressed phosphorylation | Reduced phosphorylation | HEK-293, MEFs, U2OS | [1][10] |
Table 3: Comparison of NUAK1 Silencing and Inhibitor Treatment on Prostate Stromal Cell Functions
| Cellular Process | NUAK1 siRNA | NUAK2 siRNA | HTH01-015 (10 µM) | WZ4003 (10 µM) | Cell Type | Reference |
| Proliferation Rate (vs. control) | ↓ 60% | ↓ 70% | ↓ 51% | ↓ 71% | WPMY-1 | [11] |
| Cell Viability (vs. control) | ↓ 31% | ↓ 49% | Not specified | Not specified | WPMY-1 | [11] |
| Contraction (vs. control, at 6h) | ↓ 36% | ↓ 58% | Not specified | Not specified | WPMY-1 | [11] |
| Phospho-MLC (vs. control) | ↓ 43% | ↓ 64% | Not specified | Not specified | WPMY-1 | [11] |
Signaling Pathways
NUAK1 is a central node in a complex signaling network. Its activity is regulated by upstream kinases such as LKB1, AKT, and PKC.[4] Once activated, NUAK1 phosphorylates a range of downstream targets to modulate various cellular functions.
Experimental Protocols
In Vitro NUAK1 Kinase Assay (Radiometric)
This protocol measures the phosphorylation of a substrate peptide by purified NUAK1.
-
Materials:
-
Purified active GST-NUAK1 enzyme
-
Substrate peptide (e.g., Sakamototide, 200 µM)
-
Kinase assay buffer (50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35)
-
[γ-³²P]ATP (~500 cpm/pmol)
-
10 mM MgCl₂
-
This compound serial dilutions in DMSO
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, MgCl₂, substrate peptide, and GST-NUAK1 enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 75 mM phosphoric acid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value.[12]
-
NUAK1 Genetic Knockout using CRISPR-Cas9
This protocol provides a general framework for generating NUAK1 knockout cell lines.
-
Materials:
-
Target cell line
-
pX458 plasmid (expressing Cas9 and a gRNA)
-
gRNA targeting an early exon of NUAK1
-
Lipofectamine 3000 or other transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates
-
T7 Endonuclease I assay kit
-
Sanger sequencing reagents
-
-
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA targeting an early exon of the NUAK1 gene into the pX458 plasmid.
-
Transfection: Transfect the target cell line with the gRNA-containing pX458 plasmid.
-
FACS Sorting: 48 hours post-transfection, sort GFP-positive single cells into individual wells of 96-well plates.
-
Clonal Expansion: Expand the single-cell clones.
-
Genomic DNA Extraction and Screening: Extract genomic DNA from the expanded clones and screen for insertions/deletions (indels) at the target site using a T7 Endonuclease I assay or Sanger sequencing.
-
Validation: Confirm the absence of NUAK1 protein expression in knockout clones by Western blot analysis.[7][8]
-
Cell Viability Assay (MTT/CCK-8)
This protocol measures the effect of this compound on cell viability.
-
Materials:
-
Target cell line (wild-type and NUAK1 knockout)
-
96-well plates
-
This compound serial dilutions
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for the desired duration (e.g., 48-72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.[13][14]
-
Western Blot Analysis of Downstream Target Phosphorylation
This protocol is for assessing the phosphorylation status of NUAK1 downstream targets.
-
Materials:
-
Cell lysates from treated or knockout cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-NUAK1, anti-loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.[15][16]
-
Comparison of Specificity and Off-Target Effects
A crucial distinction between pharmacological inhibition and genetic knockout lies in their specificity.
This compound , like many kinase inhibitors, has the potential for off-target effects. Its known inhibition of CDK4 is a significant consideration, as this could contribute to observed phenotypes, particularly those related to cell cycle progression.[5] Comprehensive kinase profiling is necessary to fully delineate the selectivity of any small molecule inhibitor.
NUAK1 genetic knockout offers the highest level of specificity by completely eliminating the target protein. This approach avoids the complications of off-target effects inherent to small molecules. However, it is important to consider potential compensatory mechanisms that may arise in response to the chronic absence of the protein.
Conclusion: Choosing the Right Tool for the Job
Both this compound and NUAK1 genetic knockout are powerful tools for dissecting the roles of NUAK1 in health and disease.
-
This compound and other small molecule inhibitors are invaluable for acute and reversible inhibition of NUAK1's kinase activity, making them suitable for preclinical studies and as potential therapeutic agents. Their primary limitation is the potential for off-target effects.
-
NUAK1 genetic knockout provides the gold standard for target validation, offering unparalleled specificity. It is the ideal method for definitively linking a phenotype to the absence of the NUAK1 protein. However, the permanent nature of the genetic modification may lead to compensatory changes in cellular signaling.
The choice between these two approaches depends on the specific research question. For validating NUAK1 as a therapeutic target and for dissecting the specific consequences of its absence, genetic knockout is superior. For exploring the therapeutic potential of inhibiting NUAK1's kinase activity in a time- and dose-dependent manner, small molecule inhibitors like this compound are essential. A combined approach, where the effects of an inhibitor are validated in a knockout model, provides the most robust and comprehensive understanding of NUAK1 function.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new role of NUAK1: directly phosphorylating p53 and regulating cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Unveiling the Selectivity of Nuak1-IN-1: A Comparative Guide to its Cross-Reactivity Profile
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity profile of Nuak1-IN-1, a potent inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), against a broad panel of kinases. The data presented herein, derived from peer-reviewed research, offers a clear, quantitative overview to inform experimental design and drug development decisions.
This compound, also identified as Compound 9 in the foundational study by Rooney TPC, et al., has emerged as a highly potent inhibitor of NUAK1 with an IC50 of 5.012 nM.[1] To ascertain its specificity, the inhibitor was profiled against a comprehensive panel of 140 protein kinases. The findings reveal a generally high degree of selectivity for NUAK1, with notable off-target activity primarily observed against a small number of other kinases.
Kinase Inhibition Profile of this compound
The cross-reactivity of this compound was assessed at a concentration of 1 µM. The following tables summarize the inhibitory activity against its primary target, NUAK1, and compares it with its activity against other significantly inhibited kinases and key related kinases.
Table 1: Primary Target and Key Off-Target Kinase Inhibition by this compound
| Kinase Target | pIC50 | IC50 (nM) | % Inhibition at 1 µM |
| NUAK1 | 8.3 | 5.012 | Not Reported |
| ULK2 | 7.4 | ~40 | Not Reported |
| CDK4 | Not Reported | Not Reported | Not Reported |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The IC50 for ULK2 is an approximation based on the reported pIC50. The original study also identifies this compound as a CDK4 inhibitor, though specific quantitative data from the broad panel screen was not highlighted in the primary abstract.
Table 2: Selectivity of this compound against Related Kinases
| Kinase Target | % Inhibition at 1 µM |
| NUAK2 | >10-fold less active than NUAK1 |
| MARK1 | >10-fold less active than NUAK1 |
| MARK2 | >10-fold less active than NUAK1 |
| MARK4 | >10-fold less active than NUAK1 |
| AMPKA | >10-fold less active than NUAK1 |
| CDK2 | >10-fold less active than NUAK1 |
| CDK6 | >10-fold less active than NUAK1 |
The data demonstrates that this compound possesses a favorable selectivity profile, with significantly lower activity against the closely related NUAK2 and other members of the AMPK family. While it displays some inhibition of ULK2, the potency is considerably lower than for its primary target, NUAK1.
Experimental Protocols
The determination of the kinase inhibition profile of this compound was conducted using a well-established and robust methodology.
Kinase Selectivity Profiling - Radiometric Filter Binding Assay:
The kinase selectivity profiling of this compound was performed by the International Centre for Kinase Profiling (MRC PPU, University of Dundee). The primary method utilized is a radioactive filter binding assay, which is considered a gold standard for directly measuring kinase activity.[1][2][3]
-
Principle: This assay measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) into a specific peptide or protein substrate by the kinase.
-
General Procedure:
-
The kinase, a suitable substrate, and the test compound (this compound) are incubated together in an appropriate assay buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Following a defined incubation period at room temperature, the reaction is terminated.
-
The reaction mixture is then spotted onto a phosphocellulose filter membrane (e.g., P81). The substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter.
-
The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO).
-
-
Screening Concentration: For the broad-panel screen, this compound was tested at a concentration of 1 µM.
This robust method ensures a direct and sensitive measurement of kinase inhibition, providing reliable data for assessing compound selectivity.
NUAK1 Signaling Pathway
To provide context for the targeted inhibition by this compound, the following diagram illustrates a simplified signaling pathway involving NUAK1.
Caption: Simplified NUAK1 signaling pathway.
This guide provides a focused overview of the cross-reactivity profile of this compound, offering valuable data for researchers in the field. For a complete list of the 140 kinases screened and more detailed experimental specifics, readers are encouraged to consult the primary publication by Rooney TPC, et al. in ACS Medicinal Chemistry Letters.
References
Validating NUAK1 as the Primary Target of Nuak1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuak1-IN-1 with other known NUAK1 inhibitors, offering experimental data and detailed protocols to validate NUAK1 (NUAK family SNF1-like kinase 1) as its primary cellular target. Understanding the on-target efficacy and selectivity of small molecule inhibitors is paramount for their development as research tools and potential therapeutics.
Introduction to NUAK1 and its Inhibition
NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a serine/threonine kinase involved in numerous cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] Upstream activators of NUAK1 include LKB1, Akt, NDR2, and PKC.[1][3] Once activated, NUAK1 phosphorylates a range of downstream targets, such as p53, LATS1, and Myosin Phosphatase Target Subunit 1 (MYPT1), thereby modulating various signaling pathways.[1][3][4] Given its role in cancer progression and other diseases, NUAK1 has emerged as a promising target for therapeutic intervention.
This compound is a potent inhibitor of NUAK1.[5] However, to rigorously validate NUAK1 as its principal target, it is essential to compare its performance against other well-characterized NUAK1 inhibitors and employ robust target engagement assays. This guide focuses on comparing this compound with WZ4003 and HTH-01-015, two extensively studied NUAK1 inhibitors.
Comparative Inhibitor Analysis
The following table summarizes the in vitro potency of this compound and other key NUAK1 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | NUAK1, CDK4 | 5.012 (NUAK1) | Also inhibits Cyclin-Dependent Kinase 4 (CDK4). A full kinome scan profile is not publicly available.[5] |
| WZ4003 | NUAK1, NUAK2 | 20 (NUAK1), 100 (NUAK2) | Highly selective; does not significantly inhibit 139 other kinases, including 10 AMPK family members.[6][7][8] |
| HTH-01-015 | NUAK1 | 100 | Extremely selective for NUAK1 over NUAK2 (>100-fold) and does not significantly inhibit 139 other kinases.[6][7] |
| ON123300 | Multi-kinase | 5 (NUAK1), 3.9 (CDK4) | A multi-kinase inhibitor that also targets PDGFRβ, FGFR1, RET, and Fyn.[7] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the context of NUAK1 inhibition and the process of target validation, the following diagrams are provided.
Key Experimental Protocols for Target Validation
To empirically validate NUAK1 as the primary target of this compound, a combination of biochemical and cellular assays is recommended.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified NUAK1 kinase.
Methodology:
-
Principle: A radiometric assay using [γ-³²P]ATP measures the incorporation of phosphate (B84403) into a substrate peptide (e.g., Sakamototide) by NUAK1.[9][10]
-
Reagents:
-
Purified recombinant NUAK1 enzyme
-
Sakamototide peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35)
-
10 mM MgCl₂
-
This compound serial dilutions in DMSO
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, MgCl₂, substrate peptide, and NUAK1 enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 20-30 minutes.
-
Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to NUAK1 in a cellular context.
Methodology:
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[11][12]
-
Reagents:
-
Cell line expressing endogenous NUAK1 (e.g., U2OS, HEK293)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-NUAK1, anti-loading control (e.g., β-actin)
-
-
Procedure:
-
Melt Curve Generation:
-
Treat cells with a saturating concentration of this compound or vehicle (DMSO).
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Lyse cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-NUAK1 antibody to determine the optimal temperature for the isothermal dose-response experiment.
-
-
Isothermal Dose-Response (ITDR):
-
Treat cells with a serial dilution of this compound.
-
Heat all samples at the predetermined optimal temperature.
-
Process samples as described above and analyze by Western blot to quantify the amount of stabilized NUAK1 at different inhibitor concentrations.
-
-
Western Blot for Downstream Target Phosphorylation
Objective: To assess the functional consequence of NUAK1 inhibition by measuring the phosphorylation of its downstream substrate, MYPT1.
Methodology:
-
Principle: Inhibition of NUAK1 activity by this compound should lead to a decrease in the phosphorylation of its substrates. The phosphorylation of MYPT1 at Serine 445 is a well-established biomarker for NUAK1 activity.[13][14]
-
Reagents:
-
Cell line expressing endogenous NUAK1 and MYPT1
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-MYPT1 (Ser445), anti-total-MYPT1, anti-NUAK1, anti-loading control (e.g., β-actin)
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MYPT1, NUAK1, and a loading control to ensure equal protein loading and to assess total protein levels.
-
Conclusion
Validating NUAK1 as the primary target of this compound requires a multi-faceted approach. While this compound demonstrates high potency against NUAK1 in biochemical assays, its off-target activity, particularly against CDK4, necessitates careful interpretation of cellular data.[5] For definitive on-target validation, a comprehensive kinome-wide selectivity profile of this compound is highly recommended. Comparing the cellular effects of this compound with those of highly selective inhibitors like HTH-01-015 and genetic approaches such as siRNA or CRISPR-mediated knockout of NUAK1 will provide the most compelling evidence for its primary mechanism of action. The experimental protocols outlined in this guide provide a robust framework for researchers to confidently assess the on-target engagement and functional consequences of NUAK1 inhibition by this compound.
References
- 1. NUAK1 NUAK family kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Nuak1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuak1-IN-1 (also known as Narazaciclib or ON123300), a NUAK family SNF1-like kinase 1 (NUAK1) inhibitor, with other alternative inhibitors. The following sections detail its in vitro and in vivo performance, supported by experimental data, to aid in the evaluation of this compound for research and drug development purposes.
In Vitro Efficacy: Potency and Selectivity
This compound is a potent inhibitor of NUAK1. Its efficacy and selectivity have been characterized against a panel of kinases, and its anti-proliferative effects have been demonstrated in various cancer cell lines.
Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator NUAK1 inhibitors, WZ4003 and HTH-01-015, against NUAK1 and other selected kinases. This data provides insight into the potency and selectivity of these compounds.
| Kinase Target | This compound (ON123300/Narazaciclib) IC50 (nM) | WZ4003 IC50 (nM) | HTH-01-015 IC50 (nM) |
| NUAK1 (ARK5) | 5 [1] | 20 [2][3][4][5] | 100 [2][3][6][7][8][9] |
| NUAK2 | - | 100[2][3][4][5] | >10,000[2] |
| CDK4 | 3.9[1] | Not significantly inhibited | Not significantly inhibited |
| CDK6 | 9.82[1] | Not significantly inhibited | Not significantly inhibited |
| PDGFRβ | 26[1] | - | - |
| FGFR1 | 26[1] | - | - |
| RET | 9.2[1] | - | - |
| FYN | 11[1] | - | - |
| CSF1R | 0.285[10] | - | - |
| FLT3 | 19.77[10] | - | - |
Note: A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its potency against the primary target (NUAK1) to its potency against other kinases.
Cellular Activity: Anti-Proliferative Effects
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The table below presents the IC50 values for cell viability in selected cell lines.
| Cell Line | Cancer Type | This compound (ON123300/Narazaciclib) IC50 (µM) |
| U87 | Glioblastoma | 3.4[7] |
| Mantle Cell Lymphoma (Mean) | Mantle Cell Lymphoma | 3.61[3][11] |
| MV-4-11 | Acute Myeloid Leukemia | <1.5[10] |
In Vivo Efficacy: Preclinical Animal Models
The anti-tumor efficacy of this compound has been assessed in various xenograft models. The following table summarizes the available in vivo data.
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Ba/F3-ETV6-CSF1R Xenograft | Leukemia | 50 mg/kg, p.o. | Daily | 85.49% | [1] |
| Ba/F3-ETV6-CSF1R Xenograft | Leukemia | 100 mg/kg, p.o. | Daily | 94.55% | [1] |
| MV-4-11 Xenograft | Acute Myeloid Leukemia | 100 mg/kg, i.p. | Twice per week | Significant anti-tumor activity | [6] |
| CAM Xenograft | Mantle Cell Lymphoma | - | - | 32% | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Simplified NUAK1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing in vitro and in vivo efficacy.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of a compound against NUAK1.
-
Reagents and Materials:
-
Recombinant human NUAK1 enzyme
-
Kinase buffer
-
Substrate peptide (e.g., Sakamototide)
-
[γ-³²P]ATP
-
Test compound (this compound) and controls (e.g., DMSO)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a reaction plate, combine the NUAK1 enzyme, kinase buffer, and the substrate peptide. c. Add the diluted test compound or DMSO (vehicle control) to the respective wells. d. Initiate the kinase reaction by adding [γ-³²P]ATP. e. Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes). f. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. g. Wash the P81 paper with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the incorporated radioactivity using a scintillation counter. i. Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value by plotting the percentage of activity against the log of the inhibitor concentration.[5]
Cell Proliferation Assay (MTS Assay)
This protocol describes a common method to assess the effect of this compound on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., U87, MV-4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTS reagent
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1] b. Prepare serial dilutions of this compound in complete cell culture medium. c. Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO). d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1] e. Add MTS reagent to each well and incubate for 1-4 hours.[1] f. Measure the absorbance at 490 nm using a microplate reader.[1] g. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.
-
Animals and Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure: a. Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) in a suitable vehicle (e.g., PBS or Matrigel) into the flank of the mice. b. Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups. c. Drug Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).[6] d. Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2. e. Efficacy Evaluation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively. f. Toxicity Assessment: Monitor the body weight and general health of the animals throughout the study as an indicator of toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical Pharmacological Evaluation of a Novel Multiple Kinase Inhibitor, ON123300, in Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Narazaciclib, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacological evaluation of a novel multiple kinase inhibitor, ON123300, in brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Gender on the Pharmacokinetics of ON 123300, A Dual Inhibitor of ARK5 and CDK4/6 for the Treatment of Cancer, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to NUAK1 Inhibitors: Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response relationships of various small molecule inhibitors targeting NUAK1 (NUAK family SNF1-like kinase 1). The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compounds for their studies.
Introduction to NUAK1
NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is activated by the tumor suppressor kinase LKB1.[1] It plays a crucial role in cellular processes such as cell adhesion, migration, proliferation, and stress resistance.[2][3] Dysregulation of NUAK1 signaling has been implicated in cancer progression and other diseases, making it an attractive therapeutic target.[4][5]
Dose-Response Comparison of NUAK1 Inhibitors
The following table summarizes the in vitro potency (IC50) of several commonly studied NUAK1 inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration.[6] Therefore, the specific assay conditions are provided where available to facilitate a more accurate comparison.
| Inhibitor | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Target Profile | Reference(s) |
| WZ4003 | 20 | 100 | Dual NUAK1/NUAK2 inhibitor | [6][7] |
| HTH-01-015 | 100 | >10,000 | Selective NUAK1 inhibitor | [6][8] |
| MRT68921 | Potent NUAK1 activity | Not specified | Dual NUAK1/ULK1 inhibitor | [9][10] |
| XMD-17-51 | Potent NUAK1 inhibition | Not specified | Semi-specific, inhibits other kinases | [3] |
NUAK1 Signaling Pathway
NUAK1 is a key downstream effector of the LKB1 tumor suppressor. It is also regulated by other upstream kinases such as AKT.[3][4] Once activated, NUAK1 phosphorylates a variety of downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1), which is involved in regulating cell adhesion and migration.[1][11] Inhibition of NUAK1 blocks the phosphorylation of its downstream targets, thereby affecting these cellular processes.
Caption: Simplified NUAK1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor potency. Below are representative methodologies for key in vitro assays used to determine the dose-response of NUAK1 inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified NUAK1 kinase.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of NUAK1 by 50%.
Materials:
-
Purified, active recombinant NUAK1 enzyme (e.g., GST-tagged)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35)[3]
-
[γ-³²P]ATP (radiolabeled) or non-radiolabeled ATP for luminescence-based assays[7][12]
-
Test inhibitor (serial dilutions in DMSO)
-
P81 phosphocellulose paper (for radioactive assays)[7]
-
Phosphoric acid (for washing)[7]
-
Scintillation counter or luminometer
Methodology:
-
Prepare a reaction mixture containing the kinase assay buffer, NUAK1 enzyme, and the substrate peptide in a microplate.
-
Add the serially diluted test inhibitor or a vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM [γ-³²P]ATP).[6][13]
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C, ensuring the reaction remains in the linear range.[3]
-
Terminate the reaction. For radioactive assays, this is done by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.[7]
-
For radioactive assays, wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.[7]
-
Quantify the incorporated radioactivity using a scintillation counter or the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[13]
Caption: Workflow for in vitro NUAK1 kinase IC50 determination.
Cellular Assay for NUAK1 Activity
This protocol assesses the ability of an inhibitor to suppress NUAK1 activity within a cellular context by measuring the phosphorylation of a known downstream substrate, MYPT1.
Objective: To determine the cellular potency of a NUAK1 inhibitor.
Materials:
-
Cell culture medium and reagents
-
Test inhibitor
-
EDTA solution to induce cell detachment (activates NUAK1)[6]
-
Cell lysis buffer
-
Antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1[3]
-
SDS-PAGE and Western blotting reagents and equipment
Methodology:
-
Culture cells to the desired confluency.
-
Treat the cells with increasing concentrations of the NUAK1 inhibitor for a specified time.
-
To induce NUAK1 activity, treat the cells with EDTA to promote cell detachment.[6]
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform immunoblotting using an anti-phospho-MYPT1 (Ser445) antibody.
-
Strip the membrane and re-probe with an anti-total-MYPT1 antibody to confirm equal protein loading.[3]
-
Analyze the resulting bands to determine the dose-dependent decrease in MYPT1 phosphorylation.
Conclusion
The NUAK1 inhibitors WZ4003 and HTH-01-015 have been well-characterized, with WZ4003 acting as a dual inhibitor of NUAK1 and NUAK2, and HTH-01-015 demonstrating high selectivity for NUAK1.[6] The choice of inhibitor will depend on the specific research question. For studies aiming to understand the specific roles of NUAK1, a selective inhibitor like HTH-01-015 is preferable. If the goal is to inhibit the activity of both NUAK isoforms, WZ4003 would be more appropriate. It is crucial to consider the provided IC50 values in the context of the experimental conditions under which they were generated. The detailed protocols in this guide offer a starting point for researchers to perform their own dose-response comparisons and validate the activity of these and other NUAK1 inhibitors in their experimental systems.
References
- 1. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Therapeutic Potential of NUAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling | MDPI [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Nuak1-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of Nuak1-IN-1, a NUAK family SNF1-like kinase 1 inhibitor. We will delve into the experimental data, detailed protocols, and alternative methods for assessing target interaction within a cellular environment.
Introduction to CETSA and Nuak1 Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the interaction between a drug candidate and its protein target in a physiologically relevant setting. The principle of CETSA is based on the ligand-induced stabilization of the target protein. When a small molecule like this compound binds to its target kinase, Nuak1, it generally increases the protein's resistance to thermal denaturation. This thermal shift can be quantified and is indicative of target engagement.
Nuak1 is a member of the AMP-activated protein kinase (AMPK)-related family of serine/threonine kinases and is implicated in various cellular processes, including cell adhesion, migration, and metabolism. Its role in cancer and other diseases has made it an attractive therapeutic target. Verifying that a compound like this compound directly engages Nuak1 in cells is a critical step in its development as a chemical probe or therapeutic agent.
Quantitative Data Comparison: CETSA vs. Alternative Assays
| Assay Type | Method | Key Parameter(s) | Typical Value for a Potent Nuak1 Inhibitor | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in intact cells or cell lysates. | ΔTm (change in melting temperature) or EC50 from isothermal dose-response (ITDR) | ΔTm: 2-8 °C ITDR EC50: 10-500 nM | Label-free, performed in a native cellular environment, reflects cellular permeability and target accessibility. | Lower throughput for traditional Western blot-based readout, requires specific antibodies. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells. | IC50 | 10-200 nM | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. |
| Biochemical Kinase Assay | Measures the enzymatic activity of purified Nuak1 in the presence of the inhibitor. | IC50 | 1-50 nM | High-throughput, provides direct measure of functional inhibition. | Lacks cellular context (e.g., permeability, off-target effects), may not reflect cellular potency. |
Experimental Protocols
Below are detailed methodologies for performing CETSA and a common alternative, the NanoBRET™ Target Engagement Assay, for Nuak1.
Cellular Thermal Shift Assay (CETSA) Protocol (Adapted for Nuak1)
This protocol is a general guideline and should be optimized for the specific cell line and antibodies used.
1. Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing Nuak1 (e.g., U2OS, HEK293T) to 70-80% confluency.
-
Harvest cells and resuspend in complete media.
-
Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
Immediately cool the samples on ice for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Alternatively, use a lysis buffer with protease and phosphatase inhibitors.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific primary antibody against Nuak1.
-
Quantify the band intensities and plot the percentage of soluble Nuak1 as a function of temperature to generate a melting curve. The shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol for Nuak1
This protocol is based on commercially available assays and should be performed according to the manufacturer's instructions.[1][2][3]
1. Cell Transfection:
-
Co-transfect HEK293T cells with a Nuak1-NanoLuc® fusion vector and a carrier DNA.
-
Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.
2. Assay Preparation:
-
Prepare serial dilutions of this compound and a NanoBRET™ tracer specific for Nuak1.
-
Add the tracer and inhibitor to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
3. Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the BRET signal (acceptor emission/donor emission) using a luminometer.
4. Data Analysis:
-
The BRET ratio is plotted against the concentration of the test compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from Nuak1.
Visualizing Key Processes
To better understand the experimental workflows and the biological context of Nuak1, the following diagrams are provided.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified Nuak1 Signaling Pathway.
Conclusion
Confirming the direct binding of this compound to Nuak1 within a cellular context is essential for its validation as a specific inhibitor. CETSA provides a robust, label-free method to assess this target engagement. While specific CETSA data for this compound is not publicly available, the provided general protocol can be adapted for this purpose. For higher throughput and more quantitative analysis, alternative methods like the NanoBRET™ assay offer valuable complementary data. The choice of assay will depend on the specific research question, available resources, and the stage of drug discovery. By employing these techniques, researchers can gain crucial insights into the mechanism of action of Nuak1 inhibitors and accelerate their development.
References
A Comparative Guide to NUAK Kinase Inhibitors: WZ4003 and HTH-01-015
For researchers and drug development professionals investigating the roles of the NUAK family of kinases, the selection of a potent and selective inhibitor is critical for obtaining reliable and interpretable results. This guide provides a detailed comparison of two prominent NUAK inhibitors, WZ4003 and HTH-01-015, focusing on their kinome profiles and providing supporting experimental data and protocols. While the initial query referenced "Nuak1-IN-1," the extensively characterized and selective inhibitors for NUAK kinases are WZ4003 and HTH-01-015.
Kinome Profile and Selectivity
A key consideration in selecting a kinase inhibitor is its selectivity profile, which describes its activity against a broad range of kinases (the kinome). High selectivity ensures that the observed biological effects are due to the inhibition of the intended target and not off-target kinases.
WZ4003 has been identified as a highly potent and specific inhibitor of both NUAK1 (also known as ARK5) and NUAK2.[1][2][3] In contrast, HTH-01-015 demonstrates selectivity for NUAK1 over NUAK2.[2] This differential selectivity provides researchers with valuable tools to dissect the individual contributions of each NUAK isoform.[1]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of WZ4003 and HTH-01-015 has been quantified against their primary targets and profiled across a large panel of other kinases.
| Inhibitor | Target Kinase | IC50 (nM) |
| WZ4003 | NUAK1 | 20[2][3] |
| NUAK2 | 100[2][3] | |
| HTH-01-015 | NUAK1 | 100[2] |
| NUAK2 | >10,000[2] |
Table 1: Inhibitory Potency (IC50) of WZ4003 and HTH-01-015 against NUAK Kinases.
Extensive kinome-wide selectivity screening has been performed for both compounds. When screened at a concentration of 1 µM against a panel of 139 other protein kinases, neither WZ4003 nor HTH-01-015 exhibited significant inhibition of other kinases, including the ten most closely related members of the AMPK-related kinase family.[1][2] This high degree of selectivity underscores their utility as specific chemical probes for studying NUAK function.[1][2]
Signaling Pathway and Target Engagement
NUAK1 and NUAK2 are members of the AMP-activated protein kinase (AMPK) family and are activated by the tumor suppressor kinase LKB1.[2][4] A well-characterized downstream substrate of NUAK1 is the myosin phosphatase-targeting subunit 1 (MYPT1).[2][5] NUAK1 phosphorylates MYPT1 at Serine 445 (Ser445), and the level of phospho-MYPT1 (Ser445) serves as a reliable biomarker for NUAK1 activity in cells.[5]
Experimental Protocols
To validate the on-target effects of NUAK inhibitors and assess their biological consequences, several key experiments are routinely performed.
Kinome-Wide Cross-Reactivity Profiling
This protocol outlines the general workflow for screening a kinase inhibitor against a large panel of kinases to determine its selectivity.
Methodology:
-
Assay Preparation: A large panel of purified, active kinases is used. Each kinase is assayed in its optimized buffer condition with a specific substrate.[1]
-
Inhibitor Treatment: The kinase inhibitor (e.g., WZ4003) is added to the kinase reactions at a fixed concentration (e.g., 1 µM). A DMSO control (vehicle) is run in parallel.[1]
-
Activity Measurement: Kinase activity is measured, often using a radiometric assay with [γ-³³P]ATP or a fluorescence-based method.[1]
-
Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the DMSO control. Significant inhibition is typically defined as a reduction in activity below a certain threshold (e.g., less than 50% activity remaining).[1]
Western Blot for Phospho-MYPT1 (Target Engagement)
This experiment confirms that the NUAK inhibitor engages its target in a cellular context by assessing the phosphorylation of its downstream substrate, MYPT1.[5]
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of the NUAK inhibitor (e.g., WZ4003 or HTH-01-015) or a vehicle control (DMSO) for a specified time.[5]
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1. Subsequently, probe with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[5]
A decrease in the ratio of phospho-MYPT1 to total MYPT1 with increasing inhibitor concentration indicates successful target engagement.
Cell Migration (Wound Healing) Assay
This assay is used to assess the functional consequence of NUAK inhibition on cell migration, a process regulated by NUAK1.[5]
Methodology:
-
Cell Culture: Grow cells to confluency in a multi-well plate.[5]
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.[5]
-
Treatment: Wash the cells to remove debris and add fresh media containing the NUAK inhibitor (WZ4003 or HTH-01-015) or a vehicle control.[5]
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (time 0) and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.[5]
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Inhibition of NUAK1 is expected to impair cell migration, resulting in a slower rate of wound closure compared to the control.[2]
Conclusion
WZ4003 and HTH-01-015 are highly selective and potent inhibitors of NUAK kinases, making them invaluable tools for cellular and in vivo studies. WZ4003 acts as a dual inhibitor of NUAK1 and NUAK2, while HTH-01-015 is selective for NUAK1. Their well-defined kinome profiles, coupled with established methods for verifying target engagement and functional outcomes, provide researchers with a robust framework for investigating the biological roles of NUAK kinases in various physiological and pathological processes. The use of these specific inhibitors, in conjunction with the described experimental protocols, will facilitate the generation of reliable data and advance our understanding of NUAK signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating Nuak1-IN-1: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, the validation of a primary screening hit through robust secondary assays is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the experimental validation of Nuak1-IN-1 , a potent inhibitor of NUAK family SNF1-like kinase 1 (Nuak1). We will compare its performance with other known Nuak1 inhibitors—HTH-01-015 , WZ4003 , and MRT68921 —across various biochemical and cell-based secondary assays.
Introduction to Nuak1
Nuak1, also known as AMP-activated protein kinase (AMPK)-related protein kinase 5 (ARK5), is a serine/threonine kinase that plays a crucial role in cellular processes such as cell adhesion, proliferation, senescence, and tumor progression. It is activated by the tumor suppressor kinase LKB1 and is implicated in various signaling pathways, including those involving p53 and MYPT1. Its role in cancer has made it an attractive target for therapeutic intervention.
Comparative Inhibitor Overview
This guide focuses on this compound and three other well-characterized inhibitors:
-
This compound: A potent inhibitor with a reported IC50 of 5.012 nM for Nuak1.[1]
-
HTH-01-015: A selective Nuak1 inhibitor with an IC50 of 100 nM.[2]
-
WZ4003: A potent inhibitor of both Nuak1 and Nuak2, with an IC50 of 20 nM for Nuak1.[2]
-
MRT68921: A dual inhibitor of Nuak1 and ULK1/2, with potent activity against ULK1 (IC50 = 2.9 nM) and ULK2 (IC50 = 1.1 nM).[3]
Biochemical Assays for Nuak1 Inhibition
Biochemical assays are essential for directly measuring the enzymatic activity of Nuak1 and quantifying the potency of inhibitors.
Table 1: Comparison of Nuak1 Inhibitors in Biochemical Assays
| Inhibitor | Assay Type | Principle | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | 5.012 | [1] |
| HTH-01-015 | Radiometric ([γ-³²P]ATP) | Measures the transfer of radiolabeled phosphate (B84403) from ATP to a substrate. | 100 | [2] |
| WZ4003 | Radiometric ([γ-³²P]ATP) | Measures the transfer of radiolabeled phosphate from ATP to a substrate. | 20 | [2] |
| MRT68921 | Not Specified for Nuak1 | Dual inhibitor of ULK1/2 | Not reported for Nuak1 | [3] |
Experimental Protocols: Biochemical Assays
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing recombinant Nuak1 enzyme, a suitable substrate (e.g., CHKtide), and ATP in a kinase assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP.
-
-
Signal Generation:
-
The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen™ Eu Kinase Binding Assay (FRET-based)
This assay measures the binding of an inhibitor to the kinase active site.
Protocol:
-
Assay Setup:
-
Prepare a mixture of Eu-labeled anti-tag antibody and the tagged Nuak1 kinase.
-
Add the test inhibitor at various concentrations.
-
Add an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
-
FRET Measurement:
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Measure the FRET signal on a suitable plate reader. A high FRET signal indicates tracer binding, while a low signal indicates displacement by the inhibitor.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the FRET signal and determine the IC50 value.
-
Cell-Based Assays for Nuak1 Pathway Inhibition
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a cellular context and elicit a biological response.
Table 2: Comparison of Nuak1 Inhibitors in Cell-Based Assays
| Inhibitor | Assay Type | Cell Line(s) | Endpoint Measured | IC50 (µM) | Reference |
| HTH-01-015 | Proliferation Assay (CellTiter 96) | U2OS | Cell Viability | Not reported | |
| Invasion Assay (Matrigel) | U2OS | Cell Invasion | Not applicable | ||
| WZ4003 | Proliferation Assay (CellTiter 96) | U2OS | Cell Viability | Not reported | |
| Invasion Assay (Matrigel) | U2OS | Cell Invasion | Not applicable | ||
| MRT68921 | Cytotoxicity Assay (CCK-8) | Various cancer cell lines | Cell Viability | 1.76 - 8.91 | [3] |
| Apoptosis Assay (Annexin V) | NCI-H460, MNK45 | Apoptosis | Not applicable | [3] |
Experimental Protocols: Cell-Based Assays
Cell Proliferation Assay (e.g., CCK-8 or MTT)
This assay measures the effect of an inhibitor on cell growth and viability.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., U2OS, A549) in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the Nuak1 inhibitor for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Wound Healing/Migration Assay
This assay assesses the effect of an inhibitor on cell migration.
Protocol:
-
Monolayer Culture:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
-
Wound Creation:
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Inhibitor Treatment:
-
Wash the cells to remove debris and add fresh media containing the Nuak1 inhibitor or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point and calculate the rate of wound closure to assess cell migration.
-
Visualizing the Nuak1 Signaling Pathway and Experimental Workflow
Nuak1 Signaling Pathway
Caption: Simplified Nuak1 signaling pathway.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for Nuak1 inhibitor validation.
References
A Head-to-Head Comparison of Commercially Available NUAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. Activated by the tumor suppressor kinase LKB1, NUAK1 is implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, and stress response.[1][2] Its dysregulation is linked to various diseases, particularly cancer, making it an attractive therapeutic target. This guide provides an objective, data-driven comparison of commercially available small molecule inhibitors of NUAK1 to aid researchers in selecting the appropriate tool compound for their studies. We will delve into their potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
NUAK1 Signaling Pathway
NUAK1 is a central node in a signaling pathway that governs cellular homeostasis. A simplified representation of this pathway is illustrated below, highlighting the upstream activation by LKB1 and the downstream phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a key substrate involved in the regulation of cell adhesion and migration.[1][3][4]
Biochemical Potency and Selectivity
A critical aspect of a chemical probe is its potency and selectivity for the target of interest. The following tables summarize the in vitro inhibitory activity of several commercially available NUAK1 inhibitors against NUAK1 and the closely related NUAK2, as well as a broader panel of kinases for some compounds.
Table 1: In Vitro Inhibitory Potency (IC50) of NUAK1 Inhibitors
| Inhibitor | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Notes |
| WZ4003 | 20[5] | 100[5] | Dual NUAK1/NUAK2 inhibitor |
| HTH-01-015 | 100[5][6] | >10,000[5][6] | Highly selective for NUAK1 over NUAK2 |
| XMD-17-51 | 1.5[7] | Not significantly inhibited[7] | Potent NUAK1 inhibitor |
| UCB-9386 | ~0.08 (pIC50=10.1)[8] | >50% inhibition at 10 nM | Potent and CNS penetrant |
| Narazaciclib (ON123300) | 5[9] | Not specified | Multi-kinase inhibitor (also targets CDK4/6)[10][11] |
| MRT199665 | 3[12] | 120[12] | Multi-kinase inhibitor (also targets MARK/SIK/AMPK)[12] |
Table 2: Selectivity Profile of Selected NUAK1 Inhibitors
| Inhibitor | Kinase Panel Screened | Key Off-Targets (>50% inhibition at 1µM unless noted) |
| WZ4003 | 139 Kinases | Remarkably selective for NUAK1/2[3][5] |
| HTH-01-015 | 139 Kinases | Highly selective, no significant off-targets identified[5] |
| XMD-17-51 | 140 Kinases | DCLK1 (IC50 = 14.64 nM), MARK1, MARK3, BRSK1, AMPK, Aurora isoforms, ABL, JAK2[7][13] |
| UCB-9386 | Diversity Panel | JAK2 and NUAK2 are inhibited >50% at 10 nM[14] |
| Narazaciclib (ON123300) | Not specified in detail | CDK4 (IC50=3.9 nM), CDK6 (IC50=9.82 nM), PDGFRβ, FGFR1, RET, FYN[9] |
| MRT199665 | Not specified in detail | MARK1/2/3/4 (IC50s=2-3 nM), SIK1/2/3 (IC50s=12-110 nM), AMPKα1/α2 (IC50s=10 nM)[12][15] |
Cellular Activity
The efficacy of a NUAK1 inhibitor in a cellular context is crucial for its utility in biological research. A common readout for NUAK1 activity in cells is the phosphorylation of its substrate MYPT1 at Ser445.[5] Furthermore, inhibition of NUAK1 has been shown to impact cell proliferation and migration.
Table 3: Cellular Activity of NUAK1 Inhibitors
| Inhibitor | Effect on MYPT1 Phosphorylation (Ser445) | Effect on Cell Proliferation |
| WZ4003 | Inhibition observed in various cell lines[5][16] | Inhibits proliferation of MEFs and U2OS cells[5] |
| HTH-01-015 | Partial inhibition in cells expressing both NUAK1 and NUAK2[5] | Inhibits proliferation of MEFs and U2OS cells[5] |
| XMD-17-51 | Partial reduction in MYPT1 phosphorylation[7] | Suppresses proliferation of NSCLC cell lines[7] |
| UCB-9386 | Data not available | Data not available |
| Narazaciclib (ON123300) | Data not available | Inhibits cancer cell growth[10] |
| MRT199665 | Data not available | Reduces leukemia cell growth[12] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of NUAK1 inhibitors.
In Vitro Kinase Assay (Radiometric) for IC50 Determination
This protocol is a standard method for determining the potency of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant NUAK1 (e.g., GST-tagged)
-
Kinase substrate peptide (e.g., Sakamototide)
-
[γ-³²P]ATP
-
Kinase assay buffer
-
NUAK1 inhibitor (serial dilutions)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and varying concentrations of the inhibitor (or DMSO as a vehicle control) in the kinase assay buffer.[3]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[3]
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is within the linear range.[16]
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.[3]
-
Wash the P81 papers three times for 5-10 minutes each in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[3]
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.[3]
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]
Cellular Assay for MYPT1 Phosphorylation (Western Blot)
This protocol assesses the ability of an inhibitor to block NUAK1 activity within a cellular context.
Materials:
-
Cell line of interest (e.g., U2OS, HEK293)
-
Cell culture reagents
-
NUAK1 inhibitor
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445), anti-total MYPT1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the NUAK1 inhibitor for the desired duration.
-
Lyse the cells, collect the lysates, and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for total MYPT1 and a loading control to normalize the data.
Conclusion
The selection of a NUAK1 inhibitor should be guided by the specific research question.
-
WZ4003 serves as a potent dual inhibitor of NUAK1 and NUAK2 with excellent selectivity over the broader kinome, making it suitable for studies where the combined inhibition of both isoforms is desired.[5]
-
HTH-01-015 offers exceptional selectivity for NUAK1 over NUAK2 and other kinases, establishing it as the preferred tool compound for dissecting the specific roles of NUAK1.[5][6]
-
XMD-17-51 is a highly potent NUAK1 inhibitor but exhibits off-target activity against DCLK1 and other kinases, which should be considered when interpreting results.[7][13]
-
UCB-9386 is a potent, CNS-penetrant inhibitor that may be valuable for in vivo studies, particularly in the context of neurological disorders, though its selectivity profile is not as clean as HTH-01-015.[8]
-
Narazaciclib (ON123300) and MRT199665 are multi-kinase inhibitors that target NUAK1 in addition to other kinases involved in cell cycle and metabolism, respectively.[10][12] Their use should be reserved for contexts where the polypharmacology is understood and desired.
This guide provides a comparative overview to facilitate the informed selection and use of commercially available NUAK1 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to validate the activity of these compounds in their specific experimental systems.
References
- 1. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. UCB-9386 is brain-penetrant Nuak1 inhibitor for CNS disorders | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Narazaciclib | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. UCB9386 | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
On-Target Validation of NUAK1 Inhibition: A Comparative Guide to Rescue Experiments with a Resistant Mutant
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern targeted therapy. A critical step in the preclinical validation of a novel inhibitor is to unequivocally demonstrate that its cellular effects are a direct consequence of inhibiting the intended target. This guide provides a comparative overview of methodologies for confirming the on-target effects of NUAK1 (NUAK family SNF1-like kinase 1) inhibitors, with a focus on the gold-standard rescue experiment using a drug-resistant NUAK1 mutant.
The Challenge of Off-Target Effects
Small molecule kinase inhibitors can exhibit promiscuous binding, leading to off-target effects that can confound data interpretation and lead to unforeseen toxicities. Therefore, robust on-target validation is paramount. While initial validation often involves techniques like siRNA-mediated knockdown, which should phenocopy the inhibitor's effects, the most rigorous validation comes from a rescue experiment.[1][2]
The Resistant Mutant Rescue Experiment: The Gold Standard
The principle of a rescue experiment is elegant and powerful. If a cellular phenotype is truly caused by the inhibition of a specific kinase, then expressing a version of that kinase that is resistant to the inhibitor should reverse, or "rescue," that phenotype, even in the presence of the inhibitor. This is because the resistant mutant can continue to function, while the endogenous, sensitive kinase is inhibited. The emergence of drug resistance through mutations in the target kinase is a well-documented clinical phenomenon, and this principle is leveraged for in vitro validation.[3][4][5]
Logical Workflow of a NUAK1 Resistant Mutant Rescue Experiment
Caption: Workflow of a rescue experiment to confirm on-target effects.
Comparison of On-Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Resistant Mutant Rescue | Expression of an inhibitor-insensitive version of the target kinase should reverse the inhibitor-induced phenotype. | - Provides the most definitive evidence of on-target activity.- Controls for off-target effects of the small molecule. | - Requires identification or generation of a resistant mutant.- Can be technically more complex and time-consuming. |
| siRNA/shRNA Knockdown | Reducing the expression of the target kinase should replicate the phenotype observed with the inhibitor.[2] | - Relatively straightforward and widely used.- Good for initial validation. | - RNAi reagents can have their own off-target effects.[1]- Incomplete knockdown can lead to ambiguous results. |
| Multiple Independent Inhibitors | Using structurally distinct inhibitors that target the same kinase should produce the same phenotype. | - Can increase confidence in on-target effects if phenotypes are consistent. | - All inhibitors may share unforeseen off-target liabilities.- Requires access to multiple selective compounds. |
NUAK1 Signaling Pathway
NUAK1 is an AMP-activated protein kinase (AMPK)-related kinase involved in various cellular processes, including cell adhesion, migration, and stress resistance.[6][7] It is activated by the upstream kinase LKB1 and has several downstream targets, including MYPT1, which is involved in regulating myosin phosphatase activity.[8][9]
Caption: Simplified NUAK1 signaling pathway.
Experimental Protocols
Protocol 1: NUAK1 Resistant Mutant Rescue Experiment
This protocol outlines the steps to validate the on-target effects of a NUAK1 inhibitor (e.g., HTH-01-015) using a hypothetical resistant "gatekeeper" mutant. Gatekeeper mutations are a common mechanism of kinase inhibitor resistance.[4]
1. Generation of a Resistant NUAK1 Mutant:
-
Identify the gatekeeper residue in NUAK1's ATP-binding pocket through sequence alignment with other kinases where such mutations are known (e.g., T315I in ABL).[4]
-
Use site-directed mutagenesis to create a plasmid encoding NUAK1 with a mutation at this residue (e.g., NUAK1 T211A, a kinase-dead mutant for control, and a hypothetical inhibitor-resistant mutant).[10]
-
All constructs should be tagged (e.g., with HA or FLAG) for easy detection.
2. Cell Line Transfection:
-
Use a cell line known to be sensitive to NUAK1 inhibition (e.g., a pancreatic or ovarian cancer cell line).[2][11]
-
Transfect cells with plasmids encoding:
-
Empty vector (control)
-
Wild-type (WT) NUAK1
-
Resistant NUAK1 mutant
-
-
Select for stably expressing cells if necessary.
3. Treatment and Phenotypic Analysis:
-
Plate cells and allow them to adhere.
-
Treat the different cell populations (Empty Vector, WT NUAK1, Resistant NUAK1) with the NUAK1 inhibitor at a concentration known to induce a phenotype (e.g., 10 µM HTH-01-015).[2]
-
As a control, treat parallel wells with a vehicle (e.g., DMSO).
-
After a suitable incubation period (e.g., 48-72 hours), assess the phenotype of interest. This could be:
-
Cell Proliferation: Using a CellTiter-Glo® assay.
-
Apoptosis: Using Annexin V/PI staining and flow cytometry.
-
Target Engagement: Western blotting for phosphorylation of a downstream target like p-MYPT1 (Ser445).[2]
-
Protocol 2: On-Target Validation using siRNA
1. siRNA Transfection:
-
Transfect the sensitive cell line with:
-
A non-targeting control siRNA.
-
2. Treatment and Analysis:
-
24-48 hours post-transfection, lyse a portion of the cells to confirm NUAK1 knockdown by Western blot.
-
In parallel, plate transfected cells and treat with either the NUAK1 inhibitor or vehicle.
-
After 48-72 hours, assess the phenotype of interest as described in Protocol 1. The phenotype in the NUAK1 siRNA-treated cells should mimic that of the inhibitor-treated cells.
Data Presentation: Expected Outcomes
The following tables present hypothetical data from the experiments described above, demonstrating successful on-target validation.
Table 1: Cell Proliferation (Relative Luminescence Units)
| Treatment | Empty Vector | WT NUAK1 | Resistant NUAK1 |
| Vehicle (DMSO) | 100 ± 8 | 105 ± 10 | 102 ± 9 |
| NUAK1 Inhibitor (10 µM) | 45 ± 5 | 42 ± 6 | 95 ± 7 |
In this expected outcome, the inhibitor reduces proliferation in control and WT NUAK1-expressing cells, but this effect is rescued in cells expressing the resistant mutant.
Table 2: Apoptosis (% Annexin V Positive Cells)
| Treatment | Non-targeting siRNA | NUAK1 siRNA #1 | NUAK1 siRNA #2 |
| Vehicle (DMSO) | 5 ± 1.5 | 6 ± 2.0 | 5.5 ± 1.8 |
| NUAK1 Inhibitor (10 µM) | 30 ± 4 | 32 ± 3.5 | 31 ± 4.2 |
This table illustrates how NUAK1 knockdown via siRNA is expected to phenocopy the pro-apoptotic effect of the NUAK1 inhibitor, providing orthogonal evidence for on-target activity.
Table 3: Downstream Target Phosphorylation (Relative p-MYPT1/Total MYPT1 Ratio)
| Treatment | Empty Vector | WT NUAK1 | Resistant NUAK1 |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.5 ± 0.2 | 1.6 ± 0.2 |
| NUAK1 Inhibitor (10 µM) | 0.2 ± 0.05 | 0.25 ± 0.06 | 1.4 ± 0.15 |
This dataset shows that the inhibitor effectively blocks the phosphorylation of a known NUAK1 substrate (MYPT1) in control cells, but not in cells expressing the resistant NUAK1 mutant, directly demonstrating on-target kinase inhibition.
Conclusion
Confirming that a novel inhibitor acts through its intended target is a non-negotiable step in drug development. While methods like siRNA knockdown are valuable, the rescue experiment using a drug-resistant mutant provides the most unequivocal evidence of on-target activity. By demonstrating that a resistant version of NUAK1 can reverse the inhibitor's effects, researchers can confidently attribute the observed cellular phenotype to the specific inhibition of NUAK1, thereby validating their compound and paving the way for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Targeting cancer with kinase inhibitors [jci.org]
- 4. Inhibition of drug-resistant mutants of ABL, KIT, and EGF receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - UK [thermofisher.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Nuak1-IN-1
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of Nuak1-IN-1, a potent NUAK1 inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative that researchers, scientists, and drug development professionals handle this compound as a potentially hazardous substance of unknown toxicity. Adherence to the following procedures is essential to ensure personnel safety and maintain compliance with environmental regulations. All disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) department.
Core Principle: Treat as Hazardous Chemical Waste
Unless explicitly stated otherwise by the manufacturer, all this compound waste, including the pure compound, solutions, and contaminated materials, must be managed as hazardous chemical waste. This precautionary measure is vital due to the biologically active nature of such novel inhibitors and their largely uncharacterized environmental and health impacts.
Quantitative Data Summary
While specific quantitative safety data for this compound is not publicly available, the following table summarizes its known chemical properties. This information is critical for understanding its chemical nature and ensuring compatible handling and waste management.
| Property | Value | Source |
| Chemical Name | This compound | MedchemExpress |
| Molecular Formula | C₂₅H₃₀N₆O | MedchemExpress |
| Molecular Weight | 430.55 g/mol | MedchemExpress |
| Chemical Family | Pyrido[2,3-d]pyrimidin-7(8H)-one derivative | MedchemExpress |
| Physical Appearance | Solid powder (assumed) | General Lab Practice |
| Solubility | Soluble in DMSO | General Lab Practice |
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for the safe disposal of this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, all personnel must wear the following minimum PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended when handling the pure compound.
-
Body Protection: A fully buttoned laboratory coat.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste disposal. Never mix this compound waste with non-hazardous trash or other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste:
-
Collect all materials contaminated with this compound, such as unused powder, contaminated gloves, weigh boats, pipette tips, and bench paper, in a dedicated, leak-proof hazardous waste container for solids.
-
This container should be clearly labeled.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including stock solutions, experimental solutions, and the initial solvent rinses of "empty" containers, in a designated, leak-proof hazardous waste container for liquids.
-
The container must be compatible with the solvent used (e.g., a glass container for organic solvents).
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
Step 3: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and crucial for safety.
-
Affix a hazardous waste label to each waste container as soon as the first item of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
Any other chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").
-
The relevant hazard characteristics (e.g., "Toxic," "Potentially Hazardous" ).
-
The date the first waste was added (accumulation start date).
-
Step 4: On-Site Accumulation and Storage
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be at or near the point of waste generation.
-
Ensure that all waste containers are kept tightly closed except when adding waste.
-
The SAA should have secondary containment, such as a tray, to contain any potential spills or leaks.
Step 5: Arranging for Disposal
-
When a waste container is full or has reached your institution's time limit for storage in an SAA, contact your EHS department to arrange for a chemical waste pickup.
-
Provide the EHS department with all available information about the waste, as detailed on the hazardous waste label.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a standardized method for preparing a stock solution of this compound, a common procedure in a research setting.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Sterile, amber glass vials with screw caps (B75204) for storage
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a weigh boat on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Transfer the weighed this compound powder to a volumetric flask. Add a portion of the total required volume of DMSO and vortex until the solid is completely dissolved.
-
Final Volume Adjustment: Add the remaining DMSO to reach the final desired volume and mix thoroughly.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled, sterile amber glass vials. Store the aliquots at -20°C or -80°C as recommended for the specific experimental use.
-
Waste Disposal: Dispose of all contaminated materials, including the weigh boat, pipette tips, and gloves, in the designated hazardous solid chemical waste container. Any residual unused stock solution should be disposed of as liquid hazardous waste.
Visual Guidance: Disposal Workflow
The following diagrams illustrate the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for this compound waste from generation to final disposal.
Caption: General decontamination and rinse procedure for potent compounds.
Personal protective equipment for handling Nuak1-IN-1
Essential Safety and Handling Guide for Nuak1-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available in public databases. The following guidance is based on safety protocols for similar kinase inhibitors and should be treated as a baseline for safe handling. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of NUAK1 kinase. Adherence to these protocols is critical for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate personal protective equipment to minimize exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1] |
| Skin and Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact.[1] |
| Respiratory Protection | Not Required Under Normal Use | No protective equipment is needed under normal use conditions with adequate ventilation.[1] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid measures should be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Protocol |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][3] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.[2] |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous chemical waste. Contact your institution's EHS department for specific guidelines. |
| Contaminated Materials | All disposable labware (e.g., pipette tips, tubes) and PPE that have come into contact with this compound should be collected in a designated, sealed hazardous waste container. |
NUAK1 Signaling Pathway
This compound is an inhibitor of the NUAK1 kinase, which is involved in various cellular processes. Understanding the signaling pathway can provide context for its mechanism of action. The following diagram illustrates a simplified representation of the NUAK1 signaling cascade.
Caption: A diagram of the NUAK1 signaling pathway showing key upstream activators and downstream effectors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
